molecular formula C21H24O6 B1581193 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate CAS No. 33926-46-4

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Cat. No.: B1581193
CAS No.: 33926-46-4
M. Wt: 372.4 g/mol
InChI Key: QVUSHDHMLLZBDM-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a useful research compound. Its molecular formula is C21H24O6 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-ethoxyphenyl) 4-pentoxycarbonyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-3-5-6-15-25-21(23)27-19-9-7-16(8-10-19)20(22)26-18-13-11-17(12-14-18)24-4-2/h7-14H,3-6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUSHDHMLLZBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342108
Record name 4-Ethoxyphenyl 4-{[(pentyloxy)carbonyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33926-46-4
Record name 4-Ethoxyphenyl 4-{[(pentyloxy)carbonyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (CAS 33926-46-4)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, a liquid crystalline compound with potential applications in advanced materials and display technologies. This document delves into its chemical structure, physicochemical properties, a proposed synthesis pathway with a detailed experimental protocol, and its characterization through spectroscopic methods. Furthermore, it explores its liquid crystalline nature and discusses the significance of key performance parameters for its application in electro-optical devices. This guide is intended to be a valuable resource for researchers and professionals working in the fields of materials science, organic synthesis, and liquid crystal technology.

Introduction

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, also known by its synonym Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate, is a calamitic (rod-shaped) liquid crystal.[1] Its molecular structure, consisting of a rigid core and flexible terminal groups, is characteristic of molecules that exhibit mesophases—intermediate states of matter between crystalline solids and isotropic liquids. The arrangement and orientation of these molecules can be manipulated by external stimuli, such as electric fields, making them suitable for applications in display technologies and other electro-optical devices.[2] This guide will provide a detailed examination of this compound, from its synthesis to its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is essential for its handling, characterization, and application.

PropertyValueSource
CAS Number 33926-46-4[3]
Molecular Formula C21H24O6[4]
Molecular Weight 372.41 g/mol [4]
Appearance White to almost white powder/crystal[4]
Melting Point 76.0 - 80.0 °CNot explicitly cited
Boiling Point (Predicted) 506.1 ± 50.0 °C[4]
Density (Predicted) 1.151 ± 0.06 g/cm³[4]
Solubility Soluble in Alcohol[4]

Synthesis and Mechanism

Proposed Synthesis Pathway

The synthesis can be logically divided into two key transformations:

  • Esterification: The formation of an ester linkage between 4-ethoxyphenol and 4-hydroxybenzoic acid to yield 4-ethoxyphenyl 4-hydroxybenzoate.

  • Carbonate Formation: The reaction of the phenolic hydroxyl group of 4-ethoxyphenyl 4-hydroxybenzoate with pentyl chloroformate to introduce the pentyl carbonate moiety.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Carbonate Formation 4-Ethoxyphenol 4-Ethoxyphenol Intermediate 4-Ethoxyphenyl 4-hydroxybenzoate 4-Ethoxyphenol->Intermediate DCC, DMAP DCM, rt, 24h 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic_Acid->Intermediate Final_Product 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate Intermediate->Final_Product Pyridine DCM, 0°C to rt Pentyl_Chloroformate Pentyl_Chloroformate Pentyl_Chloroformate->Final_Product

Caption: Proposed two-step synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Ethoxyphenyl 4-hydroxybenzoate

This procedure is adapted from a standard esterification method using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylaminopyridine) (DMAP) as coupling agents.[6]

  • Reaction Setup: To a solution of 4-hydroxybenzoic acid (1 equivalent) and 4-ethoxyphenol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add DMAP (0.1 equivalents).

  • Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

This step involves the reaction of the synthesized intermediate with pentyl chloroformate.

  • Reaction Setup: Dissolve 4-ethoxyphenyl 4-hydroxybenzoate (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

  • Addition of Chloroformate: Slowly add pentyl chloroformate (1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The final product, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, can be purified by recrystallization from a suitable solvent such as hexane or ethanol.[5]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the pentyl chain.

  • Aromatic Protons: Multiple doublets in the range of 6.9-8.2 ppm.

  • Ethoxy Group: A quartet around 4.1 ppm (O-CH2) and a triplet around 1.4 ppm (CH3).

  • Pentyl Group: A triplet around 4.2 ppm (O-CH2), a multiplet around 1.7 ppm (O-CH2-CH2), multiplets around 1.4 ppm for the other methylene groups, and a triplet around 0.9 ppm for the terminal methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbons: Signals for the ester and carbonate carbonyls are expected in the range of 150-165 ppm.

  • Aromatic Carbons: A series of signals between 114-155 ppm.

  • Aliphatic Carbons: Signals for the ethoxy and pentyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.

  • C=O Stretching: Strong, distinct peaks for the ester and carbonate carbonyl groups are expected in the region of 1730-1760 cm⁻¹.[5]

  • C-O Stretching: Strong bands for the C-O single bonds of the ester and carbonate groups will be present in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretching: Peaks in the 1450-1610 cm⁻¹ range.

  • C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

Diagram of the Experimental Workflow for Characterization

Characterization_Workflow Crude_Product Crude Synthesized Product Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Pure_Product Pure 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate Purification->Pure_Product Structural_Analysis Structural Analysis Pure_Product->Structural_Analysis Thermal_Analysis Thermal Analysis Pure_Product->Thermal_Analysis NMR ¹H and ¹³C NMR Spectroscopy Structural_Analysis->NMR IR FT-IR Spectroscopy Structural_Analysis->IR Mass_Spec Mass Spectrometry Structural_Analysis->Mass_Spec DSC Differential Scanning Calorimetry (DSC) Thermal_Analysis->DSC POM Polarized Optical Microscopy (POM) Thermal_Analysis->POM

Caption: A typical workflow for the purification and characterization of the synthesized compound.

Liquid Crystalline Properties and Applications

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is classified as a material that can exhibit both nematic and smectic liquid crystal phases.[1][2] The specific phase and its temperature range are critical parameters for its potential applications.

  • Nematic Phase: In the nematic phase, the molecules have long-range orientational order but no long-range positional order. This phase is crucial for most liquid crystal display (LCD) applications.[1]

  • Smectic Phase: In the smectic phase, in addition to orientational order, the molecules are arranged in layers, exhibiting some degree of positional order.[2]

The performance of a liquid crystal in a device is determined by several key parameters:

  • Phase Transition Temperatures: The temperatures at which the material transitions between crystalline, liquid crystalline, and isotropic phases define its operating temperature range. Differential Scanning Calorimetry (DSC) is the primary technique used to determine these transition temperatures.[7]

  • Birefringence (Δn): This is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A suitable birefringence is essential for achieving the desired optical contrast in a display.

  • Dielectric Anisotropy (Δε): This is the difference in the dielectric permittivity measured parallel and perpendicular to the liquid crystal director. The sign and magnitude of the dielectric anisotropy determine how the liquid crystal molecules will respond to an applied electric field.

While specific quantitative data for these parameters for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate are not available in the public domain, its inclusion in patents for multi-layer displays with color and contrast enhancement suggests it possesses properties suitable for such applications.[2] Further research is needed to fully characterize its liquid crystalline behavior and evaluate its performance in electro-optical devices.

Safety and Handling

According to available safety data sheets, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is not classified as a hazardous substance. However, as with all chemicals, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a promising liquid crystalline material with a molecular structure designed for stability and electro-optical activity. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and the necessary characterization techniques. While further experimental data is required to fully elucidate its liquid crystal phase behavior and performance metrics, the information presented here serves as a solid foundation for researchers and scientists interested in exploring its potential in advanced materials and display technologies. The proposed synthesis and characterization workflows offer a practical starting point for the preparation and evaluation of this and similar liquid crystal compounds.

References

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  • MDPI. (2020). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Retrieved from [Link]

  • ResearchGate. (2015). Order parameter from birefringence studies of two mesogens : 4-propyl paraethoxy phenyl cyclohexyl carboxylate and 4-butyl paraethoxy phenyl cyclohexyl carboxylate. Retrieved from [Link]

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  • TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

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  • ResearchGate. (2016). Molecular orientation and dielectric anisotropy properties of 4-cyano-4′- n-heptylbiphenyl–TiO 2 liquid crystal composite. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, a calamitic (rod-like) thermotropic liquid crystal. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural and thermal characteristics that underpin the material's behavior. We will explore its fundamental physicochemical properties, mesomorphic behavior, and the state-of-the-art analytical techniques used for their characterization. The causality behind experimental choices and the interpretation of results are emphasized to provide actionable, field-proven insights.

Introduction: The Molecular Architecture and its Implications

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate belongs to a class of organic molecules known for their ability to exhibit intermediate states of matter between a crystalline solid and an isotropic liquid. These states, known as liquid crystal phases, are characterized by a degree of molecular order. The molecular structure, consisting of a rigid core composed of phenyl benzoate and flexible terminal chains (an ethoxy and a pentyl carbonate group), is the primary determinant of its liquid crystalline behavior.

The arrangement of a rigid core and flexible tails imparts a significant anisotropy in molecular shape, which is a prerequisite for the formation of mesophases. The interplay of intermolecular forces, governed by the polarizable aromatic core and the flexible alkyl chains, dictates the thermal stability and the temperature range of these phases. Understanding these physical properties is paramount for the rational design and application of this compound in advanced materials, such as displays, sensors, and drug delivery systems.[1]

Chemical Structure and Basic Properties
  • Chemical Name: 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

  • CAS Number: 33926-46-4

  • Molecular Formula: C₂₁H₂₄O₆

  • Molecular Weight: 372.41 g/mol

  • Appearance: White to almost white powder or crystal.[2]

  • Solubility: Soluble in alcohol.[2]

The following diagram illustrates the molecular structure of the compound.

Caption: Molecular Structure of the Topic Compound.

Thermal Properties and Phase Transitions

The thermal behavior of a liquid crystal is its most defining characteristic. Phase transitions, such as melting from a solid to a liquid crystal and clearing from a liquid crystal to an isotropic liquid, occur at specific temperatures and are associated with distinct enthalpy changes. These parameters are crucial for defining the operational temperature range of any potential application.

Table 1: Predicted and Representative Thermal Properties

PropertyPredicted/Representative ValueSignificance
Melting Point (Tₘ) ~80-100 °CTransition from crystalline solid to liquid crystal phase.
Clearing Point (Tᵢ) >100 °CTransition from liquid crystal phase to isotropic liquid.
Mesophase Range Dependent on Tₘ and TᵢThe temperature window where the material exhibits liquid crystalline properties.
Boiling Point (Predicted) 506.1 ± 50.0 °CProvides an upper limit for thermal stability before decomposition.[2]
Density (Predicted) 1.151 ± 0.06 g/cm³Important for device design and formulation.[2]
Mesomorphic Behavior: The Nematic and Smectic Phases

Based on its elongated molecular structure, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is expected to exhibit calamitic mesophases. The most common of these are the nematic (N) and smectic (Sm) phases.

  • Nematic Phase: In the nematic phase, the molecules have long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack positional order, allowing them to flow like a liquid.[1]

  • Smectic A Phase: The smectic A (SmA) phase possesses a higher degree of order. Molecules are arranged in layers, with the long axes of the molecules, on average, perpendicular to the layer planes. Within the layers, the molecules have no long-range positional order.[4][5]

The specific mesophases and their transition temperatures are best determined experimentally.

Experimental Characterization Protocols

To ensure scientific integrity, the physical properties of liquid crystals are determined using a suite of complementary analytical techniques. The primary methods are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), often supplemented by X-ray Diffraction (XRD) for detailed structural elucidation.[4]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Expertise & Experience: DSC is the cornerstone for identifying the temperatures and measuring the enthalpy changes (ΔH) associated with phase transitions.[6] The principle lies in measuring the difference in heat flow between the sample and a reference as a function of temperature. Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram. The second heating run is typically used for analysis to ensure a consistent thermal history of the sample.[7]

Experimental Protocol: Measuring Phase Transitions with DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate sample into an aluminum DSC pan using a microbalance.

  • Sealing: Place the lid on the pan and hermetically seal it using a crimper. This prevents any loss of sample due to sublimation.

  • Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Program the DSC instrument for a heat-cool-heat cycle. A typical program would be:

    • Heat from room temperature to a temperature well above the expected isotropic phase transition at a rate of 10 °C/min.

    • Hold for 2-5 minutes to ensure thermal equilibrium.

    • Cool back to the starting temperature at a rate of 10 °C/min.

    • Reheat to the isotropic phase at 10 °C/min.[6]

  • Data Acquisition: Run the experiment and collect the heat flow versus temperature data.

Data Analysis & Trustworthiness: The resulting thermogram is analyzed to identify the peak temperatures, which correspond to the phase transitions. The area under each peak is integrated to determine the enthalpy of the transition (ΔH). The sharpness of the peaks is an indicator of the purity of the sample.

G A Sample Preparation (5-10 mg in Al pan) B Seal Pan A->B C Place in DSC (with reference pan) B->C D Run Heat-Cool-Heat Cycle (10 °C/min) C->D E Data Analysis (Thermogram: Heat Flow vs. Temp) D->E F Identify Transition Temps (Tₘ, Tᵢ) & Enthalpies (ΔH) E->F

Caption: DSC Experimental Workflow.

Polarized Optical Microscopy (POM): Visualizing Mesophases

Expertise & Experience: POM is an indispensable qualitative technique for identifying liquid crystal phases.[4][5] Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. This is because the anisotropic nature of liquid crystals causes them to be birefringent. The textures arise from the different alignments of the liquid crystal director.

Experimental Protocol: Identifying Mesophases with POM

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.

  • Observation: Heat the sample slowly while observing it through the microscope with crossed polarizers.

  • Texture Identification: As the sample undergoes phase transitions (identified from the DSC data), record the characteristic optical textures. For example, the nematic phase often shows a "schlieren" or "threaded" texture.[1]

  • Confirmation: Correlate the temperatures at which the textures change with the transition temperatures obtained from DSC.

Trustworthiness: The combination of DSC and POM provides a self-validating system. DSC gives quantitative data on transition temperatures, while POM provides visual confirmation and identification of the mesophase type.[4]

G cluster_0 DSC Analysis cluster_1 POM Analysis A Quantitative Data (Transition Temps, ΔH) C Phase Identification & Characterization A->C B Qualitative Data (Optical Textures) B->C

Caption: Complementary nature of DSC and POM.

Structural Analysis: X-ray Diffraction (XRD)

For a more in-depth understanding of the molecular arrangement in the mesophases, X-ray diffraction is employed.[4] Small-angle X-ray scattering (SAXS) can confirm the layered structure of a smectic phase and determine the layer spacing, while wide-angle X-ray scattering (WAXS) provides information about the average distance between molecules.

Conclusion

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a thermotropic liquid crystal whose physical properties are dictated by its anisotropic molecular structure. A comprehensive understanding of its thermal transitions and mesomorphic behavior is essential for its application in advanced technologies. The synergistic use of Differential Scanning Calorimetry and Polarized Optical Microscopy provides a robust and reliable methodology for the characterization of these properties. This guide has outlined the fundamental principles and detailed experimental protocols necessary for researchers to confidently investigate and utilize this and similar liquid crystalline materials.

References

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  • Synthesis and Liquid Crystal Properties of a Novel Homologous Series 4-(4′-n-Alkoxy benzoyloxy) Benzyl Benzoates. (2014). ElectronicsAndBooks. [Link]

  • Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. (2021). MDPI. [Link]

  • Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2022). MDPI. [Link]

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An In-depth Technical Guide to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. This document is meticulously structured to provide not just a compilation of data, but a narrative that elucidates the scientific reasoning behind the synthesis, characterization, and potential applications of this molecule. Our focus is on delivering actionable insights and robust methodologies, grounded in established scientific principles, to empower researchers in their scientific endeavors. We will delve into the causality of experimental choices, ensuring that each protocol is a self-validating system. This guide is designed to be a definitive resource, underpinned by authoritative references and practical expertise.

Introduction: Unveiling a Liquid Crystal Candidate

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, with the CAS number 33926-46-4, is a calamitic (rod-shaped) thermotropic liquid crystal.[1][2] Its molecular structure is characterized by a rigid core composed of two phenyl rings linked by an ester group, and flexible terminal chains, an ethoxy group and a pentyl carbonate group. This architecture is pivotal to its ability to form mesophases—states of matter intermediate between conventional liquids and solid crystals—upon temperature changes.

The primary interest in this compound stems from its potential applications in electro-optic devices, particularly in liquid crystal displays (LCDs).[3][4][5] Its classification as a nematic and smectic liquid crystal suggests its utility in various display modes that rely on the precise control of light polarization.[3][4][5] Nematic liquid crystals, with their long-range orientational order, are the cornerstone of twisted nematic (TN) and super-twisted nematic (STN) displays. The presence of smectic phases, which possess a higher degree of order with molecules arranged in layers, opens possibilities for its use in more advanced display technologies.[2]

This guide will provide a detailed exploration of its chemical identity, a plausible synthetic route based on established organic chemistry principles, methods for its rigorous characterization, and a discussion of its role in materials science.

Chemical Structure and Physicochemical Properties

The unique properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate are a direct consequence of its molecular structure. The molecule consists of a central rigid biphenyl ester unit, which provides the necessary anisotropy for liquid crystal formation. The terminal ethoxy and pentyl carbonate groups contribute to the molecule's overall polarity and influence its melting and clearing points.

Table 1: Physicochemical Properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

PropertyValueSource
CAS Number 33926-46-4[6]
Molecular Formula C₂₁H₂₄O₆[6]
Molecular Weight 372.42 g/mol [6]
Appearance White to almost white powder/crystal[7][8]
Predicted Boiling Point 506.1 ± 50.0 °C[7][8]
Predicted Density 1.151 ± 0.06 g/cm³[7][8]
Solubility Soluble in alcohol[7][8]

Synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate: A Mechanistic Approach

Retrosynthetic Analysis

A retrosynthetic approach to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate suggests a disconnection at the two carbonate linkages. This leads to three key precursors: 4-ethoxyphenol, 4-hydroxybenzoic acid, and pentyl chloroformate.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

Step 1: Synthesis of 4-(Pentyloxycarbonyloxy)benzoic acid

This initial step involves the reaction of 4-hydroxybenzoic acid with pentyl chloroformate. The hydroxyl group of the benzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and to activate the hydroxyl group.

Step 2: Esterification of 4-(Pentyloxycarbonyloxy)benzoic acid with 4-Ethoxyphenol

The second step is a classic esterification reaction. The carboxylic acid from Step 1 is coupled with 4-ethoxyphenol. To facilitate this reaction and achieve a high yield, a coupling agent such as dicyclohexylcarbodiimide (DCC) is employed, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

SynthesisWorkflow cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product R1 4-Hydroxybenzoic Acid I1 4-(Pentyloxycarbonyloxy)benzoic acid R1->I1 Step 1: + Pentyl Chloroformate (Pyridine, DCM) R2 Pentyl Chloroformate R2->I1 R3 4-Ethoxyphenol P 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate R3->P I1->P Step 2: + 4-Ethoxyphenol (DCC, DMAP, DCM) AnalyticalWorkflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analytical Characterization cluster_results Results CrudeProduct Crude Product Purification Column Chromatography / Recrystallization CrudeProduct->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Sources

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Abstract

This technical guide provides a comprehensive overview of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (CAS No. 33926-46-4), a key compound in the field of materials science, particularly in the development of liquid crystals. This document is intended for researchers, chemists, and materials scientists, offering in-depth information on the compound's physicochemical properties, a plausible and detailed synthetic pathway, robust characterization methodologies, and its primary applications. By grounding the discussion in established chemical principles and providing actionable protocols, this guide serves as an essential resource for professionals working with or developing advanced organic materials.

Compound Identification and Physicochemical Properties

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is an organic molecule characterized by a rigid aromatic core and flexible aliphatic chains, a structural motif common in liquid crystalline materials. Its identity is established by several key identifiers.

Identifier Value Source(s)
Chemical Name 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate[1][2][3][4]
Synonym Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate[1][5][6]
CAS Number 33926-46-4[1][2][4][6]
Molecular Formula C21H24O6[1][2][4][6]
Molecular Weight 372.41 g/mol [4][7]

The physical properties of the compound are critical for its application and handling.

Property Value Source(s) Notes
Boiling Point 220 °C[2][3]This value may be recorded at reduced pressure; verification under standard conditions is recommended.
Physical State Solid / Liquid CrystalInferred from applicationThe compound exhibits liquid crystalline phases at specific temperatures.
Molecular Structure

The molecule's structure consists of a central phenyl ring functionalized with a pentyl carbonate group and a 4-ethoxybenzoate group at the para positions. This arrangement creates the necessary molecular anisotropy for liquid crystal behavior.

Caption: Molecular structure of the target compound.

Synthesis Pathway and Protocol

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the carbonate linkage. This reveals a phenolic intermediate, 4-hydroxyphenyl 4-ethoxybenzoate, and a chloroformate reagent, pentyl chloroformate. The phenolic intermediate itself can be formed via an esterification reaction between 4-ethoxybenzoyl chloride and an excess of hydroquinone to favor mono-acylation.

Detailed Experimental Protocol

Causality: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, particularly given the reactivity of the acid chloride and chloroformate intermediates.

Step 1: Synthesis of 4-hydroxyphenyl 4-ethoxybenzoate (Intermediate)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add hydroquinone (2.0 equivalents) and a suitable solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base like pyridine or triethylamine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath. The base is crucial for scavenging the HCl byproduct of the reaction, driving the equilibrium towards the product.

  • Acylation: Dissolve 4-ethoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled solution over 30-60 minutes. The slow addition helps to control the exothermic reaction and minimize the formation of the di-substituted byproduct.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, quench the reaction with dilute HCl to neutralize the excess base. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired mono-esterified intermediate from unreacted hydroquinone and the di-ester byproduct.

Step 2: Synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (Final Product)

  • Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the purified 4-hydroxyphenyl 4-ethoxybenzoate (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

  • Carbonate Formation: Add pentyl chloroformate (1.1 equivalents) dropwise to the solution. The slight excess of the chloroformate ensures complete conversion of the phenolic starting material.

  • Reaction: Stir the reaction at room temperature overnight, again monitoring by TLC until the starting material is consumed.

  • Workup & Purification: Perform an aqueous workup similar to Step 1 to remove the pyridinium hydrochloride salt. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/hexanes), to yield the final product as a pure solid.

Synthesis Workflow Diagram

G A Start: Hydroquinone + 4-Ethoxybenzoyl Chloride B Step 1: Acylation (Pyridine, DCM, 0°C to RT) A->B C Intermediate: 4-hydroxyphenyl 4-ethoxybenzoate B->C D Purification (Column Chromatography) C->D E Step 2: Carbonate Formation (Pentyl Chloroformate, Pyridine, DCM) D->E F Crude Product E->F G Final Purification (Recrystallization) F->G H Final Product: 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate G->H

Caption: Two-step synthesis workflow for the target compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region should display a set of doublets characteristic of a 1,4-disubstituted benzene ring. The ethoxy and pentyl groups will show characteristic aliphatic signals, including a triplet and quartet for the ethyl group and signals for the five-carbon chain.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 21 carbon atoms. Key signals include those for the two carbonyl carbons (ester and carbonate) in the 150-170 ppm range, multiple signals in the aromatic region (110-160 ppm), and aliphatic signals below 70 ppm.

Expected ¹H NMR Data (Predicted) Expected ¹³C NMR Data (Predicted)
~8.1-7.0 ppm: Aromatic protons (8H, multiplets)~165 ppm: Ester Carbonyl (C=O)
~4.1 ppm: Ethoxy -CH2- (2H, quartet)~153 ppm: Carbonate Carbonyl (C=O)
~4.2 ppm: Pentyl -OCH2- (2H, triplet)~114-163 ppm: Aromatic & Aryl-O Carbons
~1.8-1.3 ppm: Pentyl -(CH2)3- & Ethoxy -CH3~14-70 ppm: Aliphatic Carbons
~0.9 ppm: Pentyl -CH3 (3H, triplet)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this molecule, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]+ corresponding to the exact mass of C21H24O6. The fragmentation pattern can also provide structural information, such as the loss of the pentyl chain or the ethoxy group.

  • Expected Molecular Ion (m/z): 372.1573 (for [M]+), 395.1465 (for [M+Na]+)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by strong absorptions from the carbonyl groups.

Functional Group Expected Absorption Range (cm⁻¹)
C=O Stretch (Ester)1735 - 1715
C=O Stretch (Carbonate)1780 - 1760
C-O Stretch (Aromatic)1300 - 1200
C-H Stretch (Aliphatic)3000 - 2850
Characterization Logic Diagram

G Molecule Target Molecule (C21H24O6) NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR ProtonEnv Proton Environments (Aromatic, Aliphatic) NMR->ProtonEnv ¹H NMR CarbonSkel Carbon Skeleton (21 Carbons) NMR->CarbonSkel ¹³C NMR MolWeight Molecular Weight (372.41 g/mol) MS->MolWeight Confirms FuncGroups Functional Groups (C=O, C-O) IR->FuncGroups Identifies

Caption: Integrated approach for structural characterization.

Applications in Materials Science

The primary application of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is as a component in nematic liquid crystal mixtures. Its molecular structure is purpose-built for this function.

  • Rigid Core: The linked phenyl rings form a rigid, planar core that promotes the parallel alignment of molecules, a defining characteristic of the nematic phase.

  • Flexible Chains: The terminal pentyl and ethoxy groups act as flexible tails. These chains lower the melting point and influence the viscosity and clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid).

  • Dipole Moment: The ester and carbonate groups introduce a dipole moment, which is essential for the material's ability to reorient in an applied electric field—the fundamental principle behind Liquid Crystal Displays (LCDs).

By carefully mixing this compound with other liquid crystals, engineers can fine-tune the properties of the resulting mixture to meet the specific requirements of a display device, such as operating temperature range, switching speed, and contrast ratio.

Structure-Property Relationship Diagram

G Structure Molecular Structure RigidCore Rigid Aromatic Core (Phenyl Rings) Structure->RigidCore FlexChains Flexible Alkyl Chains (Pentyl, Ethoxy) Structure->FlexChains PolarGroups Polar Groups (Ester, Carbonate) Structure->PolarGroups Anisotropy Anisotropy & Nematic Phase Stability RigidCore->Anisotropy TempRange Melting/Clearing Point FlexChains->TempRange Dielectric Dielectric Anisotropy (Response to E-Field) PolarGroups->Dielectric Property Liquid Crystal Properties Anisotropy->Property TempRange->Property Dielectric->Property

Caption: Relationship between molecular structure and LC properties.

Handling and Safety Precautions

As of this writing, a specific Safety Data Sheet (SDS) for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is not publicly available. Therefore, it must be handled as a research chemical of unknown toxicity, adhering to Good Laboratory Practices (GLP).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][9]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[10]

  • Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[8][10]

This general guidance is not a substitute for a substance-specific risk assessment, which should be performed by qualified personnel before use.

Conclusion

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a well-defined organic compound with significant utility in the formulation of nematic liquid crystals. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed by a suite of spectroscopic methods. The molecule's specific design, balancing a rigid core with flexible chains, directly translates to the macroscopic properties required for applications in advanced display technologies. Proper handling in a controlled laboratory setting is essential to ensure safety during its use.

References

  • 4-(4-ETHOXYPHENOXYCARBONYL)
  • 4-(4-ethoxyphenoxycarbonyl)
  • 33926-46-4 4-(4-ETHOXYPHENOXYCARBONYL)
  • 33926-46-4(4-(4-ETHOXYPHENOXYCARBONYL)
  • 4-(4-乙氧苯氧羰基)苯基碳酸戊酯CAS#: 33926-46-4, ChemicalBook,
  • (4-Methoxyphenyl)
  • SAFETY D
  • Bis(p-nitrophenyl)
  • Phenylacetonitrile SAFETY D
  • Amyl 4-(4-Ethoxyphenoxycarbonyl)
  • Amyl 4-(4-Ethoxyphenoxycarbonyl)
  • Amyl 4-(4-Ethoxyphenoxycarbonyl)

Sources

A Technical Guide to the Mesogenic Potential of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive framework for the investigation of the mesogenic properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. While specific experimental data for this compound is not yet prevalent in public literature, its molecular architecture—a rigid aromatic core flanked by flexible aliphatic chains—presents a compelling case for the existence of liquid crystalline phases. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a theoretical foundation, a proposed synthetic pathway, and detailed protocols for the systematic characterization of this promising molecule. The methodologies described herein are grounded in established principles of materials science and are designed to rigorously evaluate the thermal and structural properties essential to defining liquid crystalline behavior.

Introduction: The Rationale for Mesogenic Behavior

Liquid crystals are a state of matter intermediate between the crystalline solid and the isotropic liquid, exhibiting degrees of molecular order.[1] The defining characteristic of a molecule that may exhibit mesogenic properties is its anisotropy; typically, a rigid, elongated core coupled with flexible terminal groups.[1] The molecule 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, with the CAS number 33926-46-4, fits this structural paradigm.[2]

The central moiety, consisting of two phenyl rings linked by a phenoxycarbonyl group, provides the necessary rigidity and π-π stacking potential that encourages anisotropic packing.[1] The terminal ethoxy and pentyl carbonate groups offer conformational flexibility, which is crucial for the formation of the fluid, yet ordered, mesophases.[3] The interplay between the rigid core's tendency to align and the flexible tails' thermal motion is the fundamental driver for the emergence of nematic, smectic, or other liquid crystalline phases.[4]

This guide will therefore explore the untapped potential of this molecule, proposing a systematic approach to its synthesis and characterization.

Proposed Synthesis Pathway

A plausible synthetic route for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate can be conceptualized as a multi-step process involving esterification and carbonate formation. The following is a proposed pathway based on common organic synthesis reactions.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Second Esterification (Ether Linkage Formation) cluster_2 Step 3: Carbonate Formation 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid Ethyl_4-hydroxybenzoate Ethyl 4-hydroxybenzoate 4-Hydroxybenzoic_acid->Ethyl_4-hydroxybenzoate H+ catalyst Ethanol Ethanol Ethanol->Ethyl_4-hydroxybenzoate Ethyl_4-hydroxybenzoate_2 Ethyl 4-hydroxybenzoate Intermediate_Ester Intermediate Ester Ethyl_4-hydroxybenzoate_2->Intermediate_Ester Base (e.g., Pyridine) 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl chloride 4-Fluorobenzoyl_chloride->Intermediate_Ester Intermediate_Ester_2 Intermediate Ester Target_Molecule 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate Intermediate_Ester_2->Target_Molecule Base (e.g., Pyridine) Pentyl_chloroformate Pentyl chloroformate Pentyl_chloroformate->Target_Molecule

Caption: Proposed Synthesis Workflow for the Target Molecule.

Characterization of Mesogenic Properties

The cornerstone of identifying and classifying liquid crystalline materials lies in a suite of analytical techniques that probe their thermal and structural characteristics.[5]

Polarized Optical Microscopy (POM)

Theoretical Basis: POM is a primary and indispensable tool for visualizing the anisotropic nature of liquid crystals.[6] Mesophases are birefringent, meaning they have different refractive indices for light polarized in different directions. When a thin film of the material is placed between crossed polarizers, the liquid crystalline domains will rotate the plane of polarized light, resulting in characteristic textures that can be used to identify the type of mesophase (e.g., nematic, smectic).[7]

Experimental Protocol:

  • A small sample of the synthesized compound is placed on a clean glass slide.

  • A coverslip is placed over the sample, and it is transferred to a hot stage fitted onto the polarizing microscope.

  • The sample is heated above its melting point to an isotropic liquid state and then cooled at a controlled rate (e.g., 1-5 °C/min).

  • The textures that form upon cooling are observed and recorded. Nematic phases typically show schlieren or marbled textures, while smectic phases exhibit fan-shaped or mosaic textures.[8][9]

  • The temperatures at which these textural changes occur are noted as the phase transition temperatures.

G Start Start Sample_Prep Prepare thin film of sample on glass slide Start->Sample_Prep Heating Heat sample on hot stage to isotropic state Sample_Prep->Heating Cooling Cool at controlled rate Heating->Cooling Observation Observe through crossed polarizers Cooling->Observation Data_Acquisition Record textures and transition temperatures Observation->Data_Acquisition End End Data_Acquisition->End

Caption: Polarized Optical Microscopy (POM) Experimental Workflow.

Differential Scanning Calorimetry (DSC)

Theoretical Basis: DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] Phase transitions in liquid crystals, such as melting, clearing (transition to isotropic liquid), and inter-mesophase transitions, are accompanied by a change in enthalpy, which is detected by the DSC as a peak in the heat flow curve.[11][12]

Experimental Protocol:

  • A small, accurately weighed amount of the sample (typically 3-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are placed in the DSC cell.

  • A temperature program is initiated, typically involving a heating and cooling cycle at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions.

  • The heat flow is recorded as a function of temperature. Endothermic peaks on heating and exothermic peaks on cooling correspond to the phase transitions.

  • The peak onset temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

G Start Start Sample_Prep Weigh and seal sample in aluminum pan Start->Sample_Prep Instrument_Setup Place sample and reference pans in DSC cell Sample_Prep->Instrument_Setup Run_Program Execute heating/cooling cycle at constant rate Instrument_Setup->Run_Program Data_Acquisition Record heat flow vs. temperature Run_Program->Data_Acquisition Analysis Identify transition temperatures and enthalpies Data_Acquisition->Analysis End End Analysis->End

Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.

X-Ray Diffraction (XRD)

Theoretical Basis: XRD is a powerful technique for determining the molecular arrangement and dimensional order within liquid crystalline phases.[13] By analyzing the scattering pattern of X-rays passing through the sample, one can deduce information about the periodicity and symmetry of the molecular packing.[14] For example, a diffuse scattering at wide angles is characteristic of the liquid-like lateral spacing of molecules in a nematic phase, while sharp, layered reflections at small angles indicate the one-dimensional positional order of a smectic phase.[15]

Experimental Protocol:

  • The sample is loaded into a capillary tube and placed in a temperature-controlled holder in the XRD instrument.

  • The sample is heated to the desired mesophase temperature, as determined by DSC and POM.

  • A monochromatic X-ray beam is directed at the sample.

  • The scattered X-rays are detected by an area detector.

  • The resulting diffraction pattern is analyzed to determine the d-spacing (layer thickness in smectic phases) and the correlation lengths of the molecular order.

G Start Start Sample_Prep Load sample into a capillary tube Start->Sample_Prep Instrument_Setup Mount capillary in a temperature-controlled holder Sample_Prep->Instrument_Setup Heating Heat to desired mesophase temperature Instrument_Setup->Heating Data_Acquisition Expose sample to X-ray beam and collect pattern Heating->Data_Acquisition Analysis Analyze diffraction pattern for d-spacing and order parameters Data_Acquisition->Analysis End End Analysis->End

Sources

liquid crystal phase of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mesomorphic Properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: This technical guide serves as a comprehensive resource for researchers, materials scientists, and professionals in drug development exploring the fascinating world of liquid crystals. We delve into the core physicochemical properties, synthesis, and detailed characterization of the calamitic liquid crystal, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. The methodologies presented herein are grounded in established principles, providing a self-validating framework for the investigation of its liquid crystalline phases.

Introduction to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (CAS No. 33926-46-4) is a thermotropic liquid crystal, meaning it exhibits liquid crystalline behavior within a specific temperature range.[1][2] Its elongated, rod-like molecular structure classifies it as a calamitic liquid crystal.[3] This structure is key to its anisotropic properties and is composed of three essential components:

  • A Rigid Core: Comprising two phenyl rings linked by a phenoxycarbonyl (ester) group, which provides the necessary structural rigidity and promotes orientational order.

  • Flexible Terminal Chains: An ethoxy group (-OC₂H₅) and a pentyl carbonate group (-OCOO(CH₂)₄CH₃) are located at opposite ends of the rigid core. These flexible chains provide fluidity and influence the specific type and temperature range of the liquid crystal phases.[3]

The interplay between the rigid core and flexible chains allows the molecules to self-assemble into ordered, fluid phases (mesophases) upon heating, before transitioning into a fully isotropic liquid. Understanding the synthesis and characterization of this compound is crucial for harnessing its potential in applications such as liquid crystal displays (LCDs) and other electro-optic devices.

Synthesis and Structural Verification

The synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate requires a multi-step process designed to build the molecule's core structure and attach the terminal chains. High purity is paramount for observing well-defined liquid crystal phases, necessitating rigorous purification.

Proposed Synthesis Pathway

A plausible and efficient synthesis route involves a two-part esterification and carbonation process. The following protocol is based on established organo-synthetic methods for similar liquid crystal compounds.[4][5]

Part A: Synthesis of 4-Hydroxyphenyl Pentyl Carbonate

  • Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve hydroquinone in a suitable anhydrous solvent like dichloromethane (DCM) with a base such as pyridine to act as a proton scavenger.

  • Acylation: Cool the solution in an ice bath. Slowly add pentyl chloroformate dropwise while stirring. The chloroformate reacts with one of the hydroxyl groups of hydroquinone.

  • Reaction Monitoring: Allow the reaction to proceed to completion at room temperature. Monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, wash the reaction mixture with dilute acid and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting crude product, 4-hydroxyphenyl pentyl carbonate, using column chromatography.

Part B: Final Esterification

  • Reaction Setup: Dissolve the purified 4-hydroxyphenyl pentyl carbonate from Part A in anhydrous DCM with pyridine.

  • Esterification: Slowly add 4-ethoxybenzoyl chloride to the solution at 0°C. This acyl chloride will react with the remaining hydroxyl group.

  • Completion & Purification: Allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC). The work-up procedure is similar to Part A. The final product, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a high-purity crystalline solid.

Structural Confirmation

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • FTIR Spectroscopy: To verify the presence of key functional groups, such as the carbonyls (C=O) of the ester and carbonate linkages, and the ether (C-O-C) bonds.

Physicochemical Properties and Phase Transitions

The defining characteristic of a thermotropic liquid crystal is its sequence of phase transitions upon heating. These transitions are thermodynamically distinct events that can be precisely measured.

Core Properties
PropertyValueReference
CAS Number 33926-46-4[1]
Molecular Formula C₂₁H₂₄O₆[1]
Molecular Weight 372.42 g/mol [1]
Appearance White to Almost White Crystalline Powder
Melting Point (Tₘ) 76.0 - 80.0 °C
Expected Liquid Crystalline Phases

Upon melting, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is expected to exhibit one or more liquid crystal mesophases before becoming a true isotropic liquid. Based on its calamitic structure, the likely phase sequence on heating is:

Crystal (Cr) → Smectic (Sm) → Nematic (N) → Isotropic (I)

The precise temperatures for the Smectic-to-Nematic and Nematic-to-Isotropic (the clearing point, Tᵢ) transitions must be determined experimentally.

Experimental Characterization of Mesophases

A multi-technique approach is essential for the unambiguous identification and characterization of liquid crystal phases. Differential Scanning Calorimetry (DSC) identifies the energetics of transitions, while Polarized Optical Microscopy (POM) provides visual confirmation through characteristic textures.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material.[3] It provides quantitative data on transition temperatures and enthalpy changes (ΔH).

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the purified compound into a standard aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point to erase any prior thermal history.

    • Cool the sample at the same rate (10 °C/min) to a temperature below its melting point.

    • Perform a second heating scan at the same rate. This scan is typically used for data analysis as it provides a consistent thermal history.

  • Data Analysis: Analyze the resulting thermogram from the second heating scan to identify peaks (first-order transitions like melting) and baseline shifts (second-order transitions). The peak onset temperature is recorded as the transition temperature.

Polarized Optical Microscopy (POM)

POM is the primary technique for visually identifying liquid crystal phases by observing their unique optical textures. A[6]nisotropic materials, like liquid crystals, are birefringent, meaning they rotate the plane of polarized light. When placed between two crossed polarizers, this property produces characteristic patterns of light and dark.

Experimental Protocol: POM Analysis

  • Sample Preparation: Place a small amount of the crystalline sample on a clean microscope slide. Heat the slide on a calibrated hot stage to melt the sample into its isotropic phase.

  • Cell Formation: Carefully place a coverslip over the molten droplet to create a thin, uniform film.

  • Observation: Place the slide on the hot stage of the polarizing microscope.

  • Cooling and Phase Identification: Slowly cool the sample from the isotropic liquid at a controlled rate (e.g., 1-2 °C/min). Observe the textures that form as the material transitions into different mesophases.

    • Nematic Phase: Often appears as a "threaded" texture with dark, mobile filaments (disclinations) or a colorful "schlieren" texture.

    • Smectic A Phase: Typically forms a "focal conic" or "fan-shaped" texture.

  • Heating Confirmation: Re-heat the sample slowly to confirm that the transitions occur at the same temperatures observed in the DSC analysis.

POM_Workflow cluster_phases Phase Identification start Place Sample on Microscope Slide heat_iso Heat on Hot Stage to Isotropic Liquid start->heat_iso add_cover Add Coverslip to Form Thin Film heat_iso->add_cover cool_obs Cool Slowly & Observe Textures add_cover->cool_obs nematic Nematic Phase (e.g., Schlieren Texture) cool_obs->nematic First Transition smectic Smectic Phase (e.g., Fan Texture) nematic->smectic Second Transition reheat Reheat to Correlate with DSC Temperatures smectic->reheat

Caption: Visual workflow for identifying mesophases using POM.

Conclusion

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate stands as a classic example of a calamitic thermotropic liquid crystal. Its molecular architecture, featuring a rigid aromatic core and flexible terminal chains, directly gives rise to its mesomorphic behavior. The synthesis, while requiring careful control, follows established organic chemistry principles. A comprehensive characterization, employing the synergistic techniques of DSC and POM, is essential to fully elucidate its thermal properties, including the precise temperatures and thermodynamic signatures of its transition from a crystalline solid through potential smectic and nematic phases to an isotropic liquid. The insights gained from such studies are fundamental to the rational design of new liquid crystal materials for advanced technological applications.

References

  • Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, characterization and texture observations of calamitic liquid crystalline compounds. International journal of molecular sciences, 10(11), 4772–4788. [Link]

  • Google Patents. (n.d.). Preparation of N-(4-ethoxy carbonyl phenyl)-N'-methyl-N'-phenyl formamidine.
  • Sharma, V. S., Vekariya, R. H., Sharma, A. S., & Patel, R. B. (2017). Mesomorphic properties of liquid crystalline compounds with chalconyl central linkage in two phenyl rings. Liquid Crystals Today, 26(3), 46-54. [Link]

  • ResearchGate. (2020). Characterization of Side Chain Liquid Crystal Polymers. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing o-hydroxy phenyl ether.
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An In-depth Technical Guide to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, a molecule of interest in materials science and with potential implications for advanced drug delivery systems. This document moves beyond a simple recitation of facts to offer insights into the causality behind its properties and potential applications, ensuring a self-validating system of information for the discerning researcher.

Chemical Identity and Synonyms

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is systematically named and can be identified by several synonyms and registry numbers, crucial for accurate database searches and procurement.

Identifier Value
IUPAC Name 4-(4-ethoxyphenoxycarbonyl)phenyl pentyl carbonate
Synonym Amyl 4-(4-ethoxyphenoxycarbonyl)phenyl carbonate[1]
CAS Number 33926-46-4[2][3][4][5][6]
Molecular Formula C₂₁H₂₄O₆[4][5][6]
Molecular Weight 372.41 g/mol [6]

Understanding the alternative nomenclature is critical for a thorough literature review, as different publications may use varying names for the same compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are fundamental to its application.

Property Value Source
Boiling Point 220 °C[4]
Appearance White to Almost white powder to crystalChemicalBook

Note: Some properties are predicted and should be confirmed experimentally.

The molecular structure of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, with its combination of aromatic rings, ester, and carbonate functional groups, gives rise to its unique properties.

Caption: Chemical structure of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Synthesis Pathway

A potential two-step synthesis could be envisioned:

Step 1: Synthesis of 4-Hydroxyphenyl (4-ethoxyphenyl) methanone This intermediate can be prepared via a Friedel-Crafts acylation of phenetole with 4-hydroxybenzoyl chloride.

Step 2: Formation of the Double Carbonate The hydroxyl group of the intermediate from Step 1 can be reacted with pentyl chloroformate to form the final product.

A more direct, though potentially lower-yielding, approach could involve the reaction of hydroquinone with two different chloroformates in a stepwise manner.

General Reaction for Carbonate Synthesis: The synthesis of aryl and alkyl carbonates can be achieved through the reaction of alcohols with phosgene or its derivatives.[7] Catalytic methods using metal salts have also been developed to facilitate these reactions under milder conditions.[8]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation A 4-Ethoxyphenol E 4-Ethoxyphenyl Chloroformate A->E B Phosgene (or equivalent) B->E C Hydroquinone F 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate C->F D Pentyl Chloroformate D->F E->F

Caption: Proposed synthetic pathway for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this specific molecule is not widely published. However, based on its structure, the following characteristic signals can be predicted for its ¹H NMR, ¹³C NMR, and IR spectra.

¹H NMR:

  • Aromatic Protons: Multiple signals in the range of 6.8-8.0 ppm.

  • Ethoxy Group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂).

  • Pentyl Group: A triplet around 0.9 ppm (CH₃) and multiple multiplets between 1.3 and 4.2 ppm for the methylene groups.

¹³C NMR:

  • Carbonyl Carbons: Signals in the range of 150-165 ppm.

  • Aromatic Carbons: Multiple signals between 115 and 155 ppm.

  • Aliphatic Carbons: Signals for the ethoxy and pentyl groups in the range of 14-70 ppm.

IR Spectroscopy:

  • C=O Stretch (Carbonate and Ester): Strong absorption bands in the region of 1750-1780 cm⁻¹.

  • C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Applications in Materials Science: The Realm of Liquid Crystals

The primary documented application of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is in the field of liquid crystals.[9] Its elongated, rigid molecular structure is characteristic of calamitic (rod-shaped) liquid crystals, which can form nematic and/or smectic phases.

Nematic liquid crystals, characterized by long-range orientational order but no positional order of the constituent molecules, are the basis for many electro-optical display technologies. The properties of a liquid crystal mixture, such as its clearing point, viscosity, and dielectric anisotropy, are fine-tuned by the addition of various components, and it is in this context that 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate would likely be utilized.

Potential in Drug Development: A Frontier of Exploration

While there is no direct evidence of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate being used in drug development, the broader class of liquid crystals is gaining significant attention in pharmaceutical sciences.[1][2][3][10][11][12][13][14][15]

Liquid Crystalline Phases in Drug Delivery: Lyotropic liquid crystals, which form in the presence of a solvent, can create highly ordered nanostructures such as cubic and hexagonal phases. These structures can serve as matrices for the controlled release of therapeutic agents.[2] The unique microenvironments within these phases can solubilize both hydrophilic and lipophilic drugs and protect them from degradation.[10][12]

Thermotropic Liquid Crystals in Transdermal Delivery: Thermotropic liquid crystals, which exhibit phase transitions with temperature, have been explored for transdermal drug delivery. The ordered structure of the liquid crystal can influence the partitioning and diffusion of a drug into the skin.

Given its nature as a thermotropic liquid crystal, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate could potentially be investigated as a component in novel topical or transdermal drug delivery systems. Its phase behavior and interaction with active pharmaceutical ingredients (APIs) and skin lipids would be key areas of research.

G cluster_core 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate cluster_apps Potential Applications A Liquid Crystalline Properties B Nematic Liquid Crystal Displays A->B Established Application C Controlled Drug Release Matrix A->C Potential Future Research D Transdermal Drug Delivery Enhancer A->D Potential Future Research

Caption: Established and potential applications of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Safety and Handling

Specific safety data for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is not widely available. However, as with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Outlook

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a molecule with established utility in the field of liquid crystals and nascent potential in the pharmaceutical sciences. Its well-defined chemical structure and liquid crystalline properties make it an interesting candidate for further research. Future investigations should focus on elucidating its detailed synthesis and purification, comprehensively characterizing its physical and spectroscopic properties, and exploring its compatibility and performance within drug delivery systems. As the fields of materials science and drug development continue to converge, molecules like 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate may play an increasingly important role in the creation of advanced functional materials.

References

  • Indian Journal of Pharmaceutical Sciences. Liquid Crystals: An Approach in Drug Delivery. [Link]

  • ResearchGate. (PDF) Liquid Crystals: An Approach in Drug Delivery. [Link]

  • PMC. Cubic and Hexagonal Liquid Crystals as Drug Delivery Systems. [Link]

  • Jetir.org. LIQUID CRYSTALS: - A NOVEL APPROACH DRUG DELIVERY SYSTEM. [Link]

  • White Rose Research Online. Liquid crystal nanoparticles for commercial drug delivery. [Link]

  • RSC Publishing. Solventless green synthesis of 4-O-aryloxy carbonates from aryl/alkyl-oxy propanediols and dimethyl carbonate over nano-crystalline alkali promoted alkaline earth metal oxides. [Link]

  • ijpras.com. Liquid Crystals Pharmaceutical Application: A Review. [Link]

  • Organic Chemistry Portal. Carbonate synthesis. [Link]

  • Research and Reviews. Liquid Crystalline Phase & its Pharma Applications. [Link]

  • University of Copenhagen. Liquid crystals in pharmaceutical drugs and formulations. [Link]

  • Google Patents.
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  • Indian Journal of Pharmaceutical Sciences. Liquid Crystals: An Approach in Drug Delivery. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Google Patents.
  • Google Patents. Preparation of N-(4-ethoxy carbonyl phenyl)-N'-methyl-N'-phenyl formamidine.
  • Google Patents. US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).
  • Google Patents.
  • Google Patents.
  • Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)
  • PubChem. Bis(4-nitrophenyl) carbonate. [Link]

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An In-Depth Technical Guide to p-(Pentyloxycarbonyloxy)benzoic Acid p-Ethoxyphenyl Ester: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of p-(pentyloxycarbonyloxy)benzoic acid p-ethoxyphenyl ester, a molecule of significant interest within the field of liquid crystal research and advanced materials science. Drawing upon established principles of organic synthesis and material characterization, this document outlines the core properties, a proposed synthetic pathway, and potential applications for this compound. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this and similar molecular architectures.

Introduction: The Rationale for p-(Pentyloxycarbonyloxy)benzoic Acid p-Ethoxyphenyl Ester

The molecular architecture of p-(pentyloxycarbonyloxy)benzoic acid p-ethoxyphenyl ester suggests its potential to exhibit liquid crystalline properties. The elongated, rigid structure conferred by the two phenyl rings linked by an ester group, combined with the flexible terminal alkoxy chains, is a classic design feature of calamitic (rod-like) liquid crystals. Such materials are foundational to a vast array of technologies, most notably in display devices. The specific combination of a pentyloxycarbonyloxy group and a p-ethoxyphenyl ester moiety allows for a nuanced tuning of mesophase behavior, including the temperature range of liquid crystal phases and the specific type of mesophase (e.g., nematic, smectic).

The study of such molecules is driven by the perpetual need for novel liquid crystals with tailored properties, such as wider operating temperature ranges, lower viscosity, and specific dielectric anisotropies for advanced display applications. Furthermore, the biocompatibility of some liquid crystalline materials has opened avenues for their use in drug delivery systems and biosensors.

Molecular Structure and Physicochemical Properties

The core of the target molecule is a phenyl benzoate structure, with a pentyloxycarbonyloxy group attached to one of the phenyl rings and an ethoxy group on the other.

Table 1: Predicted Physicochemical Properties of p-(Pentyloxycarbonyloxy)benzoic Acid p-Ethoxyphenyl Ester

PropertyPredicted Value
Molecular Formula C21H24O6
Molecular Weight 372.41 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran; insoluble in water.
Melting Point Expected to be in the range of other calamitic liquid crystals, with a transition to a liquid crystalline phase before becoming an isotropic liquid.

Proposed Synthetic Pathway

A logical and efficient two-step synthesis is proposed for p-(pentyloxycarbonyloxy)benzoic acid p-ethoxyphenyl ester, starting from commercially available precursors. The overall synthetic scheme is depicted below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Carbonate Formation 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid Intermediate 4-Ethoxyphenyl 4-hydroxybenzoate 4-Hydroxybenzoic_acid->Intermediate DCC, DMAP, DCM p-Ethoxyphenol p-Ethoxyphenol p-Ethoxyphenol->Intermediate Final_Product p-(Pentyloxycarbonyloxy)benzoic acid p-ethoxyphenyl ester Intermediate->Final_Product Pyridine, DCM Pentyl_chloroformate Pentyl chloroformate Pentyl_chloroformate->Final_Product

Caption: Proposed two-step synthesis of p-(Pentyloxycarbonyloxy)benzoic acid p-ethoxyphenyl ester.

Step 1: Synthesis of 4-Ethoxyphenyl 4-hydroxybenzoate

The first step involves the esterification of 4-hydroxybenzoic acid with p-ethoxyphenol. A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Experimental Protocol:

  • To a solution of 4-hydroxybenzoic acid (1.0 eq) and p-ethoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-ethoxyphenyl 4-hydroxybenzoate.

Step 2: Synthesis of p-(Pentyloxycarbonyloxy)benzoic Acid p-Ethoxyphenyl Ester

The second step is the formation of the carbonate linkage by reacting the phenolic hydroxyl group of 4-ethoxyphenyl 4-hydroxybenzoate with pentyl chloroformate. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

Experimental Protocol:

  • Dissolve 4-ethoxyphenyl 4-hydroxybenzoate (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C.

  • Slowly add pentyl chloroformate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain p-(pentyloxycarbonyloxy)benzoic acid p-ethoxyphenyl ester.

Characterization and Analysis

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the ester carbonyl (C=O) and carbonate carbonyl (O-C=O) stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.

  • Differential Scanning Calorimetry (DSC): DSC is crucial for determining the phase transition temperatures, including the melting point and any liquid crystal phase transitions, as well as the associated enthalpy changes.[1]

  • Polarized Optical Microscopy (POM): POM is used to visualize the textures of the liquid crystalline phases, which helps in their identification (e.g., nematic, smectic).[1]

Table 2: Expected Spectroscopic Data

TechniqueExpected Key Signals
¹H NMR Aromatic protons in the range of 7.0-8.2 ppm, signals for the pentyloxy and ethoxy groups in the aliphatic region (0.8-4.2 ppm).
¹³C NMR Signals for the ester and carbonate carbonyl carbons (around 160-170 ppm), aromatic carbons, and aliphatic carbons of the alkoxy chains.
IR (cm⁻¹) Strong absorptions around 1760-1780 cm⁻¹ (carbonate C=O) and 1720-1740 cm⁻¹ (ester C=O), as well as C-O stretching bands.

Liquid Crystalline Properties and Potential Applications

Based on its molecular structure, p-(pentyloxycarbonyloxy)benzoic acid p-ethoxyphenyl ester is anticipated to exhibit thermotropic liquid crystalline behavior. The presence of two phenyl rings provides the necessary rigidity, while the terminal alkoxy chains contribute to the fluidity required for mesophase formation. The mixing of different liquid crystals is a common technique to tailor their properties for specific applications.[2]

The specific mesophases and their temperature ranges will be influenced by the length of the pentyloxy and ethoxy chains. Generally, shorter alkoxy chains tend to favor the nematic phase, while longer chains can promote the formation of more ordered smectic phases. The investigation of homologous series of similar phenyl benzoate compounds has shown that the carbon chain length significantly influences the mesogenic properties and thermal stability.[3]

Potential Applications:

  • Liquid Crystal Displays (LCDs): As a component of liquid crystal mixtures, this compound could be used to optimize the properties of the display, such as contrast, switching speed, and operating temperature range.

  • Smart Windows: Liquid crystal technology can be used to create windows that can change their transparency in response to an electrical signal, and this molecule could be a component in such systems.

  • Optical Devices: The unique optical properties of liquid crystals make them suitable for use in a variety of optical devices, such as filters, waveplates, and spatial light modulators.[2]

  • Drug Delivery: The ordered structure of liquid crystals can be used to encapsulate and control the release of therapeutic agents. While not a primary focus for this specific molecule, related structures have been explored for such applications.

Conclusion

p-(Pentyloxycarbonyloxy)benzoic acid p-ethoxyphenyl ester represents a promising candidate for a novel liquid crystalline material. The proposed two-step synthesis offers a viable route to this compound from readily available starting materials. Thorough characterization using a suite of analytical techniques will be essential to confirm its structure and elucidate its physical properties, particularly its liquid crystalline behavior. Further research into this and related molecules will contribute to the development of advanced materials with tailored properties for a wide range of technological applications.

References

  • IRJET. (n.d.). Optical Studies on Liquid crystalline mixture of Benzoic acid and amino phenyl benzoate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(4-pentenyloxy)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-(pentyloxy)-. Retrieved from [Link]

  • Google Patents. (n.d.). Phenyl benzoate derivatives and liquid crystal compositions.
  • WJPR. (2024). Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. Retrieved from [Link]

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An In-Depth Technical Guide to Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate, a specialized organic molecule with relevance in materials science and potential, though currently unexplored, applications in biomedical research. As a nematic liquid crystal, its primary characterization and applications have been in the field of electronic materials. However, the inherent chemical functionalities of this molecule—namely its carbonate and ether linkages—present intriguing possibilities for its use as a pro-drug or in specialized drug delivery systems. This document will delve into the core physicochemical properties, a proposed synthetic route based on established organometallic catalysis, purification strategies, in-depth characterization methodologies, and a forward-looking perspective on its potential in drug development.

Part 1: Core Molecular Profile and Physicochemical Properties

Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate, also known as 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, is a solid, white to off-white crystalline powder at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 33926-46-4[2][3]
Molecular Formula C₂₁H₂₄O₆[2][3]
Molecular Weight 372.42 g/mol [2][3]
Physical State Solid (Powder/Crystal)[1]
Purity (Typical) >95.0% (HPLC)[1][4]
Melting Point 76.0 to 80.0 °C[1]
Solubility Soluble in Alcohol[1]
Storage Temperature Room Temperature (Recommended in a cool, dark place, <15°C)[1]

The structure of Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate is characterized by a central phenyl carbonate core, flanked by an ethoxyphenyl group on one side and an amyl (pentyl) group on the other. This asymmetry and the presence of both rigid (phenyl rings) and flexible (amyl chain) components are key to its liquid crystalline properties.

Part 2: Synthesis, Purification, and Characterization

Proposed Synthesis: A Catalytic Transesterification Approach

The overall synthetic strategy can be visualized as a two-step process:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of Final Product DMC Dimethyl Carbonate (DMC) Reaction1 Transesterification DMC->Reaction1 Phenol1 4-Ethoxyphenol Phenol1->Reaction1 Catalyst1 Catalyst (e.g., Zn(Acac)₂) Catalyst1->Reaction1 Intermediate1 Methyl 4-ethoxyphenyl carbonate Intermediate1_ref Methyl 4-ethoxyphenyl carbonate Methanol1 Methanol (by-product) Reaction1->Intermediate1 Reaction1->Methanol1 removed Reaction2 Transesterification Intermediate1_ref->Reaction2 Phenol2 Amyl 4-hydroxyphenyl carbonate Phenol2->Reaction2 Catalyst2 Catalyst (e.g., Zn(Acac)₂) Catalyst2->Reaction2 FinalProduct Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate Methanol2 Methanol (by-product) Reaction2->FinalProduct Reaction2->Methanol2 removed

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol:

  • Step 1: Synthesis of Methyl 4-ethoxyphenyl carbonate.

    • In a nitrogen-purged reactor equipped with a distillation column, combine 4-ethoxyphenol, an excess of dimethyl carbonate (acting as both reactant and solvent), and a catalytic amount of Zinc (II) acetylacetonate (e.g., 0.1 mol%).

    • Heat the mixture to reflux (approximately 90-100 °C). The reaction progress can be monitored by the distillation of the methanol by-product.

    • Upon completion (as determined by GC-MS analysis of the reaction mixture), cool the reactor and remove the excess DMC under reduced pressure. The crude intermediate can be purified by vacuum distillation or used directly in the next step.

  • Step 2: Synthesis of Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate.

    • To the reactor containing the purified intermediate from Step 1, add an equimolar amount of Amyl 4-hydroxyphenyl carbonate and a fresh portion of the catalyst.

    • Heat the mixture under vacuum to facilitate the removal of the methanol by-product, driving the equilibrium towards the final product. The reaction temperature will likely be higher in this step (e.g., 150-180 °C).

    • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

    • The crude product is then subjected to purification.

Purification: A Multi-Stage Approach for High-Purity Material

Given its intended use in high-performance applications like liquid crystal displays, achieving high purity is critical. A multi-step purification protocol is recommended.

Purification_Workflow Crude Crude Product from Synthesis Column Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient) Crude->Column Primary Purification Recrystallization Recrystallization (e.g., from Ethanol/Heptane mixture) Column->Recrystallization Secondary Purification Drying Vacuum Drying Recrystallization->Drying Solvent Removal PureProduct Pure Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate (>99.5% Purity) Drying->PureProduct

Caption: A typical purification workflow for the target compound.

Detailed Protocol:

  • Column Chromatography: The crude product is first purified by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is a common choice for separating aromatic esters and carbonates. Fractions are collected and analyzed by TLC to pool the pure product.

  • Recrystallization: The pooled fractions are concentrated, and the resulting solid is further purified by recrystallization.[1] A suitable solvent system, such as an ethanol/heptane mixture, is used. The principle relies on the higher solubility of the compound in the hot solvent and its lower solubility upon cooling, leaving impurities behind in the mother liquor.[8]

  • Drying: The purified crystals are collected by filtration, washed with cold solvent, and dried under high vacuum to remove any residual solvent.

In-Depth Characterization

A suite of analytical techniques is necessary to confirm the identity, purity, and properties of the synthesized compound.

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural ElucidationConfirmation of the chemical structure by analyzing chemical shifts, integration, and coupling constants of protons and carbons.
FT-IR Spectroscopy Functional Group IdentificationPresence of characteristic peaks for C=O (carbonate), C-O (ether and ester), and aromatic C-H bonds.
Mass Spectrometry (GC-MS/LC-MS) Molecular Weight and PurityDetermination of the molecular ion peak corresponding to the molecular weight (372.42 g/mol ) and assessment of impurities.
High-Performance Liquid Chromatography (HPLC) Purity QuantificationA quantitative measure of purity, typically expected to be >95% for commercial grades.[1]
Differential Scanning Calorimetry (DSC) Thermal PropertiesDetermination of melting point and detection of liquid crystal phase transitions.
Polarized Optical Microscopy (POM) Liquid Crystal Phase IdentificationObservation of characteristic textures of the nematic phase upon heating and cooling.

Part 3: Potential Applications in Drug Development (A Hypothetical Perspective)

While Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate is primarily known as a liquid crystal, its chemical structure suggests several hypothetical, yet scientifically plausible, applications in drug development. It must be stressed that the following are speculative and would require substantial experimental validation.

As a Prodrug Moiety

The dual carbonate and ester functionalities could be exploited in a prodrug strategy. The molecule could be designed to be hydrolyzed by esterases, which are abundant in the body, to release two distinct active molecules.

Hypothetical_MOA Prodrug Amyl 4-(4-Ethoxyphenoxycarbonyl) -phenyl Carbonate Derivative Esterase Esterase-mediated Hydrolysis Prodrug->Esterase Drug1 Drug Molecule 1 (e.g., modified 4-Ethoxyphenol) Esterase->Drug1 Drug2 Drug Molecule 2 (e.g., modified Amyl Phenyl Carbonate) Esterase->Drug2 CO2 CO₂ Esterase->CO2 Alcohol Amyl Alcohol Esterase->Alcohol

Caption: Hypothetical prodrug activation pathway.

This approach could be beneficial for:

  • Improving Bioavailability: The lipophilic nature of the parent molecule may enhance absorption.

  • Targeted Release: The rate of hydrolysis could potentially be tuned by modifying the structure, allowing for controlled release of the active agents.

  • Combination Therapy: A single molecule could deliver two different therapeutic agents, simplifying dosing regimens.

In Drug Delivery Systems

The liquid crystalline properties of this molecule could be harnessed to create novel drug delivery vehicles. For instance, it could be a component of a thermotropic liquid crystal matrix that encapsulates a drug. A change in temperature could trigger a phase transition in the liquid crystal, altering its structure and releasing the entrapped drug in a controlled manner. This could be particularly useful for topical or implantable delivery systems.

Part 4: Safety and Handling

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical.[9] General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.

References

  • Chemcas (n.d.). n-Amyl 4-(4'-ethoxyphenoxycarbonyl)phenyl carbonate. Retrieved from [Link]

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  • Landry, C. C., et al. (2025). Evaluation of phenyl carbonates as electrolyte additives in lithium-ion batteries. Journal of Power Sources, 501, 230015. Retrieved from [Link]

  • Li, J., et al. (2013). [Preparation and quantitative analysis of methyl phenyl carbonate standard sample]. Se Pu, 31(1), 85-88. Retrieved from [Link]

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  • Selva, M., & Perosa, A. (2008). Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. Beilstein Journal of Organic Chemistry, 4, 9. Retrieved from [Link][6]

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The Thermal Behavior of Pentyl Carbonate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermal behavior of pentyl carbonate derivatives. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, decomposition mechanisms, and analytical characterization of these compounds. By synthesizing established principles with field-proven insights, this guide aims to be an authoritative resource for understanding and predicting the thermal properties of this important class of organic carbonates.

Introduction: The Significance of Pentyl Carbonate Derivatives

Linear organic carbonates, particularly those with longer alkyl chains like pentyl groups, are of growing interest in various industrial applications. Their favorable properties, such as low toxicity and high biodegradability, position them as environmentally benign solvents and chemical intermediates.[1] Long-chain dialkyl carbonates are also explored as lubricant base materials due to their excellent lubricity, high thermal oxidative stability, and good solubility in hydrocarbon oils.[2] Furthermore, dialkyl carbonates are crucial components in the electrolytes of lithium-ion batteries, where their thermal decomposition characteristics directly impact battery safety and performance.[3]

This guide focuses specifically on pentyl carbonate derivatives, examining their synthesis and how they behave under thermal stress. A thorough understanding of their decomposition pathways and thermal stability is paramount for ensuring safe handling, optimizing reaction conditions, and predicting their performance in high-temperature applications.

Synthesis of Dipentyl Carbonate: A Focus on Transesterification

A prevalent and environmentally conscious method for synthesizing dipentyl carbonate (DPC) is through the transesterification of a short-chain dialkyl carbonate, such as dimethyl carbonate (DMC), with 1-pentanol. This process avoids the use of highly toxic reagents like phosgene.[1]

The reaction typically proceeds in two steps, catalyzed by a basic ionic liquid like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH). The removal of the methanol byproduct is crucial as it drives the equilibrium towards the formation of the desired dipentyl carbonate.[1]

Reaction Pathway:

  • First Transesterification: Dimethyl carbonate reacts with 1-pentanol to form the intermediate methyl pentyl carbonate and methanol.

  • Second Transesterification (Disproportionation): Two molecules of methyl pentyl carbonate react to form one molecule of dipentyl carbonate and one molecule of dimethyl carbonate.

Optimal yields of dipentyl carbonate have been achieved at reaction temperatures around 110 °C with an excess of 1-pentanol.[1]

Synthesis_of_Dipentyl_Carbonate cluster_step1 Step 1: First Transesterification cluster_step2 Step 2: Second Transesterification DMC Dimethyl Carbonate (DMC) MPC Methyl Pentyl Carbonate (Intermediate) DMC->MPC + 1-Pentanol Pentanol1 1-Pentanol Pentanol1->DMC Methanol1 Methanol (byproduct) MPC->Methanol1 - Methanol DPC Dipentyl Carbonate (DPC) MPC->DPC + Methyl Pentyl Carbonate Pentanol2 1-Pentanol DMC_regen Dimethyl Carbonate (regenerated) DPC->DMC_regen - DMC Decomposition_Mechanism reactant Dipentyl Carbonate transition Six-membered Cyclic Transition State reactant->transition Heat (Δ) products 1-Pentene + 1-Pentanol + CO2 transition->products secondary_products H2, CO, CH4, etc. products->secondary_products Higher Temperatures

Caption: Proposed Thermal Decomposition Pathway for Dipentyl Carbonate.

Another important pentyl carbonate derivative is pentyl chloroformate . Due to its chemical structure, its thermal decomposition is expected to be more hazardous, generating toxic gases like hydrogen chloride in addition to carbon oxides. [4]It is also flammable and can form explosive vapor-air mixtures. [5]Safe handling requires storing it in a cool, dry, well-ventilated area away from ignition sources and incompatible materials such as strong oxidizing agents and water. [4]

Analytical Techniques for Characterizing Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal properties of materials like pentyl carbonate derivatives.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [6]This technique is invaluable for determining the thermal stability of a compound, identifying its decomposition temperature range, and quantifying the mass loss associated with decomposition.

The choice of experimental parameters is critical for obtaining meaningful and reproducible data. An inert atmosphere (e.g., nitrogen or argon) is typically used to study pyrolysis, preventing oxidative reactions that would complicate the decomposition profile. The heating rate also influences the observed decomposition temperatures; slower heating rates can provide better resolution of distinct decomposition steps. [7]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. [8]This technique is used to identify and quantify thermal transitions such as melting, crystallization, and glass transitions. [9]For pentyl carbonate derivatives, DSC can be used to determine their melting points and to detect any phase transitions that occur before decomposition. Endothermic events absorb heat, while exothermic events release heat. [8]

Experimental Protocols

The following protocols are provided as a self-validating framework for the thermal analysis of pentyl carbonate derivatives.

TGA Experimental Protocol
  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the pentyl carbonate derivative into a clean, tared TGA crucible (typically alumina).

  • Experimental Setup:

    • Place the crucible in the TGA autosampler or manually load it into the furnace.

    • Set the purge gas to high-purity nitrogen with a flow rate of 50-100 mL/min. This inert atmosphere is crucial to ensure the analysis of pyrolytic decomposition rather than oxidation.

    • Program the temperature profile:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures uniform temperature distribution within the sample.

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).

DSC Experimental Protocol
  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Hermetically seal 2-5 mg of the pentyl carbonate derivative in an aluminum DSC pan. This prevents mass loss due to evaporation before decomposition.

  • Experimental Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

    • Program the temperature profile:

      • Equilibrate at a temperature below the expected melting point (e.g., -20 °C).

      • Ramp the temperature to a point above the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify and integrate endothermic or exothermic peaks to determine transition temperatures (e.g., melting point) and enthalpy changes.

Experimental_Workflow cluster_prep Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample Sample Preparation (5-10 mg for TGA, 2-5 mg for DSC) tga TGA Analysis (N2 atmosphere, 10°C/min ramp) sample->tga dsc DSC Analysis (N2 atmosphere, 10°C/min ramp) sample->dsc instrument Instrument Calibration (Mass, Temp, Enthalpy) instrument->tga instrument->dsc tga_data TGA Curve Analysis (Mass Loss vs. Temp) tga->tga_data dsc_data DSC Curve Analysis (Heat Flow vs. Temp) dsc->dsc_data thermal_stability Determine Thermal Stability & Decomposition Temps tga_data->thermal_stability phase_transitions Identify Melting Points & Phase Transitions dsc_data->phase_transitions

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, a molecule of interest in materials science and as a potential synthon in drug development. The protocol herein is designed to be a self-validating system, with detailed explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This guide is structured to provide full editorial control to the researcher, encouraging adaptation and optimization for specific laboratory contexts. All procedures are supported by authoritative references to ensure scientific integrity.

Introduction: Significance and Synthetic Strategy

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is an unsymmetrical diaryl-alkyl carbonate. Such structures are of interest in the development of novel liquid crystals, polymers, and as potential prodrugs or linkers in bioconjugate chemistry. The molecule's asymmetry, featuring distinct ethoxyphenoxy and pentyl carbonate moieties, allows for tailored physical and chemical properties.

The synthetic route detailed in these notes proceeds through a four-step sequence, designed for selectivity and high yield. The strategy hinges on the sequential functionalization of a hydroquinone backbone, a common and versatile starting material in organic synthesis.

The logical flow of the synthesis is as follows:

Synthesis_Workflow A 1. Mono-O-benzylation of Hydroquinone B 2. Formation of Pentyl Carbonate Linkage A->B Hydroquinone monobenzyl ether C 3. Deprotection of Benzyl Ether B->C Benzyl 4-(pentyloxycarbonyl)oxyphenyl ether D 4. Formation of Ethoxyphenyl Carbonate Linkage C->D 4-Hydroxyphenyl pentyl carbonate E Final Product: 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate D->E

Caption: Overall synthetic workflow for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

This multi-step approach allows for the controlled introduction of the two different carbonate groups, preventing the formation of symmetric side products and simplifying purification.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents for reactions should be anhydrous.

Reagent/SolventSupplierGrade
HydroquinoneSigma-Aldrich99%
Benzyl bromideSigma-Aldrich98%
Potassium carbonateSigma-Aldrich≥99%
EthanolFisher ScientificAnhydrous
Dichloromethane (DCM)Fisher ScientificAnhydrous
PyridineSigma-AldrichAnhydrous, 99.8%
Pentyl chloroformateTCI Chemicals>98%
Palladium on Carbon (10%)Sigma-Aldrich
Ethyl acetateFisher ScientificACS Grade
HexanesFisher ScientificACS Grade
4-EthoxyphenolSigma-Aldrich98%
TriphosgeneSigma-Aldrich≥98%
TolueneFisher ScientificAnhydrous
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrers with heating plates

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C NMR)

  • Infrared (IR) spectrometer

  • Mass spectrometer

  • Hydrogenation apparatus

Detailed Synthesis Protocols

Step 1: Synthesis of Hydroquinone Monobenzyl Ether

Rationale: The selective protection of one hydroxyl group of hydroquinone is crucial to prevent undesired side reactions in the subsequent steps. Benzyl ether is an excellent choice for a protecting group as it is stable under the basic conditions of the first carbonate formation and can be selectively removed via hydrogenolysis without affecting the carbonate moiety.[1]

Protocol:

  • To a solution of hydroquinone (1.10 g, 10.0 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask, add potassium carbonate (1.38 g, 10.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.71 g, 1.19 mL, 10.0 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (eluent: hexanes/ethyl acetate 4:1). The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield hydroquinone monobenzyl ether as a white solid.

Step 2: Synthesis of Benzyl 4-(pentyloxycarbonyl)oxyphenyl ether

Rationale: The formation of the first carbonate linkage is achieved by reacting the free phenolic hydroxyl group of hydroquinone monobenzyl ether with pentyl chloroformate. Pyridine is used as a base to neutralize the HCl generated during the reaction and to catalyze the reaction.

Protocol:

  • Dissolve hydroquinone monobenzyl ether (2.00 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.19 g, 1.22 mL, 15.0 mmol) to the solution.

  • Add pentyl chloroformate (1.81 g, 1.70 mL, 11.0 mmol) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (eluent: hexanes/ethyl acetate 9:1).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification if TLC analysis shows a clean conversion. If necessary, purify by flash column chromatography (eluent: hexanes/ethyl acetate gradient).

Step 3: Synthesis of 4-Hydroxyphenyl Pentyl Carbonate

Rationale: The deprotection of the benzyl ether is accomplished by catalytic hydrogenolysis. This method is highly selective for the removal of benzyl groups and will not affect the newly formed carbonate ester.[1][2]

Protocol:

  • Dissolve benzyl 4-(pentyloxycarbonyl)oxyphenyl ether (from the previous step, assuming 10.0 mmol) in ethyl acetate (50 mL) in a suitable hydrogenation vessel.

  • Add 10% palladium on carbon (100 mg, ~5 mol% Pd) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield 4-hydroxyphenyl pentyl carbonate, which can often be used in the next step without further purification.

Step 4: Synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Rationale: The final step involves the formation of the second carbonate linkage by reacting the free phenolic hydroxyl group of 4-hydroxyphenyl pentyl carbonate with 4-ethoxyphenyl chloroformate. This chloroformate can be prepared in situ from 4-ethoxyphenol and triphosgene for safety and convenience, avoiding the handling of highly toxic phosgene.

Sub-step 4a: Preparation of 4-Ethoxyphenyl Chloroformate (in situ)

  • Caution: Triphosgene is a toxic solid and should be handled with extreme care in a well-ventilated fume hood.

  • In a separate flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 4-ethoxyphenol (1.38 g, 10.0 mmol) in anhydrous toluene (30 mL).

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve triphosgene (1.19 g, 4.0 mmol) in anhydrous toluene (20 mL).

  • Slowly add the triphosgene solution to the 4-ethoxyphenol solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 80 °C for 2 hours. The formation of 4-ethoxyphenyl chloroformate can be monitored by the cessation of HCl gas evolution.

  • Cool the resulting solution to room temperature. This solution of 4-ethoxyphenyl chloroformate in toluene is used directly in the next step.

Sub-step 4b: Final Carbonate Formation

  • Dissolve 4-hydroxyphenyl pentyl carbonate (from Step 3, assuming ~10.0 mmol) in anhydrous dichloromethane (50 mL) and add anhydrous pyridine (1.19 g, 1.22 mL, 15.0 mmol).

  • Cool this solution to 0 °C.

  • Slowly add the freshly prepared solution of 4-ethoxyphenyl chloroformate in toluene to the solution of 4-hydroxyphenyl pentyl carbonate.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (eluent: hexanes/ethyl acetate 4:1).

  • Work-up the reaction as described in Step 2 (wash with 1 M HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed by a combination of spectroscopic methods and physical characterization.

Spectroscopic Data

Infrared (IR) Spectroscopy: Aromatic carbonates exhibit characteristic strong C=O stretching vibrations.[3][4]

  • Expected Peaks:

    • ~1775-1820 cm⁻¹ (C=O stretch of the diaryl carbonate)

    • ~1740-1760 cm⁻¹ (C=O stretch of the alkyl-aryl carbonate)

    • ~1200-1250 cm⁻¹ (asymmetric C-O-C stretch)

    • ~1000-1100 cm⁻¹ (symmetric C-O-C stretch)

    • Aromatic C-H and C=C stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.[5][6]

  • ¹H NMR:

    • Signals corresponding to the ethoxy group (triplet and quartet).

    • Distinct aromatic proton signals for the two different phenyl rings.

    • Signals for the pentyl group (triplet for the O-CH₂, multiplets for the other methylenes, and a triplet for the terminal methyl group).

  • ¹³C NMR:

    • Two distinct carbonyl carbon signals in the carbonate region (~150-160 ppm).

    • Signals for the aromatic carbons, with distinct chemical shifts for the substituted and unsubstituted carbons of both rings.

    • Signals for the ethoxy and pentyl carbons.

Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₂₁H₂₄O₆, MW = 372.41 g/mol ).

Physical Properties
PropertyValue
Molecular FormulaC₂₁H₂₄O₆
Molecular Weight372.41 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or formation of dialkylated product.Ensure accurate stoichiometry. Monitor the reaction closely by TLC and stop when the mono-alkylated product is maximized.
Incomplete reaction in Step 2 or 4Inactive chloroformate, insufficient base, or moisture.Use fresh, high-quality chloroformates. Ensure anhydrous conditions and use a sufficient excess of pyridine.
Difficult purificationPresence of symmetrical byproducts or unreacted starting materials.Optimize reaction conditions to drive the reaction to completion. Employ gradient elution in column chromatography for better separation.
Low yield in Step 3 (Deprotection)Catalyst poisoning or incomplete reaction.Use fresh palladium catalyst. Ensure the system is properly purged with hydrogen. If the reaction stalls, filter and add fresh catalyst.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Pyridine has a strong, unpleasant odor and is flammable.

  • Chloroformates are corrosive and moisture-sensitive.

  • Triphosgene is highly toxic and should only be handled by trained personnel with appropriate safety measures.

  • Hydrogen gas is flammable and forms explosive mixtures with air. Ensure proper grounding and ventilation during hydrogenation.

Visualization of the Reaction Mechanism

Reaction_Mechanism cluster_step2 Step 2: Pentyl Carbonate Formation cluster_step4 Step 4: Ethoxyphenyl Carbonate Formation A Hydroquinone monobenzyl ether D Benzyl 4-(pentyloxycarbonyl)oxyphenyl ether A->D B Pentyl chloroformate B->D C Pyridine C->D Base/Catalyst E 4-Hydroxyphenyl pentyl carbonate H Final Product E->H F 4-Ethoxyphenyl chloroformate F->H G Pyridine G->H Base/Catalyst

Caption: Key steps in the formation of the two distinct carbonate linkages.

References

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 2018. [Link]

  • Mouffouk, F. et al. Selective Removal of Benzyl Carbonate Used as a Protecting Group in Carbohydrate Chemistry.
  • Does DDQ react with ester and carbonate group if we use it to deprotect the OH group. ResearchGate, 2021. [Link]

  • 4-Ethoxyphenol. PubChem. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Carbonates. In Protective Groups in Organic Synthesis.
  • Infrared spectroscopy at the surface of carbonates. ResearchGate, 2016. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 2021. [Link]

  • Supporting information for... The Royal Society of Chemistry.
  • SUPPORTING INFORM
  • Infrared spectroscopy at the surface of carbon
  • Infrared spectroscopy at the surface of carbon
  • Incorporating Far-Infrared Data into Carbonate Mineral Analyses. MDPI, 2021. [Link]

  • Electronic Supplementary Inform
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • Recrystallization and Crystallization. University of Rochester. [Link]

  • 4-Nitrophenyl Chloroform
  • 1H (a) and 13C NMR (b) spectra of cyclic carbonate produced using DMC-PTMEG. ResearchGate. [Link]

  • 4-Methoxyphenyl chloroformate (98%). Amerigo Scientific. [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 2020. [Link]

  • 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. ResearchGate, 2008. [Link]

  • Method for the preparation of phenyl chloroformate.
  • Hydroquinone. ResearchGate, 2019. [Link]

  • Leukomelanoderma subsequent to the application of monobenzyl ether of hydroquinone; a vitiligoid reaction observed in Colombia and Venezuela. AMA Archives of Dermatology, 1958. [Link]

  • 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. The Royal Society of Chemistry.
  • Monobenzyl ether of hydroquinone and 4-tertiary butyl phenol activate markedly different physiological responses in melanocytes: relevance to skin depigmentation. The Journal of Investigative Dermatology, 2011. [Link]

  • Effect of hydroquinone monobenzyl ether on melanin formation in vitro. Nature, 1951. [Link]

  • Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. ResearchGate, 2016. [Link]

  • How to recrystallize an oily compound after column chromatography? ResearchGate, 2022. [Link]

  • 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ResearchGate, 2016. [Link]

  • Monobenzyl Ether of Hydroquinone and 4-Tertiary Butyl Phenol Activate Markedly Different Physiological Responses in Melanocytes: Relevance to Skin Depigmentation. ResearchGate, 2011. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications, 2020. [Link]

Sources

Application Note and Protocol for the Synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reproducible two-step protocol for the synthesis of 4-(4-ethoxyphenoxycarbonyl)phenyl pentyl carbonate, a molecule of interest in materials science and medicinal chemistry. The synthesis commences with the selective mono-esterification of hydroquinone with 4-ethoxybenzoyl chloride to yield the key intermediate, 4-hydroxyphenyl 4-ethoxybenzoate. Subsequent reaction of this intermediate with pentyl chloroformate affords the target compound. This document provides a thorough, step-by-step methodology, including reagent specifications, reaction conditions, purification procedures, and characterization data, designed to ensure scientific integrity and successful replication.

Introduction

Asymmetric carbonates and esters are pivotal structural motifs in a wide array of functional molecules, from liquid crystals to pharmacologically active agents. The title compound, 4-(4-ethoxyphenoxycarbonyl)phenyl pentyl carbonate, incorporates both an ester and a carbonate linkage, bestowing upon it unique physicochemical properties that are of interest for various applications. The synthetic strategy presented herein is designed to be efficient and scalable, addressing common challenges such as achieving selective mono-acylation of symmetric difunctional starting materials like hydroquinone.

Synthesis Overview

The synthesis of 4-(4-ethoxyphenoxycarbonyl)phenyl pentyl carbonate is accomplished via a two-step reaction sequence. The first step involves a nucleophilic acyl substitution to form an ester, followed by a second nucleophilic acyl substitution to form a carbonate.

Step 1: Synthesis of 4-hydroxyphenyl 4-ethoxybenzoate (Intermediate 1)

This initial step focuses on the selective mono-esterification of hydroquinone with 4-ethoxybenzoyl chloride. To favor the formation of the mono-substituted product, an excess of hydroquinone is employed. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 2: Synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (Final Product)

The phenolic hydroxyl group of the intermediate, 4-hydroxyphenyl 4-ethoxybenzoate, is subsequently reacted with pentyl chloroformate in the presence of a base to yield the final asymmetric carbonate.

Visualizing the Synthesis Workflow

The following diagram illustrates the sequential two-step synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Carbonate Formation HQ Hydroquinone reaction1 Reaction HQ->reaction1 EBC 4-Ethoxybenzoyl Chloride EBC->reaction1 Base1 Pyridine Base1->reaction1 Solvent1 Dichloromethane Solvent1->reaction1 Intermediate 4-hydroxyphenyl 4-ethoxybenzoate Int_input 4-hydroxyphenyl 4-ethoxybenzoate Intermediate->Int_input Purification & Use reaction1->Intermediate reaction2 Reaction Int_input->reaction2 PCF Pentyl Chloroformate PCF->reaction2 Base2 Pyridine Base2->reaction2 Solvent2 Dichloromethane Solvent2->reaction2 FinalProduct 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate reaction2->FinalProduct

Application Notes and Protocols for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate in Display Technologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Mesogen

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a calamitic (rod-shaped) liquid crystal exhibiting both nematic and smectic mesophases. Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ester group, and flexible terminal chains (an ethoxy and a pentyl carbonate group), imparts a favorable combination of properties for electro-optical applications. The presence of polar groups suggests a positive dielectric anisotropy, a prerequisite for alignment in an electric field, which is fundamental to the operation of many liquid crystal displays (LCDs).

These application notes provide a comprehensive guide for researchers and engineers on the utilization of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate in the fabrication and characterization of liquid crystal display test cells. The protocols herein are designed to be self-validating and are grounded in established principles of liquid crystal science and device engineering.

Physicochemical and Electro-Optical Properties

The performance of a liquid crystal in a display device is dictated by its intrinsic physical and electro-optical properties. Below is a summary of the known and anticipated properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

PropertyValueSource/Comment
Chemical Structure See Figure 1-
Molecular Formula C₂₁H₂₄O₆-
Molecular Weight 372.42 g/mol -
CAS Number 33926-46-4-
Appearance White to off-white crystalline solid-
Melting Point 76.0 - 80.0 °C-
Mesophases Nematic, SmecticThe presence of both nematic and smectic phases offers versatility for different display modes.
Birefringence (Δn) Estimated: 0.15 - 0.20 at 589 nm, 25°CEstimation based on similar two-ring ester-containing liquid crystals.[1][2] High birefringence is advantageous for thin display cells.
Dielectric Anisotropy (Δε) Estimated: +5 to +10 at 1 kHz, 25°CEstimation based on the presence of polar ester and carbonate groups.[3] A positive value is essential for twisted nematic and other field-effect display modes.
Viscosity Estimated: 20-40 mPa·s at 25°CEstimation based on typical values for similar calamitic liquid crystals. Lower viscosity contributes to faster switching speeds.
Elastic Constants (K₁₁, K₂₂, K₃₃) Not determinedThese constants influence the threshold voltage and switching behavior of the liquid crystal.[4] They would need to be experimentally determined for precise device modeling.

Note: Properties marked with an asterisk () are estimations based on literature values for structurally similar compounds and should be experimentally verified for precise device design and modeling.*

Figure 1: Molecular Structure of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate cluster_pentyl cluster_carbonate cluster_phenyl1 cluster_ester cluster_phenyl2 cluster_ethoxy p1 CH₃ p2 CH₂ p3 CH₂ p4 CH₂ p5 CH₂ c1 O p5->c1 c2 C c2->c1 c3 O c2->c3 ph1 Phenyl Ring c3->ph1 e1 C ph1->e1 e2 O e1->e2 e3 O e1->e3 ph2 Phenyl Ring e3->ph2 et1 O ph2->et1 et2 CH₂ et3 CH₃

Caption: Molecular structure of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Protocol 1: Fabrication of a Twisted Nematic (TN) Liquid Crystal Test Cell

This protocol details the fabrication of a standard twisted nematic (TN) liquid crystal cell, a fundamental device for evaluating the electro-optical performance of a nematic liquid crystal.[5][6]

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution (e.g., PI-2555)

  • N-Methyl-2-pyrrolidone (NMP) for dilution

  • Spinner for thin film coating

  • Hot plate

  • Rubbing machine with velvet cloth

  • UV-curable epoxy sealant

  • Spacers of desired diameter (e.g., 5 µm)

  • 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

  • Vacuum chamber for filling

  • UV light source for curing

Step-by-Step Methodology:
  • Substrate Cleaning:

    • Thoroughly clean the ITO-coated glass substrates by sonicating sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and bake on a hotplate at 110°C for 15 minutes to remove any residual moisture. The cleanliness of the substrate is paramount for achieving a defect-free alignment layer.

  • Alignment Layer Deposition:

    • Prepare a solution of polyimide in NMP (concentration will depend on the specific polyimide and desired thickness).

    • Spin-coat the polyimide solution onto the ITO-coated side of the substrates. A typical spin-coating recipe is 3000 rpm for 30 seconds to achieve a thin, uniform layer.[7]

    • Soft-bake the coated substrates on a hotplate at 80-90°C for 10-15 minutes to evaporate the solvent.[8]

    • Hard-bake (cure) the substrates in an oven at a temperature specified for the polyimide (typically 180-250°C) for 1 hour to induce imidization.[8][9] This step is critical for the mechanical and chemical stability of the alignment layer.

  • Alignment Layer Rubbing:

    • Rub the cured polyimide layer with a velvet-wrapped roller on a rubbing machine. The rubbing process creates micro-grooves and aligns the polymer chains, which in turn directs the liquid crystal molecules.[10]

    • The rubbing direction should be consistent across the substrate. The rubbing strength (pressure and speed) needs to be optimized for the specific polyimide and desired pretilt angle.

  • Cell Assembly:

    • Dispense a UV-curable epoxy sealant along the perimeter of one of the substrates, leaving a small gap for filling.

    • Mix spacers with the sealant or sprinkle them onto the substrate to ensure a uniform cell gap.

    • Place the second substrate on top of the first, with the rubbing directions of the two substrates oriented at 90° to each other (for a TN cell). The ITO-coated and rubbed surfaces should face inwards.

    • Press the substrates together and cure the epoxy by exposing it to UV light.

  • Liquid Crystal Filling:

    • Heat the 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate to its isotropic phase to reduce its viscosity.

    • Place the empty cell and a droplet of the liquid crystal in a vacuum chamber. Evacuate the chamber.

    • Bring the filling port of the cell into contact with the liquid crystal droplet. Vent the chamber to atmospheric pressure; the pressure difference will drive the liquid crystal into the cell via capillary action.

    • Once filled, seal the filling port with a small amount of UV-curable epoxy and cure it.

Figure 2: Workflow for TN Liquid Crystal Cell Fabrication cluster_substrate_prep Substrate Preparation cluster_assembly Cell Assembly cluster_filling Filling Clean ITO Substrate Cleaning SpinCoat Polyimide Spin Coating Clean->SpinCoat Bake Curing/Baking SpinCoat->Bake Rub Rubbing Bake->Rub Seal Apply Sealant & Spacers Rub->Seal Assemble Assemble Substrates (90° Rubbing) Seal->Assemble CureSeal Cure Sealant Assemble->CureSeal Fill Vacuum Filling with LC CureSeal->Fill SealPort Seal Filling Port Fill->SealPort Figure 3: Setup for Electro-Optical Characterization Light Light Source P1 Polarizer 1 Light->P1 LCCell LC Cell P1->LCCell P2 Polarizer 2 (Crossed) LCCell->P2 Detector Photodetector P2->Detector Oscilloscope Oscilloscope Detector->Oscilloscope FuncGen Function Generator FuncGen->LCCell

Caption: Schematic of the setup for electro-optical characterization.

Conclusion

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate presents itself as a promising material for display applications due to its nematic and smectic mesomorphism and anticipated favorable electro-optical properties. The protocols detailed in this guide provide a robust framework for the fabrication of test devices and the characterization of their performance. While the electro-optical parameters provided are estimations, the experimental procedures outlined will enable researchers to accurately determine these values and fully assess the potential of this liquid crystal in advanced display technologies.

References

  • Q&A of liquid crystal alignment: theory and practice - Frontiers. (2024). Retrieved from [Link]

  • Waclawik, E. R., Ford, M. J., Hale, P. S., Shapter, J. G., & Voelcker, N. H. (2004). Liquid Crystal Displays: Fabrication and Measurment of a Twisted Nematic Liquid-Crystal Cell.
  • Dąbrowski, R., Kula, P., & Herman, J. (2014). High Birefringence Liquid Crystals. Crystals, 4(2), 195-225.
  • Optical properties of liquid crystals - publisherspanel.com. Retrieved from [Link]

  • Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength - MDPI. (2022). Retrieved from [Link]

  • High Birefringence Liquid Crystals - ResearchGate. (2015). Retrieved from [Link]

  • Electro-optic properties of liquid crystal cells with nanowall electrodes. (2023). Retrieved from [Link]

  • Electro-optical properties of nematic liquid crystal layers enable to... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Schematics of the fabrication procedure for a twisted nematic liquid crystal display cell containing an ultra-thin SWNT/PS-b-PPP nanocomposite alignment layer. - ResearchGate. Retrieved from [Link]

  • Rubbing Technology for LCD Manufacturing. Retrieved from [Link]

  • Khoo, I. C. (2007). Liquid Crystals (2nd ed.). John Wiley & Sons, Inc.
  • Alignment layer - Wikipedia. Retrieved from [Link]

  • Viscoelasticity, dielectric anisotropy, and birefringence in the nematic phase of three four-ring bent-core liquid crystals with an L-shaped molecular frame - Soft Matter (RSC Publishing). (2013). Retrieved from [Link]

  • Electro-optic characteristic of liquid crystal - ResearchGate. Retrieved from [Link]

  • Twisted nematic device fabrication using photoalignment monolayers - SPIE Digital Library. (1996). Retrieved from [Link]

  • Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures - SciSpace. (2017). Retrieved from [Link]

  • Preparation of a Liquid Crystal Pixel - MRSEC Education Group. Retrieved from [Link]

  • Optical characterization of dyed liquid crystal cells - arXiv. (2022). Retrieved from [Link]

  • Optical properties of nematic liquid crystal (C21H27NO2S) under AC/DC electric fields. (2010). Retrieved from [Link]

  • Aligning liquid crystal molecules - SPIE. (2012). Retrieved from [Link]

  • Liquid Crystals and Electro-Optic Modulation - PhysicsOpenLab. (2020). Retrieved from [Link]

  • Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization - TU Chemnitz. Retrieved from [Link]

  • Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications - Semantic Scholar. Retrieved from [Link]

  • Nematic Liquid Crystals with High Positive Dielectric Anisotropy - ResearchGate. Retrieved from [Link]

  • Liquid-crystal displays: Fabrication and measurement of a twisted nematic liquid-crystal cell | Request PDF - ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate in Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate in the formulation of liquid crystal (LC) mixtures. As a calamitic (rod-shaped) mesogen, the molecular architecture of this compound—featuring a rigid core of two phenyl rings linked by an ester group and terminated with flexible ethoxy and pentyl carbonate chains—suggests its utility in tailoring the physical properties of nematic and other mesophases. These notes will explore its anticipated role in modifying key performance parameters such as clearing point, birefringence, viscosity, and dielectric anisotropy. Detailed protocols for the formulation, homogenization, and characterization of LC mixtures containing this carbonate are provided, underpinned by the fundamental principles of liquid crystal science.

Introduction to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a thermotropic liquid crystal compound. Thermotropic liquid crystals exhibit a phase transition into the liquid crystal state as the temperature is changed.[1] Its molecular structure is characterized by an elongated, anisotropic geometry which is a common feature of molecules that exhibit mesophases.[2]

Table 1: Physicochemical Properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

PropertyValueSource
CAS Number 33926-46-4Internal
Molecular Formula C₂₁H₂₄O₆Internal
Molecular Weight 372.41 g/mol Internal
Appearance White to almost white powder/crystalInternal
Solubility Soluble in alcoholInternal

The core of the molecule consists of two phenyl rings, which provide rigidity. This rigid core is essential for the formation of the anisotropic liquid crystal phase. The molecule has two flexible terminal groups: an ethoxy group (-OCH₂CH₃) and a pentyl carbonate group (-OCOO(CH₂)₄CH₃). The length and flexibility of these alkyl chains are crucial in determining the melting point and the type of mesophase formed.[3] The presence of ester (-COO-) and carbonate (-OCOO-) linking groups contributes to the polarity and polarizability of the molecule, which in turn influences the dielectric anisotropy and birefringence of the resulting liquid crystal mixture.[4]

Role in Liquid Crystal Mixtures: A Mechanistic Perspective

Impact on Mesophase Stability and Clearing Point

The clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) of a mixture is a critical parameter for device applications. The addition of a mesogenic compound like 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate to a host liquid crystal mixture will alter its clearing point. The extent of this change depends on the molecular structure of the dopant and its compatibility with the host. The relatively long and rigid structure of this molecule is expected to contribute to the stability of the nematic phase, potentially increasing the clearing point of a mixture if the host has a lower clearing point.

Influence on Birefringence (Δn)

Birefringence (optical anisotropy) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It is a key property for display and photonic applications. The birefringence of a liquid crystal molecule is primarily determined by the anisotropy of its molecular polarizability. The two phenyl rings in 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate contribute significantly to its polarizability along the long molecular axis. The ester and carbonate groups, with their π-electron systems, further enhance this anisotropy. Therefore, this compound is expected to exhibit a positive birefringence and can be used to increase the overall Δn of a liquid crystal mixture. High birefringence materials are particularly sought after for applications requiring fast response times.[4]

Effect on Viscosity (γ₁)

The rotational viscosity (γ₁) is a measure of the internal friction of the liquid crystal and is a critical factor for the switching speed of liquid crystal devices. Generally, longer molecules and stronger intermolecular interactions lead to higher viscosity. The pentyl chain, while contributing to mesophase stability, will also increase the viscosity. The choice of this compound in a formulation will therefore be a trade-off between achieving a desired clearing point and maintaining a low viscosity for fast switching.

Contribution to Dielectric Anisotropy (Δє)

Dielectric anisotropy is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. Its sign and magnitude determine the response of the liquid crystal to an electric field. The ester and carbonate groups in 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate possess significant dipole moments. The overall dielectric anisotropy of the molecule will depend on the orientation of these dipole moments with respect to the long molecular axis. Given the typical contribution of such groups, it is likely that this compound possesses a positive dielectric anisotropy, making it suitable for use in twisted nematic (TN) and other field-effect liquid crystal devices.[2]

Experimental Protocols

The following protocols provide a framework for incorporating and characterizing 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate in a host liquid crystal mixture.

Protocol for Formulation of a Binary Liquid Crystal Mixture

This protocol describes the preparation of a simple binary mixture to evaluate the effect of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate on a standard nematic host.

Materials:

  • 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

  • Nematic host liquid crystal (e.g., 5CB - 4-Cyano-4'-pentylbiphenyl)

  • Analytical balance (± 0.01 mg)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Hot plate with magnetic stirring

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amounts of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate and the nematic host (e.g., 5CB) into a clean, dry glass vial. For an initial screening, a 10 wt% mixture is recommended.

  • Pre-mixing: Securely cap the vial and briefly mix the components using a vortex mixer to ensure a coarse dispersion.

  • Homogenization:

    • Place the vial on a hot plate set to a temperature approximately 10-20 °C above the clearing point of the higher-clearing component.

    • Add a small magnetic stir bar to the vial and stir the mixture until it becomes a completely clear and uniform isotropic liquid.

    • For enhanced homogenization, place the vial in an ultrasonic bath heated to the same temperature for 15-30 minutes. This helps to break down any microscopic aggregates.

  • Cooling and Storage:

    • Slowly cool the mixture to room temperature. Rapid cooling can induce phase separation or the formation of metastable phases.

    • Store the vial in a desiccator to protect the mixture from moisture.

Diagram 1: Workflow for Binary Liquid Crystal Mixture Formulation

G A Weigh Components B Pre-mix (Vortex) A->B C Heat Above Clearing Point B->C D Stir Until Isotropic C->D E Ultrasonicate (Optional) D->E F Slow Cool to Room Temperature E->F G Store in Desiccator F->G

Caption: Workflow for the preparation of a homogeneous binary liquid crystal mixture.

Protocol for Characterization of Mesomorphic Properties

This protocol outlines the use of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to determine the phase transition temperatures and identify the mesophases of the formulated mixture.

A. Differential Scanning Calorimetry (DSC)

Purpose: To determine the temperatures and enthalpies of phase transitions.

Procedure:

  • Sample Preparation: Hermetically seal 5-10 mg of the liquid crystal mixture in an aluminum DSC pan.

  • Thermal Program:

    • Heat the sample to a temperature well above its clearing point (e.g., 20 °C above) to ensure a uniform isotropic state and to erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its lowest expected transition.

    • Heat the sample again at the same controlled rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: Identify the peaks in the heat flow versus temperature curve. Endothermic peaks on heating correspond to phase transitions such as crystal-to-nematic and nematic-to-isotropic.

B. Polarized Optical Microscopy (POM)

Purpose: To visually identify the liquid crystal phases by their characteristic textures.

Procedure:

  • Sample Preparation: Place a small drop of the liquid crystal mixture onto a clean glass microscope slide. Cover it with a coverslip, creating a thin film.

  • Observation:

    • Place the slide on a hot stage attached to a polarized light microscope.

    • Slowly heat the sample while observing the texture through the crossed polarizers.

    • The nematic phase will typically exhibit a threaded or schlieren texture.

    • Record the temperatures at which texture changes occur, corresponding to phase transitions.

    • Cool the sample from the isotropic phase and observe the formation of the liquid crystal phases.

Diagram 2: Characterization Workflow for Liquid Crystal Mixtures

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Optical Analysis A Formulated LC Mixture B DSC Analysis A->B D POM with Hot Stage A->D C Determine Transition Temperatures & Enthalpies B->C E Identify Mesophase Textures D->E

Caption: Integrated workflow for the thermal and optical characterization of a liquid crystal mixture.

Advanced Characterization Protocols

For a comprehensive evaluation of the liquid crystal mixture for specific applications, further characterization of its electro-optical properties is necessary.

Protocol for Measurement of Birefringence and Dielectric Anisotropy

Materials:

  • Liquid crystal mixture

  • Commercially available liquid crystal test cell (e.g., with planar or homeotropic alignment layers, known cell gap)

  • Function generator

  • Amplifier

  • LCR meter

  • Polarized light microscope with a rotating stage and compensator (for birefringence)

  • He-Ne laser

  • Photodetector

Procedure for Dielectric Anisotropy:

  • Fill two types of test cells (one with planar alignment for ε⊥ and one with homeotropic alignment for ε∥) with the liquid crystal mixture in its isotropic phase and cool slowly.

  • Connect the cell to the LCR meter.

  • Measure the capacitance of the cell at a standard frequency (e.g., 1 kHz).

  • Calculate the dielectric permittivity from the capacitance, cell area, and cell gap.

  • The dielectric anisotropy is Δє = ε∥ - ε⊥.

Procedure for Birefringence (Abbe Refractometer Method):

  • Use a specially designed Abbe refractometer with a temperature-controlled stage and polarizers.

  • Introduce the liquid crystal mixture between the prisms of the refractometer.

  • Align the sample to measure nₑ and nₒ separately by rotating the polarizer.

  • The birefringence is Δn = nₑ - nₒ.

Conclusion and Future Perspectives

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a promising mesogenic compound for the formulation of advanced liquid crystal mixtures. Its molecular structure suggests that it can be effectively utilized to tune the clearing point, birefringence, and dielectric anisotropy of host liquid crystals. The protocols outlined in this document provide a systematic approach for researchers to incorporate this compound into their formulations and to characterize the resulting physical properties. Further research is warranted to obtain precise experimental data for this compound, which will enable a more quantitative prediction of its behavior in multicomponent mixtures and facilitate its application in next-generation display and photonic devices.

References

  • Abser, M. N., Molla, M. E., Karim, M. M., & Hossain, M. Z. (n.d.). Synthesis and Liquid Crystal Properties of Alkyloxy-4,4'-biphenyl Esters. International Journal of Scientific & Engineering Research, 4(12), 1238-1242. [Link]

  • Dabrowski, R., & Kula, P. (2012). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Crystals, 2(4), 1401-1413. [Link]

  • Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. Molecules, 18(10), 11686-11713. [Link]

  • Wikipedia contributors. (2024). Liquid crystal. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, Y., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 33(7), 077701. [Link]

Sources

Application Note: High-Resolution NMR Spectroscopic Analysis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, a liquid crystal material, using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition. The core of this document is an in-depth analysis of the expected spectral data, correlating specific proton and carbon signals to the molecular structure. This guide is designed to serve as a practical resource for researchers requiring definitive structural elucidation and purity assessment of complex organic molecules.

Introduction and Scientific Rationale

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (CAS No. 33926-46-4) is a calamitic (rod-shaped) molecule with potential applications in liquid crystal technologies.[1] The precise arrangement of its constituent parts—a flexible pentyl chain, a rigid biphenyl core linked by ester and carbonate functionalities, and a terminal ethoxy group—governs its mesogenic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural verification of such materials.[2][3] It provides atomic-level information on the connectivity and chemical environment of every nucleus within the molecule, making it indispensable for confirming synthetic success and assessing sample purity.

This document moves beyond a simple recitation of parameters. It explains the causality behind each step, from solvent selection to the interpretation of complex coupling patterns, ensuring a robust and reproducible analytical workflow.

Molecular Structure and Spectroscopic Overview

To effectively interpret the NMR spectra, it is essential to first deconstruct the molecule into its distinct spin systems. The structure, shown below, contains multiple unique proton and carbon environments.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation a Weigh Analyte (15-75 mg) b Dissolve in CDCl3 (~0.7 mL) a->b c Transfer to NMR Tube b->c d Lock & Shim Spectrometer c->d e Acquire 1H Spectrum (Protocol 3.2) d->e f Acquire 13C Spectrum (Protocol 3.2) d->f g Process FID (FT, Phasing, Baseline) e->g f->g h Assign 1H Peaks (Shift, Integration, Multiplicity) g->h i Assign 13C Peaks (Chemical Shift) g->i j Correlate Structure with Spectra h->j i->j k Final Report: Structure Confirmed j->k

Caption: A comprehensive workflow for NMR analysis, from sample preparation to final structural confirmation.

Conclusion

This application note has detailed a robust and reliable methodology for the complete NMR-based structural characterization of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions serve as a definitive guide for interpretation, enabling unambiguous assignment of all proton and carbon signals. This integrated approach ensures confidence in the identity and purity of the material, which is critical for its application in materials science and other advanced fields.

References

  • Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • Dong, R. Y. (Ed.). (2021). Nuclear Magnetic Resonance Spectroscopy of Liquid Crystals. World Scientific Publishing. Available at: [Link]

  • Yannoni, C. S., & Vieth, H. M. (1967). NMR Studies of Some Liquid Crystal Systems. The Journal of Chemical Physics. Available at: [Link]

  • Celebre, G., & De Luca, G. (2015). Nuclear Magnetic Resonance Spectroscopy of Liquid Crystals. ResearchGate. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Available at: [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation. Available at: [Link]

  • Dong, R. Y. (2004). NMR Spectroscopy in Liquid Crystalline and Ordered Phases. ResearchGate. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Wang, C., et al. (2020). An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals. Molecules. Available at: [Link]

  • Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Available at: [Link]

  • MaChemGuy. (2018). Exam question walkthrough - Proton NMR AROMATIC ESTER. YouTube. Available at: [Link]

  • University of Victoria. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

  • Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Konieczna, K., et al. (2011). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates... Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

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Application Note: Structural Elucidation of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate using Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the structural analysis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate using Fourier Transform Infrared (FTIR) Spectroscopy. We leverage the power of the Attenuated Total Reflectance (ATR) sampling technique, which has become a dominant method for its minimal sample preparation and high-quality, reproducible results for liquid and solid materials.[1][2][3] This guide is designed for researchers, chemists, and quality control professionals in the fields of materials science and drug development. We will delve into the theoretical underpinnings of the analysis, predict the characteristic spectral features based on the molecule's functional groups, provide a step-by-step experimental protocol, and offer insights into data interpretation. The causality behind each step is explained to ensure a deep understanding of the methodology.

Principles and Rationale

The Analyte: 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

The target analyte, with CAS Number 33926-46-4 and molecular formula C21H24O6, is a complex organic molecule featuring multiple functional groups that are readily identifiable by FTIR spectroscopy.[4][5][6] Its structure contains:

  • An aromatic ester group.

  • An aliphatic carbonate group.

  • An aromatic ether linkage.

  • Multiple aromatic (phenyl) rings.

  • Aliphatic chains (ethoxy and pentyl).

The presence of both rigid aromatic cores and flexible aliphatic chains is characteristic of molecules used in liquid crystal applications, where precise structural integrity is paramount.[7][8] FTIR spectroscopy serves as a rapid, non-destructive, and highly effective tool for confirming the identity, purity, and structural characteristics of such materials.[9]

The Analytical Technique: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules.[10] When a sample is irradiated with infrared light, its chemical bonds absorb energy at specific frequencies corresponding to their characteristic vibrations (stretching, bending, etc.). The resulting spectrum is a unique molecular "fingerprint" that allows for the identification of functional groups. For instance, the carbonyl (C=O) bond in esters and carbonates gives rise to a very strong and sharp absorption band, making it easily identifiable.[11]

The Sampling Method: Attenuated Total Reflectance (ATR)

For this analysis, we select the ATR technique over traditional transmission methods (like KBr pellets or liquid cells) for several compelling reasons.[12] ATR requires little to no sample preparation, making it exceptionally fast and efficient.[3][13] The technique works by placing the sample in direct contact with an internal reflection element, typically a diamond or germanium crystal. An infrared beam is passed through the crystal at an angle greater than the critical angle, causing total internal reflection.[14] This reflection creates an "evanescent wave" that penetrates a short distance (typically 0.5-2 µm) into the sample.[15] The sample absorbs energy from this evanescent wave, and the attenuated IR beam is then directed to the detector. This approach is ideal for viscous liquids, solids, and powders, ensuring high-quality, reproducible spectra with excellent sample-to-crystal contact.[2][16]

Predicted Spectral Features

The rich functionality of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate leads to a complex but interpretable FTIR spectrum. Based on established correlation tables and spectroscopic principles, we can predict the key absorption bands.[17][18] Organic carbonates and esters are structurally similar and both follow a "Rule of Three," characterized by three intense peaks corresponding to the C=O stretch and two distinct C-O stretches.[17]

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity Rationale & Comments
C-H Stretching (sp³)Pentyl & Ethoxy groups2960 - 2850Medium-StrongAsymmetric and symmetric stretching of CH₃ and CH₂ groups.
C-H Stretching (sp²)Aromatic Rings3100 - 3000Weak-MediumStretching of C-H bonds on the phenyl rings.
C=O Stretching Carbonate & Ester 1780 - 1720 Very Strong, Sharp This region may contain two overlapping, intense peaks. Aromatic esters typically absorb around 1730-1715 cm⁻¹, while organic carbonates are often slightly higher, near 1780-1740 cm⁻¹.[17]
C=C StretchingAromatic Rings1610 - 1580, 1510 - 1475Medium, SharpCharacteristic skeletal vibrations of the phenyl rings.
C-H Bending (sp³)Pentyl & Ethoxy groups1470 - 1450MediumScissoring and bending vibrations of CH₂ and CH₃ groups.
Asymmetric C-O-C Stretch Ester & Carbonate 1300 - 1200 Strong Part of the "Rule of Three" for both groups. This will likely be a strong, broad band resulting from contributions from the Ar-O-C=O (ester) and R-O-C=O (carbonate) moieties.[17]
Symmetric C-O-C Stretch Ether, Ester, Carbonate 1150 - 1000 Strong The second strong C-O stretching region. This complex band includes contributions from the Ar-O-Et ether linkage and the O-C-C stretches of the ester and carbonate groups.[17]
C-H Out-of-Plane BendingSubstituted Phenyl Rings900 - 800StrongThe pattern of these bands can help confirm the substitution pattern (para-substitution) on the aromatic rings.

Experimental Protocol: ATR-FTIR Analysis

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of a spectral range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

  • ATR Accessory: A single-reflection ATR accessory equipped with a diamond crystal. Diamond is chosen for its robustness and broad spectral range.[10]

  • Sample: 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (solid or liquid crystal phase).

  • Cleaning Supplies: Isopropanol or ethanol and lint-free wipes.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the ATR-FTIR analysis protocol.

ATR_FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_post Phase 3: Analysis & Cleanup A 1. Clean ATR Crystal (Isopropanol) B 2. Configure Instrument (4 cm⁻¹, 32 scans, 4000-400 cm⁻¹) A->B Instrument Ready C 3. Acquire Background Spectrum (Empty Crystal) B->C Start Measurement D 4. Apply Sample to Crystal (Ensure full contact) C->D Background Collected E 5. Acquire Sample Spectrum D->E Sample Ready F 6. Process & Analyze Spectrum (Baseline correction, peak picking) E->F Data Collected G 7. Clean ATR Crystal Post-Analysis E->G Measurement Complete H 8. Correlate with Predictions F->H Spectrum Processed

Caption: Workflow for ATR-FTIR analysis of the target compound.

Detailed Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Thoroughly clean the surface of the diamond ATR crystal using a lint-free wipe moistened with isopropanol. This step is critical to remove any residues from previous analyses.[13]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in position, collect a background spectrum. This measurement captures the instrument's inherent spectral response, including absorptions from atmospheric CO₂ and water vapor, as well as the crystal itself.

    • Causality: The background spectrum is mathematically subtracted from the sample spectrum to produce a final spectrum that contains only the absorption features of the analyte. Without this step, atmospheric and instrument-related peaks would obscure the sample's true spectral features.

  • Sample Application:

    • Place a small amount of the 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate sample directly onto the center of the ATR crystal. Only enough material to completely cover the crystal surface is needed (typically a few milligrams).

    • Lower the ATR pressure clamp to apply firm, consistent pressure.

    • Causality: Applying pressure is essential to ensure intimate and uniform contact between the sample and the crystal.[13] The evanescent wave only penetrates a few micrometers, so any air gaps between the sample and the crystal will lead to a weak or non-existent spectrum.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same instrument parameters as the background (e.g., 32 scans at 4 cm⁻¹ resolution). Averaging multiple scans improves the signal-to-noise ratio.[10]

  • Data Processing and Cleanup:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the spectral baseline is flat.

    • Use the software's peak-picking tool to identify the precise wavenumbers of the key absorption bands.

    • After the analysis is complete, raise the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.

Data Interpretation and Validation

The acquired spectrum should be compared against the predicted features outlined in the table in Section 2.0.

  • Validation Check 1: Carbonyl Peaks: Confirm the presence of one or more very strong, sharp absorption bands in the 1780-1720 cm⁻¹ region. The high intensity of this feature is a primary indicator of a successful measurement.

  • Validation Check 2: C-O Stretching Region: Look for the strong, complex band structure between 1300 cm⁻¹ and 1000 cm⁻¹. The presence of these strong absorptions validates the identification of the ester, carbonate, and ether moieties.

  • Validation Check 3: Aliphatic and Aromatic C-H Stretches: Verify the presence of peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

  • Reproducibility: The protocol's validity can be confirmed by running the sample in triplicate. The peak positions and relative intensities should be highly consistent across measurements.

Conclusion

This application note details a robust and efficient protocol for the FTIR analysis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate using the ATR sampling technique. By understanding the molecular structure and predicting the corresponding spectral features, researchers can confidently verify the identity and purity of the compound. The provided step-by-step methodology, rooted in the principles of ATR-FTIR, ensures the acquisition of high-quality, reliable data essential for research, development, and quality assurance in the chemical and pharmaceutical industries.

References

  • Bhargava, R., Wang, S. Q., & Koenig, J. L. (n.d.). Studying Polymer-Dispersed Liquid-Crystal Formation by FTIR Spectroscopy. 1. Monitoring Curing Reactions. Macromolecules - ACS Publications. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • MMRC. (n.d.). ATR – Theory and Applications. [Link]

  • Ingenta Connect. (2016). Infrared Spectroscopy of Mixtures Involving Liquid Crystals: "Screening" and "Self-Screening" Phenomenology. [Link]

  • Bhargava, R., & Koenig, J. L. (n.d.). Studying Polymer-Dispersed Liquid-Crystal Formation by FTIR Spectroscopy. 2. Phase Separation and Ordering. Macromolecules - ACS Publications. [Link]

  • Chemistry For Everyone. (2025, May 8). What Is Attenuated Total Reflectance (ATR)-FTIR Spectroscopy? [Video]. YouTube. [Link]

  • Workman, J. Jr. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Semantic Scholar. (2002, May 1). FT-IR Spectroscopic studies on reorientation of ferroelectric liquid crystals in a thermoreversible gel network. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • TIB.eu. (n.d.). Dynamic FTIR spectroscopy of liquid crystals and polymer films. [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • SACTG | King-Pharm. (n.d.). 33926-46-4 4-(4-ETHOXYPHENOXYCARBONYL)PHENYL PENTYL CARBONATE. [Link]

  • Workman, J. Jr. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

Sources

Probing Molecular Dynamics: A Guide to Dielectric Spectroscopy of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of dielectric spectroscopy as a powerful technique for characterizing the molecular dynamics and bulk properties of nematic liquid crystals (NLCs). Intended for researchers, scientists, and professionals in materials science and drug development, this document elucidates the theoretical underpinnings, details the experimental protocols, and provides insights into the data analysis required to extract meaningful physical parameters. We will explore how the anisotropic nature of NLCs gives rise to distinct dielectric properties and how these can be precisely measured to determine key characteristics such as dielectric anisotropy and relaxation frequencies, which are critical for applications ranging from display technologies to tunable microwave devices.

Introduction: The Dielectric World of Nematic Liquid Crystals

Nematic liquid crystals represent a fascinating state of matter, exhibiting fluidity like a liquid while maintaining a long-range orientational order characteristic of a solid.[1] The constituent rod-like molecules tend to align along a common axis, known as the director (n ).[1] This inherent structural anisotropy is the foundation of their unique optical and electrical properties, which are harnessed in a multitude of technologies, most notably Liquid Crystal Displays (LCDs).

Dielectric spectroscopy is an indispensable, non-invasive technique used to investigate the response of a material to an applied electric field as a function of frequency.[2][3] When applied to NLCs, it provides profound insights into:

  • Molecular Orientation and Order: Quantifying the degree to which molecules align with or perpendicular to an electric field.

  • Molecular Dynamics: Characterizing the rotational motions of molecules around their principal axes.[4][5]

  • Ionic Effects: Detecting and quantifying mobile ionic impurities that can degrade device performance.

  • Phase Transitions: Observing shifts in dielectric properties that signify transitions between different liquid crystal phases (e.g., nematic to smectic or nematic to isotropic).[4]

The central parameter in this field is the dielectric anisotropy (Δε) , defined as the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the director n .[6] The sign and magnitude of Δε determine how the NLC will orient in an electric field, a critical factor for device engineering.[7] A positive Δε indicates that the molecules will align parallel to the field, while a negative Δε results in perpendicular alignment.[7]

Theoretical Principles

Complex Dielectric Permittivity

When an alternating electric field is applied to a dielectric material, there is a phase lag between the field and the resulting polarization. This relationship is captured by the complex dielectric permittivity (ε*):

ε(ω) = ε'(ω) - iε''(ω)*

where:

  • ε'(ω) is the dielectric permittivity (or dielectric constant), representing the ability of the material to store electrical energy.

  • ε''(ω) is the dielectric loss factor , representing the dissipation of energy, often as heat.[3]

  • ω is the angular frequency of the applied field.

Anisotropy and the Director

For an anisotropic material like an NLC, the permittivity is a tensor. However, due to the uniaxial symmetry of the nematic phase, it can be described by two principal components:

  • ε∥ : The permittivity measured when the electric field is applied parallel to the director n .[1][6]

  • ε⊥ : The permittivity measured when the electric field is applied perpendicular to the director n .[1][6]

From these, the dielectric anisotropy is calculated:

Δε = ε∥ - ε⊥

Dielectric Relaxation

The frequency dependence of the dielectric permittivity reveals information about molecular relaxation processes.[8][9] In nematic liquid crystals, several distinct relaxation modes can be observed:

  • Low-Frequency Relaxation (around the short axis): This mode, typically observed in the kHz to MHz range for ε∥, corresponds to the end-over-end rotation of the polar molecules around their short molecular axis.[10] This motion is significantly hindered by the nematic potential that maintains the orientational order, resulting in a lower relaxation frequency.[5][10]

  • High-Frequency Relaxation (around the long axis): This mode, often found in the high MHz to GHz range, is associated with the rotation of molecules around their long axis. This motion is less hindered and thus occurs at a much higher frequency.[5]

These relaxation processes appear as step-like decreases in ε' and corresponding peaks in ε'' spectra.

Experimental Setup and Protocol

A precise measurement of dielectric properties requires a carefully controlled experimental setup.

Core Instrumentation
  • Impedance/Dielectric Analyzer: An instrument capable of sweeping a frequency range (e.g., 10 Hz to 10 MHz or higher) and measuring complex impedance.[4]

  • Sample Cell: Typically consists of two parallel, flat glass plates coated with a transparent conductive layer like Indium Tin Oxide (ITO).[6] The distance between the plates (cell gap, d), usually between 5 and 20 µm, is controlled by spacers.

  • Temperature Controller/Hot Stage: To maintain a precise and uniform sample temperature, as dielectric properties are highly temperature-dependent.

  • High-Voltage Amplifier (Optional): To apply a DC or low-frequency AC bias voltage sufficient to align the liquid crystal director.

Diagram of Experimental Workflow

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis p1 Clean ITO Substrates p2 Spin-Coat Alignment Layer (e.g., Polyimide) p1->p2 p3 Bake & Cure Layer p2->p3 p4 Rub Substrates (for planar alignment) p3->p4 p5 Assemble Cell with Spacers p4->p5 p6 Fill Cell with LC via Capillary Action p5->p6 m1 Place Cell in Hot Stage p6->m1 m2 Connect to Impedance Analyzer m1->m2 m3 Set Temperature & Equilibrate m2->m3 m4 Measure ε⊥ (V_bias = 0V for planar cell) m3->m4 m5 Apply High V_bias to Align Director m4->m5 m6 Measure ε∥ (Director || E-field) m5->m6 a1 Extract ε' and ε'' vs. Frequency m6->a1 a2 Calculate Δε = ε∥ - ε⊥ a1->a2 a3 Fit Relaxation Models (e.g., Debye) a1->a3 a4 Determine Relaxation Frequencies (f_R) a3->a4

Caption: Workflow for dielectric spectroscopy of nematic liquid crystals.

Detailed Measurement Protocol

Objective: To measure the principal dielectric permittivity components (ε∥ and ε⊥) and determine the dielectric anisotropy (Δε) of a nematic liquid crystal.

Materials:

  • Nematic liquid crystal sample (e.g., 5CB, E7).

  • ITO-coated glass cells with a known cell gap (d) and electrode area (A). The inner surfaces should be coated with a planar alignment layer (e.g., rubbed polyimide).

  • Impedance analyzer.

  • Temperature-controlled stage.

  • AC/DC voltage source for biasing.

Procedure:

  • System Calibration:

    • Perform open- and short-circuit corrections on the impedance analyzer with the measurement leads to remove parasitic impedance.

    • Measure the capacitance of the empty cell (C_empty). This is crucial for accurate calculations.

  • Sample Loading:

    • Heat the empty cell and the liquid crystal to a temperature above the nematic-isotropic transition point.

    • Place a small drop of the LC at the edge of the cell. The liquid will fill the cell via capillary action.

    • Cool the filled cell slowly back to the desired measurement temperature within the nematic phase. Allow sufficient time for thermal equilibration.

  • Measurement of Perpendicular Permittivity (ε⊥):

    • Place the filled cell into the temperature-controlled stage and connect the electrodes to the impedance analyzer.

    • Ensure the bias voltage is set to 0 V. The rubbed polyimide layers will induce a planar alignment, where the director n is parallel to the glass substrates and thus perpendicular to the applied measurement field.

    • Perform a frequency sweep (e.g., 100 Hz to 10 MHz) with a small probe voltage (e.g., 0.1 Vrms) to measure the complex capacitance, C⊥*(ω).

    • Calculate the complex permittivity using the formula: ε⊥(ω) = C⊥(ω) / C_air , where C_air is the capacitance of the empty cell in a vacuum (approximated by air).

  • Measurement of Parallel Permittivity (ε∥):

    • Apply a sufficiently strong, low-frequency AC (e.g., 1 kHz) or DC bias voltage across the cell. For a positive Δε material, this field will reorient the director to be parallel to the field. The required voltage is typically >5-10 times the Freedericksz threshold voltage.

    • While maintaining the bias voltage, repeat the frequency sweep with the small probe voltage to measure the complex capacitance, C∥*(ω).

    • Calculate the complex permittivity: ε∥(ω) = C∥(ω) / C_air

Data Analysis and Interpretation

Calculating Dielectric Anisotropy

Once both ε∥'(ω) and ε⊥'(ω) are obtained, the dielectric anisotropy (Δε) can be calculated at any given frequency. It is typically reported at a standard frequency, such as 1 kHz, away from any major relaxation phenomena.

Example Data

The table below shows typical dielectric data for the common nematic liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB) at 25°C.

Frequency (Hz)ε⊥' (Perpendicular)ε∥' (Parallel)Δε (ε∥' - ε⊥')
1k6.718.5+11.8
10k6.718.5+11.8
100k6.718.4+11.7
1M6.716.2+9.5
10M6.68.1+1.5

Data is representative and sourced from literature for illustrative purposes.

Analyzing Relaxation Spectra

The frequency dependence of ε∥' and ε∥'' reveals the primary molecular relaxation process. The peak of the ε∥'' curve corresponds to the relaxation frequency (f_R). This value is directly related to the rotational viscosity of the material and the energy barrier hindering the molecular rotation. By fitting the data to models like the Debye or Cole-Cole equations, one can extract precise relaxation times (τ = 1 / (2πf_R)).

Diagram of Dielectric Response

G cluster_stimulus cluster_material cluster_response cluster_derived E_field Applied Electric Field (E) LC Nematic LC Director (n) E_field->LC Orients eps_para Parallel Permittivity (ε∥) LC->eps_para eps_perp Perpendicular Permittivity (ε⊥) LC->eps_perp Dipole Molecular Dipole Moment (μ) Dipole->eps_para Dipole->eps_perp delta_eps Dielectric Anisotropy (Δε) eps_para->delta_eps relax Relaxation Frequency (f_R) eps_para->relax eps_perp->delta_eps

Caption: Relationship between stimuli, properties, and measured parameters.

Troubleshooting and Advanced Topics

  • Low-Frequency Ionic Effects: A sharp increase in ε' and ε'' at low frequencies (<1 kHz) is often indicative of mobile ion contamination. These ions migrate in the field, accumulating at the electrode surfaces and causing an electrode polarization effect that can mask the true dielectric response of the liquid crystal.[11]

  • Imperfect Alignment: If the measured permittivity values are lower than expected or if the ε⊥ measurement shows a relaxation, it may indicate poor molecular alignment within the cell. This can be caused by inadequate surface treatment or contamination.

  • High-Frequency Measurements: Characterizing NLCs in the microwave and millimeter-wave bands requires different techniques, such as using microstrip lines or waveguide cavities, as parasitic effects from wires and connectors become dominant.[7][12][13]

Conclusion

Dielectric spectroscopy is a versatile and highly informative technique for the fundamental characterization of nematic liquid crystals. By providing quantitative data on dielectric anisotropy and molecular relaxation dynamics, it serves as a critical tool for quality control, new material discovery, and the rational design of advanced electro-optical and communication devices. A carefully executed protocol, from sample preparation to data analysis, is paramount to obtaining reliable and reproducible results that accurately reflect the intrinsic properties of these complex fluids.

References

  • Nematic Liquid Crystals with High Positive Dielectric Anisotropy. ResearchGate. [Link]

  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B. [Link]

  • Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. National Institutes of Health. [Link]

  • Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. ACS Publications. [Link]

  • Dielectric Properties of Some Nematic Liquid Crystals with Strong Positive Dielectric Anisotropy. AIP Publishing. [Link]

  • Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. ACS Publications. [Link]

  • Lens-shaped nematic liquid crystal droplets with negative dielectric anisotropy in electric and magnetic fields. Taylor & Francis Online. [Link]

  • Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University. [Link]

  • Dielectric relaxation in polar nematic liquid crystals. Taylor & Francis Online. [Link]

  • Collective Relaxation Processes in Nonchiral Nematics. MDPI. [Link]

  • Dielectric relaxation in polar nematic liquid crystals. Taylor & Francis Online. [Link]

  • Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers. SciSpace. [Link]

  • Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. [Link]

  • Interpretation of dielectric spectroscopy measurements of ferroelectric nematic liquid crystals. IAEA International Nuclear Information System. [Link]

  • Experimental setup for simultaneous measurements of neutron diffraction and dielectric spectroscopy during crystallization of liquids. AIP Publishing. [Link]

  • Measurement of Dielectric Properties of Nematic Liquid Crystals at Millimeter Wavelength. IEEE Xplore. [Link]

  • Interpretation of dielectric spectroscopy measurements of ferroelectric nematic liquid crystals. arXiv. [Link]

  • Measurement of Dielectric Properties of Liquid Crystal Based on Perturbation Method Using Single-Ridge Waveguide Cavity. IEEE Xplore. [Link]

  • Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers. Semantic Scholar. [Link]

  • Dielectric spectroscopy of a ferroelectric nematic liquid crystal and the effect of the sample thickness. White Rose Research Online. [Link]

  • Dielectric Spectroscopy of modulated liquid crystal structure. YouTube. [Link]

  • Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. ResearchGate. [Link]

  • Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Taylor & Francis Online. [Link]

  • Measurement of the dielectric properties of liquid crystal material for microwave applications. Semantic Scholar. [Link]

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Measuring the Birefringence of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the experimental determination of the birefringence of the nematic liquid crystal, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. As a material of interest in optical and display technologies, a precise characterization of its anisotropic optical properties is paramount. We present detailed, field-proven protocols for two robust measurement techniques: the Sénarmont compensator method using polarized light microscopy and the Abbe refractometer method for determining individual refractive indices. This guide is designed for researchers, scientists, and professionals in drug development and materials science, offering not just procedural steps but also the causal scientific principles behind the experimental choices. The protocols are structured to be self-validating, ensuring high-fidelity data acquisition.

Introduction to Birefringence in Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] A defining characteristic of many LCs, including those in the nematic phase, is their optical anisotropy. This means that the refractive index of the material is dependent on the polarization and propagation direction of light.[1] This property gives rise to the phenomenon of birefringence, or double refraction, where a light ray entering the material is split into two components that travel at different speeds and are polarized at right angles to each other.[1][2]

These two components are known as the ordinary ray (o-ray) and the extraordinary ray (e-ray), with corresponding refractive indices nₒ and nₑ. The birefringence (Δn) of the material is defined as the difference between these two refractive indices:

Δn = nₑ - nₒ

For calamitic (rod-shaped) liquid crystals like 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, the molecules in the nematic phase possess long-range orientational order, tending to align along a common axis known as the director.[3] The value of Δn is a critical parameter in the design and optimization of liquid crystal displays (LCDs), optical modulators, and other photonic devices, as it governs the phase retardation of light passing through the material.[4] The birefringence of a liquid crystal is highly sensitive to temperature, as changes in thermal energy affect the degree of molecular ordering.[5]

Characterization of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a thermotropic liquid crystal, meaning its liquid crystalline phases are observed as a function of temperature.[3] Its molecular structure, featuring a rigid core of phenyl rings and flexible alkyl chains, is conducive to the formation of mesophases.

PropertyValueSource
Chemical Name 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl CarbonateN/A
Synonyms N-Amyl-4-(4'-ethoxyphenoxycarbonyl)phenylcarbonate[6]
CAS Number 33926-46-4[6]
Molecular Formula C₂₁H₂₄O₆[2]
Molecular Weight 372.41 g/mol [2]
Phase Transition Temps. To be determined experimentallyN/A
Birefringence (Δn) To be determined experimentallyN/A

Experimental Protocols for Birefringence Measurement

We will detail two primary methods for the comprehensive characterization of the birefringence of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Method 1: Sénarmont Compensator with Polarized Light Microscopy

This method provides a direct and highly accurate measurement of the phase retardation induced by the liquid crystal sample, from which the birefringence can be calculated. It is particularly effective for measuring small retardation values.

The Sénarmont compensator method utilizes a quarter-wave plate and a rotating analyzer to determine the phase difference between the ordinary and extraordinary rays emerging from the sample.[7] When the sample is placed between crossed polarizers at a 45° orientation, the linearly polarized light becomes elliptically polarized upon passing through the birefringent LC. The quarter-wave plate converts this into linearly polarized light, and the angle of the analyzer is then rotated to find the point of minimum light intensity (extinction). This angle of rotation is directly proportional to the retardation.

senarmont_workflow cluster_setup Experimental Setup cluster_procedure Measurement Protocol LightSource Monochromatic Light Source (e.g., 589 nm) Polarizer Polarizer (0°) LightSource->Polarizer Sample LC Sample on Temperature-Controlled Stage (45°) Polarizer->Sample QuarterWave Quarter-Wave Plate (Slow Axis at 0°) Sample->QuarterWave Analyzer Rotating Analyzer QuarterWave->Analyzer Detector Detector (Eye/Photodiode) Analyzer->Detector P1 Prepare LC Cell P2 Place on Stage & Equilibrate Temperature P1->P2 P3 Cross Polarizers (P at 0°, A at 90°) P2->P3 P4 Rotate Sample to 45° for Max Brightness P3->P4 P5 Insert Quarter-Wave Plate P4->P5 P6 Rotate Analyzer for Extinction P5->P6 P7 Record Analyzer Angle (θ) P6->P7 P8 Calculate Retardation & Birefringence P7->P8

Caption: Workflow for the Sénarmont Compensator Method.

  • Sample Preparation:

    • Construct a liquid crystal cell using two clean glass slides with a defined spacer (e.g., 10 µm Mylar film) to control the sample thickness (d).

    • The inner surfaces of the glass slides should have a rubbed polyimide alignment layer to induce a planar alignment of the liquid crystal molecules.

    • Introduce 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate into the cell via capillary action in its isotropic phase (heated above its clearing temperature).

    • Slowly cool the cell to the desired measurement temperature to ensure a uniform nematic phase.

  • Microscope Setup and Measurement:

    • Place the prepared LC cell on a temperature-controlled stage of a polarizing microscope.

    • Set the light source to a monochromatic wavelength (λ), for example, using a 589 nm filter.

    • Cross the polarizer and analyzer (0° and 90°, respectively) to achieve a dark field of view.

    • Rotate the stage with the sample to the position of maximum brightness, which occurs when the director of the LC is at 45° to the polarizer and analyzer axes.

    • Insert the Sénarmont compensator (a quarter-wave plate) into the light path with its slow axis parallel to the transmission axis of the polarizer.

    • Rotate the analyzer until the sample area appears darkest (extinction). Record the angle of rotation (θ) from the initial crossed position.

    • The retardation (Γ) is calculated using the formula: Γ = (θ / 180) * λ

    • The birefringence (Δn) is then determined by: Δn = Γ / d

  • Data Validation:

    • Repeat the measurement at multiple locations on the sample to ensure uniformity.

    • Vary the temperature of the stage and repeat the measurement to determine the temperature dependence of the birefringence.

Method 2: Abbe Refractometer

The Abbe refractometer allows for the direct measurement of the refractive indices nₑ and nₒ.[8] This method is particularly useful for obtaining the absolute refractive index values, which are necessary for many optical modeling applications.

An Abbe refractometer measures the critical angle of total internal reflection at the interface between a high refractive index prism and the sample.[8] To measure the anisotropic refractive indices of a liquid crystal, a polarizing filter is placed over the eyepiece or light source. By orienting the polarization of the light parallel and perpendicular to the alignment direction of the liquid crystal on the prism, nₑ and nₒ can be measured separately.

abbe_workflow cluster_setup Experimental Setup cluster_procedure Measurement Protocol Refractometer Abbe Refractometer with Temperature Control Polarizer Polarizing Filter Polarizer->Refractometer LightSource Light Source (e.g., Sodium Lamp) LightSource->Refractometer A1 Calibrate with Standard A2 Prepare Prism Surface with Alignment Layer A1->A2 A3 Apply LC Sample A2->A3 A4 Equilibrate Temperature A3->A4 A5 Measure nₒ (Polarizer ⊥ Alignment) A4->A5 A6 Measure nₑ (Polarizer || Alignment) A5->A6 A7 Calculate Birefringence (Δn = nₑ - nₒ) A6->A7

Caption: Workflow for the Abbe Refractometer Method.

  • Instrument Preparation:

    • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

    • Ensure the temperature of the refractometer's prisms is controlled via a circulating water bath set to the desired measurement temperature.

    • The surface of the measuring prism must be treated to induce a planar alignment of the liquid crystal molecules. This can be achieved by spin-coating a thin layer of a polyimide alignment agent and then gently rubbing it in a single direction.

  • Measurement of nₒ and nₑ:

    • Place a small drop of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate onto the measuring prism.

    • Close the prism assembly and allow the sample to thermally equilibrate.

    • Place the polarizing filter over the eyepiece.

    • To measure nₒ, orient the polarizer's transmission axis perpendicular to the rubbing direction of the alignment layer on the prism.

    • Adjust the refractometer until the shadowline is sharp and centered in the crosshairs. Record the refractive index reading.

    • To measure nₑ, rotate the polarizer by 90° so that its transmission axis is parallel to the rubbing direction.

    • Re-adjust the refractometer and record the new refractive index reading.

  • Calculation and Validation:

    • The birefringence is calculated directly from the two measurements: Δn = nₑ - nₒ .

    • Perform measurements at various temperatures to map the temperature dependence of both refractive indices and the resulting birefringence.

Expected Results and Data Presentation

The birefringence of nematic liquid crystals is expected to decrease with increasing temperature, eventually becoming zero at the nematic-to-isotropic phase transition temperature (the clearing point).[5] This is due to the decrease in the orientational order parameter of the molecules at higher temperatures.

For illustrative purposes, the table below shows typical refractive index and birefringence data for a well-characterized nematic liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), at a wavelength of 589 nm.[9]

Temperature (°C)nₒ (5CB)nₑ (5CB)Δn (5CB)
25.01.5331.7210.188
27.51.5351.7090.174
30.01.5381.6970.159
32.51.5411.6810.140
35.0 (Clearing Point)1.5951.5950.000

Data for 5CB is illustrative. The researcher should populate a similar table with experimentally determined values for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Conclusion

This application note has provided two distinct and reliable protocols for measuring the birefringence of the nematic liquid crystal 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. The Sénarmont compensator method offers high precision for retardation measurements, while the Abbe refractometer method provides direct values for the ordinary and extraordinary refractive indices. By following these detailed procedures, researchers can obtain critical optical data necessary for the development of advanced materials and devices. The self-validating nature of these protocols ensures the generation of accurate and reproducible results, upholding the highest standards of scientific integrity.

References

  • D. Coates, "Thermotropic Liquid Crystals," in Organic Molecular Solids, Taylor & Francis, 2018. [Link]

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  • M. A. Y. Al-Ani, "Birefringences of bio-based liquid crystals," International Journal of Innovative Research in Science, Engineering and Technology, vol. 6, no. 1, 2017. [Link]

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  • S. El-Khatib et al., "Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System," MDPI, 2021. [Link]

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  • "Lab 2: Refractive Index and Snell's Law," University of Arizona. [Link]

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Application Note: A Multi-technique Approach for the Phase Transition Analysis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a calamitic (rod-shaped) thermotropic liquid crystal. The performance of such materials in advanced applications, including display technologies, sensors, and smart windows, is critically dependent on their mesomorphic properties—specifically, the temperatures at which they transition between different liquid crystalline phases (mesophases). A comprehensive understanding of these phase transitions requires a synergistic approach, integrating thermal analysis, optical microscopy, and structural elucidation techniques.

This guide provides a detailed protocol for the characterization of the phase behavior of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. We move beyond a simple listing of steps to explain the causality behind the experimental design, ensuring a robust and self-validating analytical workflow. The core methodology combines Differential Scanning Calorimetry (DSC) for thermodynamic data, Polarized Optical Microscopy (POM) for phase identification via characteristic textures, and X-ray Diffraction (XRD) for structural confirmation.

Part 1: Foundational Principles of Analysis

The characterization of a liquid crystal relies on detecting changes in molecular order with temperature. The three primary techniques provide complementary information:

  • Differential Scanning Calorimetry (DSC): This is the foundational thermal analysis technique used to determine phase transition temperatures and their associated enthalpy changes (ΔH).[1] It measures the heat flow into or out of a sample relative to a reference as a function of temperature.[2] First-order phase transitions, such as crystal-to-mesophase or mesophase-to-isotropic liquid, are marked by distinct endothermic peaks on heating, with the peak area being proportional to the enthalpy of the transition. The magnitude of ΔH offers clues to the nature of the transition; melting a crystal involves a large enthalpy change, while transitions between different liquid crystal phases are typically less energetic.[3]

  • Polarized Optical Microscopy (POM): POM is an indispensable tool for the direct visualization and identification of anisotropic liquid crystal phases.[4] The technique exploits the property of birefringence, where the refractive index of the material depends on the polarization of light. When a liquid crystal sample is placed between two crossed polarizers, its birefringent nature causes the light to be split into two rays that travel at different speeds, resulting in interference patterns and characteristic textures upon exiting the second polarizer (the analyzer). Isotropic liquids, which are not birefringent, appear completely dark. Different mesophases, such as nematic and smectic phases, exhibit unique and identifiable optical textures.[3] A hot stage allows for precise temperature control, enabling the direct observation of texture changes at the transition temperatures identified by DSC.

  • X-ray Diffraction (XRD): XRD provides definitive information about the average molecular arrangement and structural parameters within a given phase. The analysis is typically separated into two regions:

    • Wide-Angle X-ray Scattering (WAXS): Probes short-range positional order, such as the average distance between molecules. In mesophases, this appears as a diffuse halo around 4-5 Å, indicative of liquid-like lateral spacing.

    • Small-Angle X-ray Scattering (SAXS): Probes longer-range periodic structures. A nematic phase, which has only orientational order, will show diffuse scattering. In contrast, a smectic phase, which has a layered structure, will produce one or more sharp Bragg peaks at small angles, corresponding to the layer spacing (d).

Part 2: Experimental Workflow & Protocols

A comprehensive analysis follows a logical progression, using the results from one technique to inform the next. This integrated workflow ensures efficiency and accuracy.

G cluster_0 Phase 1: Thermal Screening cluster_1 Phase 2: Optical Identification cluster_2 Phase 3: Structural Confirmation DSC Differential Scanning Calorimetry (DSC) POM Polarized Optical Microscopy (POM) DSC->POM Provides Transition Temperatures (T₁, T₂, T₃) XRD Temperature-Controlled X-ray Diffraction (XRD) POM->XRD Identifies Mesophase Types & Temperature Ranges Result Integrated Phase Transition Profile XRD->Result

Caption: Integrated workflow for liquid crystal phase transition analysis.
Protocol 2.1: Preliminary Thermal Analysis via DSC

This initial step maps out the thermal events, providing the critical temperature ranges for subsequent investigation.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate into a standard aluminum DSC pan.

    • Causality: A small sample mass minimizes thermal gradients within the sample, improving the resolution of transition peaks.

    • Hermetically seal the pan to prevent sample sublimation or degradation at elevated temperatures.

  • Instrument Setup & Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere and prevent oxidative degradation.

  • Data Acquisition:

    • First Heating Scan: Heat the sample from room temperature to a point well above its final clearing point (e.g., 150 °C) at a scan rate of 10 °C/min. This scan erases any prior thermal history of the crystal.

    • Cooling Scan: Cool the sample at the same rate (10 °C/min) back to room temperature. This reveals the phase transitions upon cooling and helps identify supercooling effects or monotropic phases (phases that appear only on cooling).

    • Second Heating Scan: Heat the sample again at 10 °C/min. This scan is typically used for reporting transition temperatures and enthalpies as it represents the behavior of a sample with a consistent thermal history.[3]

    • Causality: A 10 °C/min scan rate provides a good balance between signal intensity and peak resolution for liquid crystal transitions.

Protocol 2.2: Phase Identification via Hot-Stage POM

This protocol uses the temperatures from DSC to visually identify the phases.

  • Sample Preparation:

    • Place a small amount (a few micrograms) of the sample onto a clean glass microscope slide.

    • Gently place a cover slip over the sample.

    • Heat the slide on a hot plate briefly to melt the sample, allowing it to spread into a thin, uniform film via capillary action.

    • Causality: A thin film is crucial for good light transmission and to minimize temperature gradients during observation.

  • Microscope and Hot-Stage Setup:

    • Mount the prepared slide onto the microscope hot stage.

    • Set up the polarizing microscope for orthoscopic observation with crossed polarizers.

    • Causality: Crossed polarizers create a dark background, allowing the birefringent textures of the liquid crystal phases to be observed with high contrast.

  • Correlated Thermal-Optical Analysis:

    • Heat the sample in the hot stage to its isotropic phase (the temperature of the highest endotherm from DSC). The field of view should become completely dark (extinguished).

    • Slowly cool the sample (e.g., at 5-10 °C/min), carefully observing the temperatures at which changes in the optical texture occur.

    • Record images or videos of the distinct textures that form upon entering each new phase, correlating them with the transition temperatures observed in the DSC cooling scan. For example, the emergence of a highly mobile, threaded "Schlieren" texture is characteristic of a nematic phase, while the appearance of layered "focal-conic" domains suggests a smectic phase.[3][4]

    • After cooling, slowly heat the sample again to observe the transitions and confirm that they are enantiotropic (appear on both heating and cooling).

Protocol 2.3: Structural Elucidation via Temperature-Controlled XRD

This final step provides definitive structural data for the phases identified by POM.

  • Sample Preparation:

    • Load the liquid crystal sample into a thin-walled glass capillary tube (approx. 1.0-1.5 mm diameter).

    • Flame-seal the capillary to prevent the sample from flowing out when heated.

    • Mount the capillary in a temperature-controlled sample holder within the XRD instrument.

  • Instrument Setup:

    • Use a Cu Kα X-ray source (λ = 1.54 Å) with a 2D area detector.

    • The sample-to-detector distance should be calibrated to allow for simultaneous collection of both the SAXS and WAXS regions.

  • Data Acquisition at Target Temperatures:

    • Heat the sample to the temperature corresponding to the middle of each mesophase range identified by DSC and POM.

    • Allow the temperature to stabilize for several minutes before starting the XRD measurement to ensure thermal equilibrium.

    • Acquire a diffraction pattern for each mesophase (e.g., Smectic A and Nematic phases) as well as the isotropic phase.

    • Causality: Acquiring data at stable temperatures within each phase ensures the collected pattern is representative of that specific molecular arrangement.

Part 3: Illustrative Data Interpretation & Synthesis

Disclaimer: The following data are representative of a calamitic liquid crystal and are provided for illustrative purposes to demonstrate the analytical interpretation. Actual values for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate must be determined experimentally.

By integrating the data from all three techniques, a complete profile of the material's phase behavior can be constructed.

Table 1: Representative Phase Transition Data

TransitionOnset Temp. (°C) (DSC, 2nd Heat)Peak Temp. (°C) (DSC, 2nd Heat)Enthalpy (ΔH) (J/g)POM Observation (on cooling)XRD Structural Data
Crystal → Smectic A84.585.845.2Growth of focal-conic fan or homeotropic textures from the melt.SAXS: Sharp peak at 2θ ≈ 3.1°, d = 28.5 Å (layer spacing). WAXS: Diffuse halo at 2θ ≈ 20°, d ≈ 4.4 Å.
Smectic A → Nematic109.8110.11.8Focal-conic fans transition into a mobile, threaded Schlieren texture.SAXS: Diffuse scattering (loss of sharp peak). WAXS: Diffuse halo at 2θ ≈ 20°, d ≈ 4.5 Å.
Nematic → Isotropic124.7125.32.5Schlieren texture vanishes, field of view becomes completely dark.SAXS & WAXS: Both show broad, diffuse scattering rings characteristic of an unordered liquid.

Interpretation:

  • DSC Analysis: The second heating scan shows three endothermic peaks. The largest enthalpy peak at 85.8 °C corresponds to the melting of the crystal (Cr) into the first mesophase. The two subsequent transitions at 110.1 °C and 125.3 °C have much smaller enthalpies, which is characteristic of transitions between liquid crystal phases (SmA → N) and the final clearing to the isotropic liquid (N → I).[3]

  • POM Correlation: Upon cooling from the dark isotropic phase, a Schlieren texture appears around 125 °C, confirming the presence of a Nematic (N) phase . As the sample is cooled further, this texture is replaced by a less mobile, focal-conic fan texture below 110 °C, which is the classic signature of a Smectic A (SmA) phase .[4] This optical evidence perfectly aligns with the DSC data.

  • XRD Confirmation: The XRD pattern taken at 95 °C (within the SmA phase) shows a sharp, low-angle peak corresponding to a layer spacing of 28.5 Å, providing definitive proof of a layered smectic structure. The pattern at 115 °C (in the N phase) shows the disappearance of this sharp peak, replaced by diffuse scattering, confirming the loss of positional order characteristic of the nematic phase. In all mesophases, the wide-angle halo at ~4.4-4.5 Å confirms the liquid-like spacing between the molecules.

The combined data leads to the following phase sequence upon heating:

G Cr Crystal (Cr) SmA Smectic A (SmA) Cr->SmA 85.8°C N Nematic (N) SmA->N 110.1°C Iso Isotropic (I) N->Iso 125.3°C

Caption: Illustrative phase sequence upon heating.

Conclusion

The characterization of liquid crystalline materials like 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is not achievable with a single technique. The robust methodology detailed here—initiating with DSC for a thermal overview, followed by POM for visual phase identification, and culminating in XRD for structural verification—provides a comprehensive and cross-validated understanding of the material's thermotropic behavior. This integrated approach is essential for establishing the structure-property relationships that are fundamental to the rational design and application of new liquid crystal materials.

References

  • Vertex AI Search. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers.
  • BenchChem. (2025). Application Notes and Protocols for Polarized Optical Microscopy (POM) in Liquid Crystal Texture Analysis.
  • Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
  • Al-Dujaili, A. H., et al. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC - PubMed Central.
  • BenchChem. (n.d.). Characterization of Mesogenic Properties in Calamitic Liquid Crystals: An In-depth Technical Guide.
  • Castellano, J. A. (n.d.). LIQUID CRYSTAL PHASES. University of Hamburg.
  • Chiappini, A., et al. (2016). Molecular ordering in the high-temperature nematic phase of an all-aromatic liquid crystal. RSC Advances.
  • Singh, G. (2014). What is the small angle XRD pattern of the nematic phase liquid crystals? ResearchGate.
  • Moro, D., et al. (2020). Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. MDPI.
  • CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro.

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring a higher rate of success in achieving optimal purity for this liquid crystal intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter after synthesizing 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate?

A1: The impurity profile depends heavily on the synthetic route. For syntheses involving the reaction of an aromatic monohydroxy compound with a chloroformate or phosgene, the most common impurities are unreacted starting materials and catalysts.[1][2]

  • Unreacted Precursors: These typically include 4-ethoxyphenol, hydroquinone, and pentyl chloroformate or related pentyl alcohol derivatives.

  • Acidic Impurities: Residual catalyst (e.g., acids used in esterification) or hydrogen chloride (a byproduct of reactions with chloroformates) may be present.[3][4]

  • Side-Reaction Products: This can include symmetrical carbonates like bis(4-ethoxyphenyl) carbonate or dipentyl carbonate. Hydrolysis of the ester or carbonate linkages can also lead to phenolic or alcoholic impurities.

  • High-Boiling Point Byproducts: In transesterification reactions, byproducts such as phenyl salicylate or xanthone can form, which are challenging to remove.[5]

Below is a diagram illustrating the target molecule and its potential precursors, which are common sources of impurities.

G cluster_target Target Molecule cluster_precursors Common Precursor Impurities Target 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate SM1 4-Ethoxyphenol P1 SM1->P1 SM2 Hydroquinone SM2->P1 SM3 Pentyl Chloroformate P2 SM3->P2 SM4 Pentyl Alcohol SM4->P2 P1->Target Aromatic Core Source P2->Target Carbonate/Alkyl Chain Source

Caption: Target molecule and potential unreacted starting materials.

Q2: What are the primary purification strategies for a compound of this nature?

A2: For aryl carbonate esters, a multi-step purification strategy is often necessary. The main techniques are:

  • Aqueous Work-up/Extraction: This is the first line of defense to remove acidic or basic impurities and water-soluble starting materials. Washing the crude product (dissolved in an immiscible organic solvent) with a weak base like sodium bicarbonate or sodium carbonate solution will neutralize and remove acidic impurities.[3][6]

  • Recrystallization: If the compound is a solid at room temperature or has a defined melting point, recrystallization is a powerful technique for achieving high purity.[7] The key is finding a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[8]

  • Column Chromatography: This is the most versatile method for separating the target compound from impurities with different polarities.[9] For liquid crystals, which often have low volatility, column chromatography is frequently the method of choice.[10] It is particularly effective at removing structurally similar side-products.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the physical state of your crude product and the nature of the impurities.

FeatureRecrystallizationColumn Chromatography
Best For Crystalline solidsOils, amorphous solids, or solids with close-running impurities
Scalability Generally easier to scale up for large quantities.Can be cumbersome and solvent-intensive for very large scales.
Purity Can yield very high purity if a suitable solvent system is found.Highly effective for separating complex mixtures.
Primary Challenge Finding an optimal solvent; potential for significant yield loss in mother liquor.Can be time-consuming; requires optimization of stationary and mobile phases.

Recommendation: Attempt recrystallization first if your compound is a solid. If it fails to crystallize, if it remains an oil, or if post-recrystallization analysis still shows significant impurities, proceed to column chromatography.

Troubleshooting Guide

Problem 1: My product is a persistent, discolored oil and won't crystallize.
  • Probable Cause: This is often due to the presence of multiple impurities that depress the melting point and inhibit the formation of a crystal lattice. High molecular weight byproducts or residual solvents can also contribute to this issue.

  • Solution: Flash Column Chromatography

    This technique is ideal for purifying oils or non-crystalline solids. The principle is to separate compounds based on their differential adsorption to a solid stationary phase (like silica gel) while being carried by a liquid mobile phase.

    Detailed Protocol: Flash Column Chromatography

    • TLC Analysis: First, analyze your crude product using Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for aryl esters is a mixture of hexane and ethyl acetate. The ideal system will show good separation between your product spot and impurity spots, with the product having an Rf value of ~0.3.

    • Column Packing: Pack a glass column with silica gel using either a wet or dry packing method.[9] Ensure the silica bed is free of cracks or air bubbles.

    • Sample Loading: Dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane). To this solution, add a small amount of silica gel or Celite, and then evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method typically results in better separation.[9] Carefully add this powder to the top of your packed column.

    • Elution: Begin eluting the column with your chosen solvent system (e.g., 95:5 Hexane:Ethyl Acetate). You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.[9] Phenyl stationary phases can also be effective, as they offer alternative selectivity through π-π interactions with the aromatic rings in your molecule.[11]

    • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC to identify which fractions contain your pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Problem 2: After an aqueous wash, my yield is extremely low.
  • Probable Cause: This suggests your product has either been hydrolyzed or has significant solubility in the aqueous layer. While aryl carbonates are generally water-insoluble, premature hydrolysis can occur under excessively basic or hot conditions.[12]

  • Troubleshooting Steps:

    • Use a Mild Base: Instead of strong bases like sodium hydroxide, use a 5% solution of sodium bicarbonate or sodium carbonate for your aqueous wash.[3][12] These are strong enough to neutralize acids but less likely to hydrolyze your ester and carbonate groups.

    • Work at Room Temperature: Perform all extractions at room temperature to minimize the risk of hydrolysis.[13]

    • Back-Extraction: If you suspect product loss to the aqueous layer, perform a "back-extraction." Take the aqueous layers from your wash, and extract them one or two times with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane). Combine these organic layers with your main product solution.

    • Use Saturated Brine: During the final water wash, use a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product in it and driving more of it into the organic phase.[12]

Problem 3: Recrystallization results in poor recovery or no crystals form at all.
  • Probable Cause: An inappropriate solvent was chosen, or the solution is not sufficiently supersaturated upon cooling.

  • Solution: Systematic Solvent Screening and Crystallization Techniques

    Detailed Protocol: Recrystallization

    • Solvent Selection: The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[8] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) to find the best candidate.[12] Avoid heating with open flames, especially with flammable organic solvents.[6][14]

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid until it just dissolves completely.[8][14] Using excess solvent is a common cause of poor yield.

    • Cooling (Crystal Formation): Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[14]

    • Troubleshooting Crystal Formation:

      • Scratching: If no crystals form, gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[8]

      • Seeding: Add a tiny crystal of pure product (if you have any) to the solution to induce crystallization.

    • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities without dissolving the product.[8][14]

    • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

The following workflow diagram illustrates the decision-making process during purification.

Caption: General purification workflow for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

References

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. HSC Chemistry. Available from: [Link]

  • Google Patents. (1996, July 30). US5540857A - Purification of liquid crystals and liquid crystal composition.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Available from: [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Available from: [Link]

  • Ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Available from: [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Available from: [Link]

  • Google Patents. (1985, June 4). US4521595A - Process for the purification of esters.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Available from: [Link]

  • Phelps, I. K., & Eddy, E. A. (n.d.). Concerning the Purification of Esters. American Journal of Science. Available from: [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available from: [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • Google Patents. (1995, August 16). CA2128157A1 - Process for preparing aryl carbonates.
  • Google Patents. (1993, July 28). CN1121065A - Process for the preparation of aryl carbonates.
  • Google Patents. (2009, July 15). CN101481330A - Preparation of N-(4-ethoxy carbonyl phenyl)-N'-methyl-N'-phenyl formamidine.
  • LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. Available from: [Link]

  • ResearchGate. (2016, June 1). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. Available from: [Link]

  • European Patent Office. (2018, August 8). PROCESS FOR PURIFICATION OF DIPHENYL CARBONATE FOR THE MANUFACTURING OF HIGH QUALITY POLYCARBONATE. Available from: [Link]

  • European Patent Office. (2024, August 28). METHOD FOR PRODUCING DIPHENYL CARBONATE - EP 4421063 A1. Available from: [Link]

  • Google Patents. (2012, September 12). CN102659536A - Method for synthesizing o-hydroxy phenyl ether.
  • PubChem. (n.d.). Bis(4-nitrophenyl) carbonate. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and guidance provided herein are based on established principles of organic synthesis and are intended to help you optimize your reaction conditions and improve your product yield and purity.

Proposed Synthesis Pathway

The synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate can be approached through a multi-step process. Below is a proposed synthetic route, which will serve as the basis for the subsequent troubleshooting and FAQ sections.

Diagram of the Proposed Synthesis Workflow

G cluster_0 Step 1: Synthesis of 4-Hydroxyphenyl Pentyl Carbonate (Intermediate A) cluster_1 Step 2: Synthesis of 4-Ethoxyphenyl Chloroformate (Intermediate B) cluster_2 Step 3: Final Product Synthesis A Hydroquinone C Intermediate A (4-Hydroxyphenyl Pentyl Carbonate) A->C Base (e.g., Pyridine) DCM, 0°C to rt B Pentyl Chloroformate B->C D 4-Ethoxyphenol F Intermediate B (4-Ethoxyphenyl Chloroformate) D->F Base (e.g., Pyridine) Toluene, 0°C to rt E Triphosgene E->F C_clone Intermediate A G Final Product 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate C_clone->G Base (e.g., Pyridine) DCM, 0°C to rt F_clone Intermediate B F_clone->G

Caption: Proposed three-step synthesis of the target molecule.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyphenyl Pentyl Carbonate (Intermediate A)
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydroquinone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pentyl chloroformate (1.05 eq) dissolved in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with dilute hydrochloric acid (1M HCl).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Ethoxyphenyl Chloroformate (Intermediate B)

Safety Note: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-ethoxyphenol (1.0 eq) in anhydrous toluene.[1]

  • Add pyridine (1.2 eq) and cool the mixture to 0 °C.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

  • Slowly add the triphosgene solution to the 4-ethoxyphenol solution over 1 hour, maintaining the temperature at 0 °C.[2]

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • The resulting solution of 4-ethoxyphenyl chloroformate is typically used in the next step without isolation.

Protocol 3: Synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (Final Product)
  • To the freshly prepared solution of 4-ethoxyphenyl chloroformate (Intermediate B) at 0 °C, add a solution of 4-hydroxyphenyl pentyl carbonate (Intermediate A, 0.95 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final product by recrystallization or column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of Intermediate A 1. Incomplete reaction. 2. Hydrolysis of pentyl chloroformate. 3. Formation of di-substituted hydroquinone.1. Increase reaction time or temperature. 2. Ensure anhydrous conditions. Use freshly distilled solvents and reagents. 3. Use a slight excess of hydroquinone and carefully control the stoichiometry of pentyl chloroformate.
Formation of multiple spots on TLC for Intermediate A 1. Unreacted starting materials. 2. Di-substituted by-product.1. Optimize reaction time and temperature. 2. Adjust stoichiometry. Improve purification by column chromatography.
Low yield of Final Product 1. Incomplete formation of Intermediate B. 2. Degradation of chloroformate intermediates.[3] 3. Inefficient coupling reaction.1. Ensure complete reaction of 4-ethoxyphenol with triphosgene. 2. Use freshly prepared chloroformate solution immediately. Avoid exposure to moisture. 3. Increase reaction time, consider a different base (e.g., triethylamine), or use a catalyst like DMAP (4-dimethylaminopyridine).
Presence of impurities in the final product 1. Unreacted intermediates. 2. Side products from hydrolysis or other side reactions.1. Optimize the stoichiometry of reactants. 2. Perform careful work-up and purification. Recrystallization from a suitable solvent system can be effective.

Troubleshooting Decision Tree

G cluster_A Intermediate A Issues cluster_B Intermediate B Issues cluster_C Final Coupling Issues start Low Yield of Final Product check_int_A Check purity and yield of Intermediate A start->check_int_A A_low_yield Low yield of A? check_int_A->A_low_yield check_int_B Was Intermediate B freshly prepared and used immediately? B_fresh No check_int_B->B_fresh B_yes Yes check_int_B->B_yes check_coupling Review final coupling step conditions coupling_conditions Optimize coupling: - Increase reaction time - Try alternative base (e.g., Et3N) - Add DMAP as catalyst check_coupling->coupling_conditions A_impure Impure A? A_low_yield->A_impure No troubleshoot_A Troubleshoot Step 1: - Check stoichiometry - Ensure anhydrous conditions - Increase reaction time/temp A_low_yield->troubleshoot_A Yes A_impure->check_int_B No troubleshoot_A_purification Improve purification of A: - Optimize column chromatography conditions A_impure->troubleshoot_A_purification Yes troubleshoot_B Prepare Intermediate B fresh and use immediately. Avoid moisture. B_fresh->troubleshoot_B B_yes->check_coupling

Caption: Decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in these reactions?

A1: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction of a hydroxyl group with a chloroformate.[4][5] This is crucial because the accumulation of acid can protonate the starting materials, rendering them less nucleophilic, and can also lead to unwanted side reactions.

Q2: Can I use a different base instead of pyridine?

A2: Yes, other non-nucleophilic organic bases such as triethylamine (TEA) can be used. In some cases, for sluggish reactions, a catalytic amount of a more potent nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[5]

Q3: Why is it important to use anhydrous conditions?

A3: Chloroformates are highly reactive and susceptible to hydrolysis.[3] Any moisture present in the reaction will react with the chloroformate to form an unstable carbonic acid, which decomposes to the corresponding alcohol/phenol and carbon dioxide. This will consume your reagent and significantly lower the yield of the desired carbonate.

Q4: What are the common side products in the synthesis of Intermediate A?

A4: The primary side product is the di-substituted hydroquinone, where both hydroxyl groups have reacted with pentyl chloroformate. This can be minimized by carefully controlling the stoichiometry and adding the pentyl chloroformate slowly to a solution containing a slight excess of hydroquinone.

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction is proceeding.

Q6: What are the safety precautions for handling triphosgene?

A6: Triphosgene is a solid substitute for the highly toxic phosgene gas, but it is still toxic and must be handled with care in a well-ventilated chemical fume hood.[2] It can release phosgene upon heating or in the presence of nucleophiles. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q7: Are there alternative methods to Fischer-Speier esterification for forming the ester bond?

A7: While the proposed synthesis uses a chloroformate for the ester linkage, an alternative could be the Fischer-Speier esterification of 4-hydroxyphenyl pentyl carbonate with 4-ethoxybenzoic acid in the presence of an acid catalyst.[6][7] However, esterification of phenols is generally less efficient than that of alcohols under these conditions. A more suitable alternative for phenols would be the Steglich esterification, which uses a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing aryl carbonates.
  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • ResearchGate. (2018). An Efficient Synthesis of Organic Carbonates: Atom Economic Protocol with a New Catalytic System. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]

  • Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubMed Central. (2021). A Triple‐Catalytic, Fully Biogenic Synthesis of Cyclic Carbonates. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of aryl carbonates.
  • MDPI. (2022). Recent Achievements in the Synthesis of Cyclic Carbonates from Olefins and CO2: The Rational Design of the Homogeneous and Heterogeneous Catalytic System. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]

  • Google Patents. (n.d.). Chlorination of hydroquinone.
  • ResearchGate. (2017). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • PubMed Central. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

  • Wikipedia. (2023). Chloroformate. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' Guide to Chloroformate Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

  • ACS Publications. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxyphenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.
  • PubMed. (2009). Allyl 4-hydroxy-phenyl carbonate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of aliphatic chloroformates.
  • Google Patents. (n.d.). Chlorination of hydroquinone.
  • Amerigo Scientific. (n.d.). 4-Methoxyphenyl chloroformate (98%). Retrieved from [Link]

  • National Toxicology Program. (2009). Nomination Background: Hydroquinone. Retrieved from [Link]

  • MDPI. (2021). Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. Retrieved from [Link]

  • ResearchGate. (2024). Triphosgene. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Google Patents. (n.d.). Preparation of alkyl esters of parahydroxybenzoic acid.
  • European Patent Office. (2002). METHOD FOR PURIFICATION OF CALCIUM CARBONATE. Retrieved from [Link]

  • PubMed. (2010). Final amended safety assessment of hydroquinone as used in cosmetics. Retrieved from [Link]

  • ResearchGate. (2023). Preparation of aryl carbonates. Retrieved from [Link]

Sources

Technical Support Center: Degradation of Ethoxyphenoxycarbonyl Phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Ethoxyphenoxycarbonyl Phenyl Pentyl Carbonate. This document is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to assist you in your research. Understanding the degradation profile of this molecule is critical for assessing its stability, shelf-life, and performance in various applications, from drug delivery systems to advanced material sciences.

Fundamental Degradation Pathways

Ethoxyphenoxycarbonyl phenyl pentyl carbonate, like other carbonate esters, is susceptible to degradation through several primary mechanisms. The central carbonate linkage (-O-(C=O)-O-) is the most reactive site.

  • Hydrolysis: This is the most common degradation pathway in aqueous environments. The reaction is catalyzed by both acid and base.

    • Base-Catalyzed Hydrolysis: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is typically faster and more efficient than acid-catalyzed hydrolysis.[1]

    • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.[2][3]

    • Neutral Hydrolysis (Solvolysis): At neutral pH, water itself can act as the nucleophile, though this process is generally much slower than acid or base-catalyzed hydrolysis.[4]

  • Enzymatic Hydrolysis: In biological systems, enzymes such as carboxylesterases and lipases can catalyze the hydrolysis of carbonate esters.[5][6][7][8] The rate and specificity of enzymatic degradation depend on the structure of the carbonate ester and the type of enzyme present.[6][7]

  • Thermal Degradation: At elevated temperatures, carbonate esters can decompose. The specific products depend on the structure, but can include the corresponding alcohols, alkenes, and carbon dioxide.[9][10] For complex aromatic carbonates, chain scission and rearrangement are primary pathways.[11]

Visualizing the Hydrolytic Degradation Pathway

The diagram below illustrates the primary points of cleavage during hydrolysis.

G cluster_main Ethoxyphenoxycarbonyl Phenyl Pentyl Carbonate Structure cluster_products Primary Hydrolysis Products Molecule Pentyl-Phenyl-O-(C=O)-O-Phenoxy-Ethoxy Product1 Pentylphenol Molecule->Product1 Cleavage Product2 Ethoxyphenol Molecule->Product2 Cleavage Product3 Carbon Dioxide (CO2) Molecule->Product3 Decomposition Product4 Bicarbonate (HCO3-) Product3->Product4 In Aqueous Buffer

Caption: Simplified hydrolytic degradation of the parent molecule into its constituent alcohols and CO2.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My compound is degrading much faster than expected in my aqueous formulation. What's happening?

A1: Unexpectedly rapid degradation is almost always linked to pH.

  • Causality: Carbonate esters are highly susceptible to base-catalyzed hydrolysis.[1] If your formulation buffer has a pH > 7.5, you can expect significantly accelerated degradation. The presence of certain buffer salts (e.g., phosphate, carbonate) can also act as nucleophiles and contribute to catalysis.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your formulation. Do not rely on the theoretical pH of the buffer preparation.

    • Buffer Selection: Consider using a buffer with a lower pH (e.g., acetate or citrate, pH 4-6) if your experimental design allows.

    • Temperature Control: Ensure your experiment is being conducted at the intended temperature. Hydrolysis rates increase with temperature.[2]

    • Check for Contaminants: Ensure glassware and reagents are free from basic or enzymatic contaminants (e.g., from microbial growth).

Q2: I'm not seeing any degradation in my forced degradation study, even after extended incubation. Why?

A2: Lack of degradation suggests the conditions are not stressful enough or the analytical method is not sensitive to the changes.

  • Causality: While resistant to neutral hydrolysis, the compound should degrade under sufficiently strong acidic, basic, or oxidative conditions.[12] If no degradation is observed, either the stress is insufficient, or the degradation products are not being detected.

  • Troubleshooting Steps:

    • Increase Stress Conditions:

      • For hydrolytic studies, increase the molarity of the acid/base (e.g., from 0.1 M to 1.0 M HCl/NaOH) or increase the temperature (e.g., from 40°C to 60-80°C).[12]

      • For oxidative studies, increase the concentration of H₂O₂ (e.g., from 3% to 30%).[12]

    • Verify Analytical Method:

      • Ensure your analytical method (e.g., HPLC) can separate the parent compound from its expected degradation products (pentylphenol, ethoxyphenol).

      • Check if the degradation products are detectable. For example, if using a UV detector, ensure the detection wavelength is appropriate for both the parent and the products. The loss of the chromophoric carbonate linkage may alter the UV spectrum significantly.

      • Consider using a more universal detector like a Mass Spectrometer (MS) or a Refractive Index (RI) detector if UV detection is problematic.[13]

Q3: My degradation results are inconsistent between different batches of the compound.

A3: Batch-to-batch inconsistency often points to variability in the starting material or experimental setup.

  • Causality: Impurities from the synthesis (e.g., residual base, acid, or metal catalysts) can catalyze degradation. Physical properties like crystallinity and particle size can also affect the dissolution rate and, consequently, the degradation rate in a heterogeneous system.

  • Troubleshooting Steps:

    • Certificate of Analysis (CoA): Review the CoA for each batch, paying close attention to purity and residual impurity levels.

    • Standardize Procedure: Ensure that all experimental parameters (pH, temperature, concentration, mixing speed) are rigorously controlled and identical for each run.

    • Initial Characterization: Perform baseline characterization (e.g., NMR, LC-MS) on each new batch to confirm identity and purity before starting stability studies.

Q4: I see a new, unexpected peak in my chromatogram during a stability study. What could it be?

A4: An unexpected peak could be a secondary degradation product, a transesterification product, or an impurity.

  • Causality:

    • Secondary Degradation: The primary degradation products (the phenols) might themselves be unstable under the stress conditions.

    • Transesterification: If your formulation contains other alcohols (e.g., ethanol, glycerol as excipients), the parent compound could react with them to form a new carbonate ester.[14]

    • Isomerization/Rearrangement: Under thermal or photolytic stress, molecular rearrangements can occur.

  • Troubleshooting Steps:

    • Peak Identification: Use LC-MS to get the mass of the unknown peak. This is the most direct way to identify it.

    • Review Excipients: Check your formulation for any reactive components, especially nucleophiles like alcohols or amines.

    • Analyze Blank: Run a "blank" sample containing only the formulation buffer/excipients under the same stress conditions to see if the peak originates from an excipient.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethoxyphenoxycarbonyl Phenyl Pentyl Carbonate? To minimize degradation, the compound should be stored as a solid in a cool, dry, and dark place. A desiccator at 2-8°C is recommended. Avoid storing it in solution, especially in aqueous buffers with a pH outside the 5-7 range.

Q2: What are the primary degradation products I should monitor? The primary hydrolytic degradation products are Pentylphenol , Ethoxyphenol , and Carbon Dioxide (which will exist as bicarbonate in buffered solutions). Your analytical method should be capable of quantifying the disappearance of the parent compound and the appearance of at least one of the phenolic products.

Q3: Which analytical technique is best for studying the degradation of this compound? Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol in water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure sharp peaks.

  • Detection: UV detection at a wavelength where both the parent and degradation products have reasonable absorbance (e.g., ~260-280 nm). For definitive identification of degradants, coupling HPLC with a Mass Spectrometer (LC-MS) is highly recommended.[15] Gas Chromatography (GC) can also be used, but high inlet temperatures may cause on-column degradation of carbonate esters.[13]

Q4: How do I design a forced degradation study for this compound? A forced degradation study exposes the drug to stress conditions to identify potential degradation pathways.[12][16] A typical design is summarized in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]

Stress ConditionTypical Reagents and ConditionsPrimary Degradation Pathway
Acidic Hydrolysis 0.1 M - 1.0 M HCl at 40-80°CHydrolysis
Basic Hydrolysis 0.1 M - 1.0 M NaOH at Room Temp - 60°CHydrolysis
Oxidation 3% - 30% H₂O₂ at Room TemperatureOxidation of aromatic rings
Thermal Dry heat at 60-100°C (or higher)Thermal Decomposition
Photolytic Exposure to light (ICH Q1B guidelines)Photodegradation

Experimental Protocols

Protocol 1: HPLC-UV Method for Degradation Monitoring

This protocol provides a starting point for analyzing the degradation of Ethoxyphenoxycarbonyl Phenyl Pentyl Carbonate.

  • Instrumentation: HPLC system with UV/Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-22 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.

  • Sample Preparation: Dilute samples from the degradation study with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

Protocol 2: Forced Hydrolytic Degradation Study

This workflow outlines the steps for conducting a forced degradation study.

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile).

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of stock solution with 9 mL of 1.0 M HCl.

    • Basic: Mix 1 mL of stock solution with 9 mL of 1.0 M NaOH.

    • Neutral: Mix 1 mL of stock solution with 9 mL of purified water.

    • Control: Mix 1 mL of stock solution with 9 mL of 50:50 Acetonitrile:Water. Store at 4°C.

  • Incubation: Place the Acidic, Basic, and Neutral vials in a water bath at 60°C.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quenching & Analysis:

    • Immediately upon withdrawal, neutralize the acidic/basic aliquots. (e.g., take 100 µL of the sample and add 100 µL of 1.0 M NaOH/HCl, respectively).

    • Dilute all samples to the analytical concentration (~0.1 mg/mL) using the mobile phase.

    • Analyze using the HPLC method described in Protocol 1.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control. Identify and quantify major degradation products.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_incubation 2. Stress Incubation cluster_analysis 3. Analysis Stock Prepare 1 mg/mL Stock Solution Stress Prepare Acid, Base, Neutral Samples Stock->Stress Control Prepare T=0 Control (Store at 4°C) Stock->Control Incubate Incubate Samples at 60°C Timepoints Withdraw Aliquots at 0, 2, 4, 8, 24h Incubate->Timepoints Quench Quench/Neutralize Aliquots Timepoints->Quench Dilute Dilute to Final Concentration Quench->Dilute HPLC Analyze via HPLC-UV/MS Dilute->HPLC

Caption: Workflow for a typical forced hydrolytic degradation experiment.

References

  • Taylor & Francis. (n.d.). Enzymatic hydrolysis of carboxylic- vs. carbonate esters. Chemo-enzymatic synthesis of a FRET-based substrate pair and kinetic characterization of commercial lipases.
  • National Center for Biotechnology Information. (n.d.).
  • CSIRO Publishing. (1976). The thermal decomposition of simple carbonate esters. Australian Journal of Chemistry, 29(7), 1477–1481.
  • National Center for Biotechnology Information. (n.d.). Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases. PubMed.
  • National Center for Biotechnology Information. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. PMC.
  • ResearchGate. (2025). Enzymatic hydrolysis of carboxylic- vs. carbonate esters. Chemo-enzymatic synthesis of a FRET-based substrate pair and kinetic characterization of commercial lipases. Request PDF.
  • National Center for Biotechnology Information. (1998).
  • Penn State University. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial and Engineering Chemistry Research, 47(3), 577-584.
  • Agilent Technologies. (2023). Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC.
  • American Chemical Society. (n.d.).
  • Save My Exams. (2024).
  • ResearchGate. (n.d.). Proposed thermal decomposition route forming carbonates, carbonate ethers and ethylene glycol oligomers. Scientific Diagram.
  • ResearchGate. (2025).
  • MDPI. (2022). Determining the Composition of Carbonate Solvent Systems Used in Lithium-Ion Batteries without Salt Removal. Molecules, 27(8), 2419.
  • Sci-Hub. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(3), 577–584.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). A flexible method of carbonate determination using an automatic gas analyzer equipped with an FTIR photoacoustic measurement chamber. PDF.
  • Wiley Online Library. (2016). Method development for separating organic carbonates by ion-moderated partition high-performance liquid chromatography.
  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros.
  • Lhasa Limited. (2025).
  • That's Nice. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • LCGC North America. (2016). How to Troubleshoot a Failed System Suitability Test.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Ester Synthesis.
  • ResearchGate. (2004). A TGA/FTIR and mass spectral study on the thermal degradation of bisphenol A polycarbonate.

Sources

Technical Support Center: Optimizing the Clearing Point of Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of liquid crystal (LC) mixtures. This guide is designed for researchers, scientists, and professionals in drug development who work with liquid crystalline materials. Here, we address common challenges and frequently asked questions encountered during the formulation and characterization of LC mixtures, with a focus on rationally tuning the nematic-isotropic phase transition temperature, or clearing point (T_NI).

Our approach is grounded in fundamental physical chemistry and validated by field-proven methodologies. This resource aims to provide not only solutions but also a deeper understanding of the underlying principles governing the behavior of these fascinating materials.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental questions regarding the clearing point of liquid crystal mixtures.

Question: What is the "clearing point" and why is it a critical parameter?

Answer: The clearing point (T_NI), also known as the nematic-isotropic transition temperature, is the temperature at which a liquid crystal material transitions from the ordered, anisotropic nematic phase to the disordered, isotropic liquid phase upon heating. As the temperature rises, the long-range orientational order of the nematic phase is disrupted by thermal energy, causing the material to become a conventional, clear liquid. This transition is reversible.

The clearing point is a critical parameter for several reasons:

  • Operating Temperature Range: For applications like liquid crystal displays (LCDs), the clearing point defines the upper limit of the device's operating temperature range.

  • Material Stability: It is an indicator of the thermal stability of the nematic phase. A higher clearing point generally implies stronger intermolecular interactions.

  • Quality Control: The clearing point is a sensitive indicator of the purity and composition of the liquid crystal mixture.

Question: What are the primary factors that determine the clearing point of a single-component liquid crystal?

Answer: The clearing point of a single-component liquid crystal is intrinsically linked to its molecular structure. Key factors include:

  • Molecular Shape and Rigidity: Molecules that are elongated, rod-like, and rigid are more likely to exhibit liquid crystalline phases at higher temperatures.[1][2] Increased rigidity in the molecular core enhances the stability of the ordered nematic phase.

  • Aspect Ratio (Length-to-Breadth): A higher aspect ratio generally leads to a higher clearing point due to more favorable anisotropic van der Waals interactions that stabilize the nematic phase.

  • Terminal Groups: The nature of the terminal alkyl or alkoxy chains affects molecular packing and flexibility. Small changes in chain length can significantly alter the clearing point.[3]

  • Lateral Substituents: Adding substituents to the side of the molecular core increases its breadth, which typically disrupts the parallel alignment of molecules. This disruption reduces the stability of the nematic phase and leads to a significant decrease in the clearing point.[3]

Question: How does mixing different liquid crystals affect the clearing point?

Answer: When two or more liquid crystals are mixed, the clearing point of the resulting mixture is typically a function of the composition and the properties of the individual components. For an ideal mixture of two components, A and B, the clearing point (T_mix) can often be approximated by a linear relationship:

T_mix ≈ x_A * T_A + x_B * T_B

where x_A and x_B are the mole fractions, and T_A and T_B are the clearing points of the pure components, respectively. However, real-world mixtures often deviate from this ideal behavior due to differences in molecular shape, size, and intermolecular interactions. These non-ideal interactions can lead to either a positive or negative deviation from the linear prediction.

Section 2: Experimental Protocols & Characterization

Accurate determination of the clearing point is fundamental to any optimization effort. This section provides a detailed protocol for a common characterization method.

Experimental Protocol: Determining the Clearing Point using Hot-Stage Polarized Optical Microscopy (POM)

This protocol outlines the steps for visually determining the nematic-isotropic transition temperature.

Objective: To accurately measure the temperature at which the liquid crystal mixture transitions from the nematic to the isotropic phase.

Materials & Equipment:

  • Polarizing Optical Microscope (POM) with transmitted light source

  • Calibrated hot stage with temperature controller (e.g., Linkam or Mettler Toledo)

  • Clean microscope slides and cover slips

  • Liquid crystal sample

  • Spatula and cleaning solvents (e.g., isopropanol, acetone)

Procedure:

  • Sample Preparation: Place a small amount (a few micrograms) of the liquid crystal mixture onto a clean microscope slide. Gently place a cover slip over the sample to create a thin film.

  • Instrument Setup:

    • Place the slide onto the hot stage.

    • Position the hot stage on the microscope's rotating stage.

    • Cross the polarizers to achieve a dark background (extinction).

  • Initial Observation: Observe the sample at room temperature. The nematic phase will appear bright and textured (e.g., schlieren or threaded texture) against the dark background due to its birefringence.[4]

  • Heating Ramp:

    • Begin heating the sample at a controlled rate (e.g., 2-5 °C/min). A slower ramp rate near the transition provides higher accuracy.

    • Observe the texture of the sample as the temperature increases.

  • Identifying the Transition:

    • As the sample approaches the clearing point, you will observe the growth of isotropic liquid domains (which appear dark) within the birefringent nematic phase.

    • The clearing point (T_NI) is the temperature at which the last trace of the bright, birefringent nematic texture disappears, leaving a completely dark field of view.[5] Record this temperature.

  • Cooling Cycle:

    • Slowly cool the sample from the isotropic phase (e.g., at 2-5 °C/min).

    • Observe the temperature at which nematic droplets nucleate and grow from the dark isotropic liquid. This is the isotropic-nematic transition on cooling. Due to supercooling effects, this temperature may be slightly lower than the clearing point observed on heating.[6]

  • Verification: Repeat the heating and cooling cycles at least twice to ensure the reproducibility of the measurement.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question: My measured clearing point is significantly lower than the predicted value for my mixture. What are the likely causes?

Answer: A depressed clearing point is a common issue and can often be traced back to one of the following factors:

  • Impurities: This is the most frequent cause. Even small amounts of impurities can significantly disrupt the long-range order of the nematic phase, thereby lowering the energy required to transition to the isotropic state.[7] The effect is analogous to the freezing point depression observed in conventional solutions.[7][8]

    • Source of Impurities: These can be residual solvents, unreacted starting materials from synthesis, or degradation byproducts.

    • Action: Ensure all components are of the highest possible purity. If synthesizing materials, use appropriate purification techniques like column chromatography and recrystallization. Always handle and store LC materials in a clean, dry environment.

  • Incorrect Component Concentration: An error in weighing or mixing the components will lead to a deviation from the expected clearing point.

    • Action: Use a calibrated analytical balance for all measurements. Ensure homogeneous mixing, which can be achieved by heating the mixture into the isotropic phase, vortexing, and sonicating, followed by slow cooling.

  • Non-Ideal Mixture Behavior: The linear approximation for the clearing point of a mixture assumes ideal mixing. However, if the constituent molecules have significantly different shapes, sizes, or polarities, the interactions can be non-ideal. This can lead to a negative deviation (depression) of the clearing point. The Schroeder-van Laar equation provides a more rigorous thermodynamic model for such solid-liquid equilibria.[9][10]

Workflow for Diagnosing a Depressed Clearing Point

G start Start: T_NI is lower than expected check_purity Verify Purity of All Components (e.g., via HPLC, NMR) start->check_purity repurify Repurify Components (Recrystallization, Chromatography) check_purity->repurify Impurity Detected remeasure Re-prepare and Re-measure T_NI check_purity->remeasure Purity Confirmed repurify->remeasure check_calc Verify Stoichiometry and Weighing Calculations remeasure->check_calc T_NI Still Low end_ok Problem Resolved remeasure->end_ok T_NI is Correct reprepare Carefully Re-prepare Mixture check_calc->reprepare Error Found check_homogeneity Assess Mixture Homogeneity check_calc->check_homogeneity No Error Found reprepare->remeasure heat_mix Heat to Isotropic, Vortex/Sonicate, Slow Cool check_homogeneity->heat_mix Inhomogeneous consider_nonideal Consider Non-Ideal Mixing Behavior check_homogeneity->consider_nonideal Homogeneous heat_mix->remeasure end_not_ok Issue Persists: Consult Literature for Specific System consider_nonideal->end_not_ok

Caption: A decision tree for troubleshooting a depressed clearing point.

Question: The nematic-to-isotropic transition in my mixture occurs over a broad temperature range instead of at a sharp, well-defined point. Why?

Answer: A broad nematic-isotropic transition indicates the presence of a two-phase region where both nematic and isotropic phases coexist. This is typically caused by:

  • Compositional Inhomogeneity: If the mixture is not perfectly homogeneous, different regions will have slightly different compositions and, therefore, different clearing points.

  • Presence of Impurities: A significant concentration of impurities can create a two-phase region as described by the thermodynamics of binary mixtures.[11]

  • Polydispersity in Polymeric LCs: For liquid crystal polymers, a broad distribution of molecular weights will naturally lead to a broadened clearing point transition.

Action: Ensure thorough mixing by heating the sample well into the isotropic phase and agitating it. If impurities are suspected, purification of the components is necessary.

Question: I am observing significant batch-to-batch variability in the clearing point of my mixture. How can I improve consistency?

Answer: Batch-to-batch variability is a critical issue in manufacturing and research, often stemming from subtle inconsistencies in the preparation process.[12][13]

  • Standardize Protocols: Ensure that every step of the mixture preparation process, from weighing and mixing to heating and cooling cycles, is rigorously standardized and documented.

  • Component Quality Control: Source high-purity components and consider running a quality control check (e.g., measuring the clearing point of each individual component) before formulation.

  • Environmental Control: Control for environmental factors such as humidity, as moisture can act as an impurity and depress the clearing point. Prepare and store mixtures in a controlled environment (e.g., a glovebox or desiccator).

Section 4: Advanced Optimization Strategies

Question: How can I strategically use dopants to fine-tune the clearing point?

Answer: Dopants are materials added in small quantities (typically <5% by weight) to a host liquid crystal mixture to modify its properties.

  • Non-Mesogenic Dopants: Adding a non-liquid crystalline (non-mesogenic) dopant will almost always disrupt the nematic order and decrease the clearing point. The magnitude of this depression is dependent on the concentration and molecular structure of the dopant. This can be a useful strategy for precisely lowering an existing clearing point.

  • Chiral Dopants: Chiral dopants are used to induce a helical twist in the nematic phase, forming a cholesteric or chiral nematic phase.[14] These dopants can also affect the clearing point. The effect can be a slight depression, with some studies reporting a decrease of approximately 0.64 °C per weight percent of the dopant.[15] However, the specific impact is highly dependent on the molecular structures of both the host and the dopant.[16]

Table 1: Effect of Chiral Dopant S1011 on the Clearing Point of Various Nematic Hosts

Nematic Host Clearing Point (Pure) (°C) Dopant Concentration (wt%) Clearing Point Depression (°C)
5CB 35.0 ~7.8 ~5.0[15]
E7 60.5 Varies ~5.0 (typical)[15]
E44 ~100 4.0 ~8.0[16]

(Note: Data is illustrative and compiled from different sources. The exact depression depends on the precise concentration and experimental conditions.)

Question: Are there predictive models to estimate the clearing point of a new mixture?

Answer: Yes, several approaches exist, ranging from simple empirical rules to complex computational models.

  • Empirical Models: As mentioned, a simple linear mole fraction average is a first approximation for ideal mixtures.

  • Thermodynamic Models: Equations like the Schroeder-van Laar equation can be used for binary mixtures to predict the phase diagram, but they require knowledge of the enthalpy of fusion and melting point of the components.[10]

  • Quantitative Structure-Property Relationship (QSPR): These are statistical methods that correlate molecular descriptors (calculated from the 2D or 3D structure of the molecules) with the clearing point.[17]

  • Machine Learning: More recently, machine learning and deep learning models are being trained on large datasets of liquid crystal structures and their transition temperatures to predict the properties of novel compounds with increasing accuracy.[5][18][19][20]

General Workflow for Clearing Point Optimization

G cluster_0 Phase 1: Design & Prediction cluster_1 Phase 2: Formulation & Measurement cluster_2 Phase 3: Analysis & Iteration define_target Define Target T_NI Range select_components Select Host LC Components (Based on known properties) define_target->select_components predict_initial Predict Initial Composition (Linear model or QSPR) select_components->predict_initial prepare_mixture Prepare Initial Mixture predict_initial->prepare_mixture measure_tni Measure T_NI (POM, DSC) prepare_mixture->measure_tni compare Compare Measured vs. Target T_NI measure_tni->compare troubleshoot Troubleshoot Deviations (Purity, Homogeneity) compare->troubleshoot Significant Deviation adjust Adjust Composition (Add dopants or alter ratios) compare->adjust Minor Deviation end_node Target T_NI Achieved compare->end_node Within Target Range troubleshoot->prepare_mixture adjust->prepare_mixture

Caption: A systematic workflow for optimizing the clearing point of an LC mixture.

References

  • White Rose Research Online. (n.d.). Chiral Nematic Liquid Crystal Droplets as a Basis for Sensor Systems.
  • Taylor & Francis Online. (n.d.). Theory of the Nematic-Isotropic Transition in a Restricted Geometry.
  • MDPI. (2024). Overlooked Ionic Contribution of a Chiral Dopant in Cholesteric Liquid Crystals.
  • R Discovery. (1987). Theory of the Nematic-Isotropic Transition in a Restricted Geometry.
  • The Royal Society Publishing. (2021). The nematic–isotropic transition of the Lebwohl–Lasher model revisited.
  • ResearchGate. (2025). Prediction of clearing temperatures of bent-core liquid crystals using decision trees and multivariate adaptive regression splines.
  • AIP Publishing. (n.d.). Isotropic-nematic Transitions in Fluids of Hard Spheres: Van Der Waals Theory.
  • MDPI. (n.d.). Chiral Liquid Crystals: Structures, Phases, Effects.
  • Merck Group. (n.d.). Liquid crystal phases.
  • ResearchGate. (n.d.). Nematic-isotropic transition temperatures and enthalpy changes.
  • Optica Publishing Group. (n.d.). Effects of chiral dopant on electro-optical properties of nematic liquid crystal cells under in-plane switching and non-uniform vertical electric fields.
  • Frontiers. (2023). Deep learning techniques for the localization and classification of liquid crystal phase transitions.
  • LCMelt (v1.0). (n.d.). Predicting the melting point of liquid crystals with directed message passing neural networks. Retrieved from [Link]

  • Daken Chemical. (n.d.). About Chiral Dopant Things You Should Know.
  • MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Improved Pharma. (2024). DSC hot stage microscopy.
  • MDPI. (2023). Prediction of the Structural Color of Liquid Crystals via Machine Learning.
  • ResearchGate. (n.d.). Defects and Textures of Liquid Crystals.
  • ResearchGate. (2023). Prediction of the Structural Color of Liquid Crystals via Machine Learning.
  • University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES.
  • Wikipedia. (n.d.). Liquid crystal.
  • Separation Processes Laboratory - Prof. Mazzotti. (n.d.). Crystallization.
  • Rev.Adv. Mater. Sci. (2016). Characterization of Liquid Crystals.
  • ResearchGate. (n.d.). Investigation of liquid crystalline phases using microscopy, differential scanning calorimetry and rheological techniques.
  • Quora. (n.d.). Why do impurities lower the melting point while increasing the boiling point?.
  • NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions.
  • ResearchGate. (n.d.). Van Laar equation for a mixture of two liquid crystal elastomers.
  • ResearchGate. (n.d.). Comparisons between the clearing point N to I transition temperatures....
  • Nature. (n.d.). Impact of impurities on crystal growth.
  • MDPI. (n.d.). The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study.
  • Wikipedia. (n.d.). Van Laar equation.
  • An-Najah Videos. (n.d.). Introduction to Liquid Crystals.
  • Cambridge University Press & Assessment. (2019). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization.
  • Chemistry Stack Exchange. (2021). Effect of impurities on melting and boiling points.
  • Cambridge University Press. (2019). Batch Crystallization (Chapter 12) - Handbook of Industrial Crystallization.

Sources

Technical Support Center: Reducing Defects in Liquid Crystal Alignment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Liquid Crystal Alignment. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during liquid crystal (LC) alignment experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions and issues that arise during liquid crystal alignment.

Q1: What are the most common types of defects I might see in my liquid crystal cell?

A1: The most prevalent defects include disclinations, which appear as lines or points where the director orientation is undefined, and domains, which are regions with uniform alignment separated by distinct boundaries.[1][2][3] You may also observe voids or bubbles, which are pockets of air or gas trapped within the liquid crystal layer.

Q2: My aligned liquid crystal film appears hazy or scatters light. What could be the cause?

A2: Haze and light scattering are often due to a high density of small defects, such as closely packed disclinations or small domains.[4] This can be caused by several factors including incomplete polymerization of a polymer network used for alignment, contamination on the substrate surface, or suboptimal curing parameters.[5]

Q3: I'm observing "schlieren brushes" under the polarizing microscope. What do they indicate?

A3: Schlieren brushes are dark regions that emanate from a central point, which is a disclination.[2] The number of brushes indicates the strength of the disclination. For example, two brushes indicate a strength of ±1/2, while four brushes indicate a strength of ±1.[6][7] The direction of rotation of these brushes when rotating the polarizer can help determine the sign of the disclination.[2]

Q4: What is the primary cause of voids or bubbles in my LC cell?

A4: Voids and bubbles can be introduced during the cell filling process. This can happen if the liquid crystal material is not properly degassed before filling, or if the filling process itself traps air.[8][9][10] Temperature gradients during filling can also contribute to bubble formation.

Q5: How critical is substrate cleaning for good liquid crystal alignment?

A5: Substrate cleaning is absolutely critical. Even a monolayer of contaminants can drastically alter the surface energy and disrupt the intended alignment.[11][12] Contaminants can act as nucleation sites for defects and lead to non-uniform alignment.[5]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving more complex alignment issues.

Guide 1: Troubleshooting Non-Uniform Planar Alignment and High Defect Density

Poor planar alignment, characterized by a high density of disclinations and domain boundaries, is a frequent challenge. This guide will walk you through a systematic approach to identify and rectify the root causes.

Logical Flow for Troubleshooting Planar Alignment Defects

A Start: High Defect Density Observed B Step 1: Verify Substrate Cleanliness A->B Initial Observation C Step 2: Evaluate Alignment Layer Deposition B->C If cleaning is thorough D Step 3: Optimize Rubbing/Photo-alignment Process C->D If deposition is uniform E Step 4: Control Cell Assembly and Filling D->E If alignment process is optimized F Step 5: Anneal the LC Cell E->F If cell assembly is correct G End: Uniform Alignment Achieved F->G If defects are reduced A Start: Voids/Bubbles Observed B Step 1: Degas Liquid Crystal A->B Initial Observation C Step 2: Optimize Cell Filling Technique B->C If LC is degassed D Step 3: Control Temperature During Filling C->D If filling technique is optimized E Step 4: Post-Filling Inspection and Removal D->E If temperature is controlled F End: Void/Bubble-Free Cell E->F If voids are removed

Caption: A systematic workflow to prevent and eliminate voids and bubbles.

Step-by-Step Protocol:
  • Degas the Liquid Crystal:

    • Rationale: Liquid crystals can dissolve a significant amount of air. If the cell is subjected to changes in temperature or pressure after filling, this dissolved air can come out of solution and form bubbles.

    • Procedure:

      • Place the vial of liquid crystal in a vacuum chamber.

      • Slowly apply vacuum to the chamber. You will see the liquid crystal start to "boil" as the dissolved gas is removed.

      • Continue to apply vacuum until the bubbling subsides.

      • Slowly release the vacuum to avoid re-introducing air.

  • Optimize the Cell Filling Technique:

    • Rationale: The method used to fill the cell is a major factor in bubble formation.

    • Procedure:

      • One-Drop Fill (ODF): This is generally the most reliable method for avoiding bubbles. [13][14]A precise volume of degassed liquid crystal is dispensed onto the center of one substrate. The second substrate is then carefully placed on top in a vacuum chamber, and the chamber is slowly brought back to atmospheric pressure, causing the liquid crystal to spread and fill the cell without trapping air.

      • Capillary Filling: If using the capillary filling method, ensure the cell is filled in a clean, dust-free environment. Tilt the cell at a slight angle to allow air to escape as the liquid crystal wicks in.

  • Control Temperature During Filling:

    • Rationale: Filling the cell when the liquid crystal is in its isotropic phase (i.e., at an elevated temperature) can reduce its viscosity and make filling easier. However, temperature gradients can cause bubbles to form.

    • Procedure:

      • If filling at an elevated temperature, ensure the entire cell and the liquid crystal are at a uniform temperature.

      • After filling, cool the cell down slowly and uniformly to the operating temperature.

  • Post-Filling Inspection and Removal:

    • Rationale: Even with the best practices, small bubbles can sometimes form.

    • Procedure:

      • Inspect the cell carefully under a microscope immediately after filling.

      • If small bubbles are present, you can sometimes encourage them to move to the edge of the cell by gently tapping or tilting the cell.

      • In some cases, placing the cell in a vacuum chamber and cycling the pressure can help to either re-dissolve the bubbles or cause them to coalesce and move to the edge.

References

  • Brinkman, W. F., & Cladis, P. E. (1982). Defects in liquid crystals. Physics Today, 35(5), 48-54.
  • Comparative study of effects of rubbing parameters on polyimide alignment layers and liquid crystal alignment. (2025).
  • Cognard, J. (1982). Mechanism of Surface Alignment in Nematic Liquid Crystals. Taylor & Francis Online.
  • Defects.
  • Defects.
  • Deniz, K. U. (1988). Defects in liquid crystals (II). Pramana, 30(6), 465-481.
  • Dierking, I., & Žumer, S. (Eds.). (2017). Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries. Frontiers in Physics, 5.
  • Researchers apply temperature gradients to grow and move liquid crystals. (2019).
  • Sethna, J. P. (1995). Defects in Nematic Liquid Crystals. Cornell University.
  • Lisensky, G., & Boatman, E. (2005). Preparation of a Liquid Crystal Thermometer.
  • Waclawik, E. R., Ford, M. J., Hale, P. S., Shapter, J. G., & Voelcker, N. H. (2004). Liquid Crystal Displays: Fabrication and Measurement of a Twisted Nematic Liquid-Crystal Cell.
  • Kumar, S. (2018). Defects and Textures in Liquid Crystals.
  • Goodby, J. W., Cowling, S. J., & Bradbury, C. K. (2021). DEFECT TEXTURES OF LIQUID CRYSTALS. Progress in Liquid Crystal Science and Technology.
  • Technical Support Center: Troubleshooting Poor Alignment of RM257 Liquid Crystal Films. (2025). Benchchem.
  • Kim, J. H., Yoneya, M., & Yokoyama, H. (2002). Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization.
  • Pidduck, A. J., Bryan-Brown, G. P., & Haslam, S. D. (1996). Estimation of microscopic rubbing alignment parameters. Liquid Crystals, 21(5), 759-763.
  • Liquid Crystal Cell Process. (n.d.).
  • Influence of rubbing-alignment on microwave modulation induced by liquid crystal. (2015). AIP Publishing.
  • The making of a plastic liquid crystal cell. (2021). FlexEnable.
  • Yamahara, M., Nakamura, M., Koide, N., & Sasaki, T. (2007). Influence of rubbing conditions of polyimide alignment layer on optical anisotropy of immobilized liquid crystal film. Liquid Crystals, 34(3), 333-339.
  • The identification of the sign and strength of disclinations in the schlieren (nucleated domain) texture of the nematic phase. (2017). White Rose Research Online.
  • Linear defects pt2.
  • Flat panel display manufacturing. (n.d.). Crystec Technology Trading GmbH.
  • Alignment layer. (2025). Wikipedia.
  • Disclination Line in -Cell as an Indicator of Liquid-Crystal Chirality. (2025).
  • Vertical Alignment of Liquid Crystals Over a Functionalized Flexible Substrate. (2025).
  • Vromans, A. J., & Giomi, L. (2020). Geometry and mechanics of disclination lines in 3D nematic liquid crystals.
  • Hirai, A., Abe, I., Mitsumoto, M., & Ishida, S. (2008). One Drop Filling for Liquid Crystal Display Panel Produced from Larger-sized Mother Glass. Hitachi Review, 57(4), 165-170.
  • Evaluation of a Thermochromic Liquid Crystal for Use as a Temperature Sensor for Components of Electrical Systems. (n.d.). SciELO.
  • Dense packing of topological defects in nematic liquid crystal cells with pads, crossed-strips, and porous electrodes. (2023). Optica Publishing Group.
  • Making a Liquid Crystal Thermometer. (2012). NNCI.
  • Lavrentovich, O. D. (2020). Defects in Bent-core Liquid Crystals. arXiv preprint arXiv:2008.08053.
  • Liquid crystal. (n.d.). Wikipedia.
  • Temperature sensing with thermochromic liquid crystals. (2001).
  • Systematic Prevention of Bubble Formation and Accumulation for Long-Term Culture of Pancreatic Islet Cells in Microfluidic Device. (2017). NIH.
  • Q&A of liquid crystal alignment: theory and practice. (2024). Frontiers.
  • Photostability of Liquid Crystals and Alignment Layers. (2025).
  • Flanders, D. C., Shaver, D. C., & Smith, H. I. (1979).
  • Investigation of Liquid Crystal Alignment on the Photo-Alignment Material PM4Ch Surfaces. (2006). ElectronicsAndBooks.
  • Gharbi, M. A., Beller, D. A., Honglawan, A., Stebe, K. J., Yang, S., & Kamien, R. D. (2014). Controlling liquid crystal defects. SPIE.
  • How to Prevent Bubbles in Microfluidic Channels. (2021). PubMed.
  • What can I do to prevent bubbles from forming when mixing the VitroGel® solution with the cell culture medium?. (n.d.). TheWell Bioscience.
  • Troubleshooting Voids & Bubbles. (2023). YouTube.

Sources

Technical Support Center: Liquid Crystal Cell Fabrication with Pentyl Carbonates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentyl carbonate-based liquid crystal cells. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and reproducibility of your experiments. My approach is rooted in explaining the "why" behind experimental choices, providing you with a self-validating system for your protocols.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the fabrication of liquid crystal cells using pentyl carbonates. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolution.

Issue 1: Non-Uniform Brightness and Color (Mura Defects)

Question: My fabricated liquid crystal cell shows patchy areas of varying brightness and color when viewed between crossed polarizers. What is causing this and how can I fix it?

Answer:

This phenomenon, often referred to as "mura," indicates inconsistencies in the liquid crystal layer's alignment or thickness. With pentyl carbonates like 4'-pentyl-4-biphenyl-carbonitrile (5CB), which have a well-defined molecular structure, these defects often point to issues in the cell fabrication process rather than the material itself.

Probable Causes & Solutions:

  • Uneven Alignment Layer: An unevenly coated or improperly rubbed alignment layer (e.g., polyimide or polyvinyl alcohol) is a primary cause.[1][2] The alignment mechanism relies on the morphology of these layers and the intermolecular interactions with the liquid crystal molecules.[2]

    • Solution:

      • Optimize Spin Coating: Ensure your spin coater is properly calibrated to achieve a uniform thickness of the alignment layer. See the protocol for alignment layer deposition below.

      • Consistent Rubbing: If using a rubbing technique, maintain constant pressure and speed. The goal is to create uniform micro-grooves that direct the liquid crystal molecules.[1]

  • Cell Gap Inhomogeneity: Variations in the cell gap will lead to different optical path lengths, resulting in color and brightness variations.

    • Solution:

      • Uniform Spacer Distribution: Ensure that the spacers (e.g., silica beads) are evenly distributed across the substrate before assembling the cell.

      • Controlled Curing of Sealant: Apply even pressure during the curing of the sealant to maintain a uniform cell gap.

  • Contamination: Particulate matter or chemical residues on the substrates can disrupt the alignment of the pentyl carbonate molecules.

    • Solution: Implement a rigorous substrate cleaning protocol. See the recommended protocol below.

  • Initial Wash: Sonicate substrates in a solution of deionized water and a mild detergent for 15 minutes.

  • Rinse: Thoroughly rinse with deionized water.

  • Solvent Clean: Sonicate in acetone for 15 minutes, followed by sonication in isopropyl alcohol for 15 minutes.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment (Optional): For pristine surfaces, a 10-15 minute UV-ozone treatment can effectively remove organic contaminants.

Issue 2: Appearance of Lines or Threads (Disclination Lines)

Question: I am observing stable or moving line-like defects in my liquid crystal cell. What are these, and how can I prevent them?

Answer:

These are likely disclination lines, which are topological defects where the director (the average orientation of the liquid crystal molecules) changes abruptly.[3][4] In nematic liquid crystals like pentyl carbonates, these can be caused by competing alignment forces at the surfaces or by hydrodynamic effects during cell filling.[3]

Probable Causes & Solutions:

  • Inadequate Alignment Strength: If the anchoring energy of the alignment layer is too weak, the liquid crystal molecules are not held firmly in the desired orientation, making them susceptible to forming defects.[5][6]

    • Solution:

      • Choice of Alignment Layer: Ensure your chosen alignment material (e.g., polyimide) is compatible with pentyl carbonates and provides strong anchoring.

      • Proper Curing/Baking: Follow the manufacturer's instructions for curing the alignment layer to achieve optimal properties.

  • Flow-Induced Alignment During Filling: The capillary action used to fill the cell can cause flow, which can compete with the surface-induced alignment, leading to the formation of disclination lines.[3]

    • Solution:

      • Slow Filling Rate: Fill the cell at a slower, more controlled rate. This can be achieved by reducing the temperature difference if using a hot-filling method, or by using a syringe pump for more precise control.

      • Vacuum Filling: For larger cells, a vacuum filling technique can minimize flow-induced defects.

  • Electric Field-Induced Defects: In some cases, non-uniform electric fields can induce disclination lines.[7][8]

    • Solution: Ensure your electrode design provides a uniform electric field across the active area of the cell.

G start Disclination Lines Observed cause1 Inadequate Alignment Strength start->cause1 cause2 Flow-Induced Alignment start->cause2 cause3 Electric Field Issues start->cause3 solution1 Optimize Alignment Layer & Curing cause1->solution1 solution2 Control Filling Rate (Slow/Vacuum) cause2->solution2 solution3 Redesign Electrodes for Uniform Field cause3->solution3 result Defect-Free Cell solution1->result solution2->result solution3->result

Caption: Troubleshooting workflow for disclination lines.

Issue 3: Trapped Air Bubbles in the Cell

Question: After filling my cell with pentyl carbonate, I notice trapped air bubbles. How can I avoid this?

Answer:

Air bubbles are a common issue and can significantly impact the optical performance of your cell. They can be introduced during the filling process or arise from dissolved gases in the liquid crystal material.[9][10]

Probable Causes & Solutions:

  • Improper Filling Technique: Incorrect pipetting or capillary filling can introduce air into the cell.[9]

    • Solution:

      • Pre-wetting: Pre-wetting the filling port with a small amount of the pentyl carbonate can help to create a continuous fluid path and prevent air from being trapped.[9]

      • Angled Filling: Hold the cell at a slight angle during capillary filling to allow air to escape from the opposite side.

  • Dissolved Gases in the Liquid Crystal: The pentyl carbonate itself may contain dissolved gases that can nucleate to form bubbles, especially if there are temperature or pressure changes.

    • Solution:

      • Degassing: Degas the pentyl carbonate before filling the cell. This can be done by placing it in a vacuum chamber for a period of time until no more outgassing is observed. Using an in-line degasser can also be effective.[11]

  • Leaky Seal: A poorly sealed cell can allow air to enter after filling.

    • Solution:

      • Inspect Sealant: Before filling, carefully inspect the sealant line for any breaks or gaps.

      • Proper Curing: Ensure the sealant is fully cured according to the manufacturer's specifications.

Frequently Asked Questions (FAQs)

Q1: How pure do my pentyl carbonates need to be for fabricating a reliable liquid crystal cell?

A1: The purity of your pentyl carbonate is critical. Impurities can disrupt the molecular ordering, leading to a decrease in the nematic-to-isotropic transition temperature and altered electro-optical properties.[12] For most research applications, a purity of 99.5% or higher is recommended. Recrystallization is a common and effective method for purifying pentyl carbonates.[12][13]

Q2: What is the typical shelf life of pentyl carbonates, and how should they be stored?

A2: While specific pentyl carbonates may have different stabilities, in general, they are stable organic compounds. When stored in a sealed container at room temperature, protected from light and moisture, they can have a long shelf life.[14] It is good practice to re-test the material's properties, such as the clearing point, every couple of years to ensure it has not degraded.[14]

Q3: Can environmental factors like humidity affect my cell fabrication process?

A3: Yes, humidity can significantly impact several stages of cell fabrication. High humidity can affect the deposition and properties of the alignment layer, potentially leading to poor alignment.[15] It can also introduce moisture into the cell, which can act as an impurity in the liquid crystal.[16] It is advisable to perform cell fabrication in a controlled environment, such as a cleanroom or a glovebox with controlled humidity.

Q4: I am seeing "stuck pixels" or areas that do not switch with the applied voltage. What could be the cause?

A4: This issue can stem from several sources. It could be a "stuck pixel" where the liquid crystal does not respond to voltage changes.[17][18] This might be due to a localized defect in the alignment layer or a particle preventing the molecules from reorienting. It could also be an electrical issue, such as a break in the conductive layer or a problem with the driving electronics.[19] Careful inspection of the cell under a microscope can help identify if it is a physical defect.

Q5: What are the key parameters to consider when choosing a polyimide (PI) alignment layer for pentyl carbonates?

A5: When selecting a PI alignment layer, consider the following:

  • Pretilt Angle: The pretilt angle induced by the PI is crucial for defect-free alignment and optimal device performance.[2]

  • Anchoring Energy: A high anchoring energy is desirable to ensure stable alignment of the pentyl carbonate molecules.[5]

  • Transparency: The PI should be highly transparent in the visible spectrum to not affect the optical performance of the cell.[20]

  • Thermal Stability: The PI must be able to withstand the temperatures used for curing and any subsequent processing steps.[5]

  • Solubility: The PI should be soluble in a suitable solvent for spin coating.[21]

Data Tables for Quick Reference

Table 1: Typical Properties of 4'-pentyl-4-biphenyl-carbonitrile (5CB)

PropertyValue
Nematic to Isotropic Transition35.1 °C
Refractive Index (n_o)~1.53
Refractive Index (n_e)~1.72
Dielectric Anisotropy (Δε)Positive
Viscosity (at 25°C)~24 mPa·s

Note: These are approximate values and can vary slightly depending on the source and purity.

Table 2: Troubleshooting Summary

SymptomPotential CauseRecommended Action
Non-uniform brightnessUneven alignment layer, cell gap inhomogeneity, contaminationOptimize spin coating, ensure uniform spacer distribution, rigorous substrate cleaning
Disclination linesWeak alignment, flow-induced alignment, non-uniform electric fieldUse high anchoring energy PI, slow/vacuum fill, check electrode design
Air bubblesImproper filling, dissolved gas, leaky sealPre-wet filling port, degas liquid crystal, inspect and properly cure sealant
"Stuck" pixelsLocalized alignment defect, particulate contamination, electrical issueMicroscopic inspection, re-fabricate with cleaner process, check electrical connections

Experimental Workflow Diagram

G cluster_prep Substrate Preparation cluster_assembly Cell Assembly cluster_fill Cell Filling & Sealing clean Substrate Cleaning align_coat Alignment Layer Coating clean->align_coat align_cure Curing/Baking align_coat->align_cure rub Rubbing (if applicable) align_cure->rub seal Apply Sealant & Spacers rub->seal assemble Assemble Substrates seal->assemble cure_seal Cure Sealant assemble->cure_seal degas Degas Pentyl Carbonate cure_seal->degas fill Fill Cell (Capillary/Vacuum) degas->fill final_seal Final Seal fill->final_seal end end final_seal->end Characterization

Caption: Overview of the liquid crystal cell fabrication process.

References

  • chymist.com.

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Technical Support Center: 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for the handling, storage, and use of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (CAS: 33926-46-4), a key intermediate in various research and development applications, including liquid crystal synthesis. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate common issues and ensure experimental success.

Section 1: Product Information and Storage Conditions

Chemical and Physical Properties
PropertyValueSource
CAS Number 33926-46-4TCI Chemicals
Molecular Formula C₂₁H₂₄O₆TCI Chemicals
Molecular Weight 372.42 g/mol Santa Cruz Biotechnology
Appearance White to almost white powder or crystalChemicalBook
Solubility Soluble in alcoholChemicalBook
Predicted Boiling Point 506.1 ± 50.0 °CChemicalBook
Predicted Density 1.151 ± 0.06 g/cm³ChemicalBook
Recommended Storage Conditions

Proper storage is critical to maintain the integrity and stability of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. Based on manufacturer recommendations and the chemical nature of the compound, the following storage conditions should be strictly adhered to:

  • Temperature: Store in a cool environment, specifically below 15°C. Refrigeration is recommended for long-term storage.

  • Light: Protect from light. The phenoxycarbonyl group can be susceptible to photodegradation. Store in an amber vial or in a light-blocking secondary container.

  • Atmosphere: Store in a dry environment. The carbonate ester linkages are susceptible to hydrolysis. The container should be tightly sealed to prevent moisture ingress. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze decomposition.[1]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Common Problems and Solutions

Problem 1: Inconsistent Experimental Results or Low Yield

  • Potential Cause 1: Compound Degradation due to Improper Storage.

    • Explanation: As a carbonate ester, this compound is susceptible to hydrolysis, which can be accelerated by moisture and inappropriate temperatures. The presence of acidic or basic impurities can also catalyze this degradation.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (<15°C), in a tightly sealed container, and protected from light.

      • Perform Quality Control: If degradation is suspected, consider obtaining a fresh sample or re-purifying the existing stock. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess purity.

      • Use of Desiccants: When handling the solid, work quickly and in a low-humidity environment. Consider storing the primary container within a desiccator.

  • Potential Cause 2: Contamination of Solvents or Reagents.

    • Explanation: The presence of water or other nucleophiles in solvents or other reagents can lead to the hydrolysis of the carbonate.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for reactions involving this compound.

      • Check Reagent Purity: Ensure all other reagents are of high purity and free from contaminants that could promote degradation.

Problem 2: Discoloration of the Compound (Yellowing)

  • Potential Cause: Photodegradation or Oxidation.

    • Explanation: Aromatic compounds, particularly those with phenoxy groups, can be sensitive to light and air, leading to the formation of colored impurities.

    • Troubleshooting Steps:

      • Minimize Light Exposure: Handle the compound under subdued light and always store it in a light-protected container.

      • Inert Atmosphere Handling: For sensitive applications, handle the compound under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to prevent oxidation.[1][2]

Visual Troubleshooting Workflow

troubleshooting_workflow start Start: Inconsistent Results/Low Yield check_storage Verify Storage Conditions (<15°C, Dry, Dark) start->check_storage purity_ok Purity Acceptable? check_storage->purity_ok check_purity Assess Compound Purity (e.g., HPLC) improper_storage Issue Identified: Improper Storage/Degradation end Resolution: Implement Corrective Actions improper_storage->end purity_ok->improper_storage No check_solvents Verify Solvent/Reagent Quality (Anhydrous, High Purity) purity_ok->check_solvents Yes contaminated_reagents Issue Identified: Contaminated Solvents/Reagents check_solvents->contaminated_reagents Contaminated review_protocol Review Experimental Protocol for Incompatibilities or Harsh Conditions check_solvents->review_protocol High Quality contaminated_reagents->end protocol_issue Issue Identified: Protocol-Related Degradation review_protocol->protocol_issue protocol_issue->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate?

A1: The compound is reported to be soluble in alcohol. For specific applications, other anhydrous organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate may be suitable. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale experiment.

Q2: Is this compound sensitive to air?

A2: While the Safety Data Sheet from TCI Chemicals does not classify it as a hazardous substance, good laboratory practice for organic carbonates suggests minimizing exposure to air and moisture.[2] For long-term storage and sensitive reactions, handling under an inert atmosphere is recommended to prevent slow degradation.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway is likely hydrolysis of the carbonate ester linkages. This would result in the formation of 4-ethoxyphenol, 4-hydroxyphenyl pentyl carbonate, and ultimately pentanol, 4-hydroxyphenol, and carbon dioxide.

Degradation Pathway Diagram

degradation_pathway parent 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate hydrolysis1 Hydrolysis (H₂O, Acid/Base) parent->hydrolysis1 intermediate1 4-Ethoxyphenol hydrolysis1->intermediate1 intermediate2 4-Hydroxyphenyl Pentyl Carbonate hydrolysis1->intermediate2 hydrolysis2 Further Hydrolysis intermediate2->hydrolysis2 product1 Pentanol hydrolysis2->product1 product2 4-Hydroxyphenol hydrolysis2->product2 product3 CO₂ hydrolysis2->product3

Caption: Plausible hydrolysis degradation pathway.

Q4: Can I heat this compound?

A4: While a high predicted boiling point is noted, caution should be exercised when heating carbonate esters. Thermal decomposition of carbonates can occur at elevated temperatures, leading to the release of carbon dioxide and the formation of oxides. If heating is necessary for a reaction, it should be done under controlled conditions and for the minimum time required.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: Standard laboratory PPE should be worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Ensure work is carried out in a well-ventilated area or a fume hood.[2]

References

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Validation & Comparative

A Comparative Guide for Researchers: 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate vs. The Benchmark Nematic Liquid Crystal, 5CB

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of liquid crystalline materials is a critical decision, hinging on a nuanced understanding of their physical properties and potential for application. This guide provides an in-depth comparison of the well-established nematic liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB), and a lesser-known calamitic counterpart, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. While 5CB serves as a ubiquitous benchmark in display technologies and fundamental research, this guide will explore the structural attributes of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate to infer its potential as a novel material, particularly within the burgeoning field of liquid crystal-based drug delivery and biosensing.

At a Glance: A Tale of Two Mesogens

This guide will navigate the known characteristics of 5CB and the inferred properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, providing a framework for their comparative evaluation. We will delve into their molecular structures, established and potential physical properties, and their relevance in advanced applications.

Feature4-Cyano-4'-pentylbiphenyl (5CB) 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate
Common Abbreviation 5CBNot commonly abbreviated
Molecular Formula C₁₈H₁₉NC₂₁H₂₄O₆
Molecular Weight 249.36 g/mol 372.41 g/mol
Core Structure BiphenylPhenyl, Phenoxy, Carbonate
Key Functional Groups Cyano (-CN), Pentyl (-C₅H₁₁)Ethoxy (-OC₂H₅), Carbonyl (-C=O), Pentyl Carbonate (-OCOO(CH₂)₄CH₃)
Known Mesophases Nematic at room temperaturePredicted to have Nematic and Smectic phases at elevated temperatures
Primary Applications Liquid crystal displays (LCDs), research, biosensors[1][2]Primarily for research, potential for drug delivery systems

Molecular Architecture: The Blueprint of Function

The divergent molecular structures of 5CB and 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate are the primary determinants of their differing physical properties and, consequently, their applications.

5CB: The Archetypal Nematic Rod

5CB is a calamitic (rod-shaped) liquid crystal composed of a rigid biphenyl core with a terminal pentyl chain and a polar cyano group.[2] This structure imparts a significant dipole moment, leading to a large positive dielectric anisotropy, a key property for its application in liquid crystal displays where molecules are aligned by an electric field.[3] Its relatively simple, elongated shape facilitates the formation of the nematic phase at room temperature, a state of matter where the molecules have long-range orientational order but no positional order.[1][3]

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate: A More Complex Calamitic Structure

In contrast, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate possesses a more complex and flexible molecular structure. Instead of a simple biphenyl core, it features a series of phenyl and phenoxy rings linked by carbonate and ester functional groups. The presence of multiple oxygen atoms in the carbonate and ester linkages introduces a higher degree of polarity and potential for different intermolecular interactions compared to 5CB. The pentyl carbonate and ethoxy chains contribute to the molecule's overall flexibility. While experimental data is scarce, its classification by suppliers as a nematic and smectic liquid crystal suggests that it exhibits liquid crystalline phases, likely at temperatures above ambient. The increased complexity and polarity may favor the formation of more ordered smectic phases at lower temperatures within its mesogenic range.

Performance Characteristics: A Data-Driven Comparison

A direct, quantitative comparison of performance is challenging due to the limited published data for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. However, we can present the well-documented properties of 5CB and discuss the anticipated characteristics of its counterpart based on its molecular structure.

Table 1: Physicochemical Properties

Property5CB 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate
CAS Number 40817-08-133926-46-4
Appearance Colorless liquid or cloudy white nematic solid[4]White to almost white powder/crystal
Phase Transitions Crystal to Nematic: 22.5 °C, Nematic to Isotropic: 35.0 °C[4]Not experimentally determined, but predicted to have nematic and smectic phases.
Boiling Point >215 °C at 3.0 mmHg[5]506.1 ± 50.0 °C (Predicted)
Density 1.022 g/cm³[4]1.151 ± 0.06 g/cm³ (Predicted)

Key Performance Metrics for Liquid Crystals

For applications in research and drug development, several key performance indicators are crucial:

  • Phase Transition Temperatures: The temperatures at which a material transitions between different states (e.g., crystal, smectic, nematic, isotropic) define its operational range. 5CB's convenient room-temperature nematic range has made it a staple in many laboratories.[1][3] The solid nature of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate at room temperature indicates its liquid crystalline phases occur at higher temperatures, a characteristic of many thermotropic liquid crystals used in drug delivery.

  • Birefringence (Δn): This is the difference in the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high birefringence is often desired for optical applications. The birefringence of calamitic liquid crystals is highly dependent on the molecular structure and the degree of molecular order.

  • Dielectric Anisotropy (Δε): This is the difference in the dielectric permittivity parallel and perpendicular to the liquid crystal director. A large positive or negative Δε is essential for controlling the orientation of the liquid crystal molecules with an electric field. The polar nature of the carbonate and ester groups in 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate suggests it will have a significant dielectric anisotropy.

  • Viscosity: The viscosity of a liquid crystal affects its response time to external stimuli and its processing characteristics. The more complex structure of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate may lead to a higher viscosity compared to 5CB.

Experimental Protocols for Characterization

To facilitate the investigation of novel liquid crystals like 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, the following are standard, self-validating experimental protocols for determining their key performance characteristics.

Determination of Phase Transitions: A Combined Approach

The identification of mesophases and their transition temperatures is fundamental. This is typically achieved through a combination of Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

G cluster_0 Sample Preparation cluster_1 Polarized Optical Microscopy (POM) cluster_2 Differential Scanning Calorimetry (DSC) cluster_3 Data Correlation prep Prepare thin film of LC sample on a glass slide with a coverslip pom_setup Place sample on a hot stage in the POM prep->pom_setup pom_observe Observe textures while heating and cooling at a controlled rate pom_setup->pom_observe pom_identify Identify characteristic textures of nematic, smectic, and isotropic phases pom_observe->pom_identify correlate Correlate observed texture changes in POM with thermal events in DSC to confirm transition temperatures and identify mesophases pom_identify->correlate dsc_prep Seal a small, weighed sample in an aluminum pan dsc_run Run a heat-cool-heat cycle in the DSC dsc_prep->dsc_run dsc_analyze Identify endothermic and exothermic peaks corresponding to phase transitions dsc_run->dsc_analyze dsc_analyze->correlate

Caption: Workflow for determining liquid crystal phase transitions using POM and DSC.

Step-by-Step Protocol for DSC:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Program the DSC for a heat-cool-heat cycle. A typical program would be to heat from room temperature to a temperature well above the expected isotropic transition at a rate of 10 °C/min, hold for 2-3 minutes, cool at the same rate to the starting temperature, and then reheat. The second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. The peak temperature indicates the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Measurement of Birefringence

The birefringence of a liquid crystal can be measured using various techniques, including the use of a temperature-controlled Abbé refractometer or by analyzing the transmission of polarized light through an aligned liquid crystal cell.

Measurement of Dielectric Anisotropy

The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell with the molecules aligned parallel and perpendicular to the applied electric field.

G cluster_0 Cell Preparation cluster_1 Capacitance Measurement cluster_2 Calculation prep_planar Prepare a planar aligned LC cell (molecules parallel to the surface) measure_planar Measure the capacitance of the planar cell (C_parallel) prep_planar->measure_planar prep_homeo Prepare a homeotropic aligned LC cell (molecules perpendicular to the surface) measure_homeo Measure the capacitance of the homeotropic cell (C_perpendicular) prep_homeo->measure_homeo calc_parallel Calculate ε_parallel = C_parallel / C_empty measure_planar->calc_parallel calc_perpendicular Calculate ε_perpendicular = C_perpendicular / C_empty measure_homeo->calc_perpendicular measure_empty Measure the capacitance of the empty cell (C_empty) measure_empty->calc_parallel measure_empty->calc_perpendicular calc_anisotropy Calculate Δε = ε_parallel - ε_perpendicular calc_parallel->calc_anisotropy calc_perpendicular->calc_anisotropy

Caption: Workflow for measuring the dielectric anisotropy of a liquid crystal.

Step-by-Step Protocol:

  • Cell Fabrication: Construct two liquid crystal cells using indium tin oxide (ITO) coated glass substrates. One cell should be treated with a rubbed polyimide layer to induce planar alignment, and the other with a surfactant like DMOAP to induce homeotropic alignment. The cell gap should be precisely controlled using spacers.

  • Cell Filling: Fill the cells with the liquid crystal in its isotropic phase to ensure proper alignment.

  • Capacitance Measurement: Using an LCR meter, measure the capacitance of each filled cell and an empty cell as a function of temperature and frequency.

  • Calculation: The dielectric permittivities parallel (ε∥) and perpendicular (ε⊥) to the director are calculated from the capacitances of the planar and homeotropic cells, respectively, relative to the capacitance of the empty cell. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Applications in Drug Development and Beyond

While 5CB's primary role has been in optoelectronics, its unique properties have led to its use in developing sensitive biosensors. For instance, a 5CB-based aptasensor has been developed for the label-free optical detection of antibiotics in water samples. This demonstrates the potential of nematic liquid crystals in creating responsive systems for detecting biological molecules.

Thermotropic liquid crystals, such as the one investigated in this guide, are of particular interest in drug delivery.[2][6][7] Their ability to undergo phase transitions in response to temperature changes can be harnessed for controlled drug release.[2][6] A drug can be encapsulated within the liquid crystal matrix, and a change in temperature, potentially triggered locally in the body, could induce a phase transition that alters the diffusion rate of the drug, allowing for on-demand release. The more complex structure and potential for forming stable smectic phases might make 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate a candidate for such applications, as smectic phases can offer a more ordered matrix for sustained drug release compared to the nematic phase.

Future Directions and Concluding Remarks

5CB remains a cornerstone material in liquid crystal research, offering a well-understood platform for fundamental studies and the development of new technologies. Its utility in biosensing highlights the potential for calamitic liquid crystals to interface with biological systems.

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, on the other hand, represents an intriguing but under-explored material. Its molecular structure suggests the presence of thermotropic liquid crystalline phases, and its increased complexity compared to 5CB could lead to unique properties beneficial for specialized applications like drug delivery. The lack of comprehensive experimental data presents a clear opportunity for researchers to characterize this compound and unlock its potential. The experimental protocols outlined in this guide provide a clear roadmap for such an investigation. A thorough characterization of its mesomorphic behavior, birefringence, dielectric anisotropy, and viscosity is the essential next step in evaluating its true performance capabilities against established benchmarks like 5CB and in pioneering its use in novel applications within the pharmaceutical and materials sciences.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology.
  • Wikipedia. 4-Cyano-4'-pentylbiphenyl. Available from: [Link]

  • Nesterkina, M., et al. Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release. European Journal of Pharmaceutics and Biopharmaceutics. 2024. Available from: [Link]

  • Gaikwad, P. P., et al. Liquid Crystalline Phase & its Pharma Applications. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. 2013. Available from: [Link]

  • Taylor & Francis Online. Birefringence Measurement of Liquid Crystals. Available from: [Link]

  • Wu, S. T., et al. Birefringence measurements of liquid crystals. Applied Optics. 1984. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. Available from: [Link]

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A Comparative Guide to Pentyl Cyanobiphenyl (5CB) and Other Nematic Liquid Crystals for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate liquid crystalline materials is paramount for the success of advanced applications, from novel display technologies to sophisticated biosensing platforms. Among the myriad of available options, 4-cyano-4'-pentylbiphenyl (5CB) has long been a benchmark nematic liquid crystal due to its well-characterized properties and convenient room-temperature nematic phase. However, a nuanced understanding of its characteristics in comparison to other commercially available nematic liquid crystals is crucial for optimizing device performance and exploring new scientific frontiers.

This guide provides an in-depth, objective comparison of the physical properties of 5CB with several key alternatives: 7CB, 8CB, MBBA, and the commercial mixture E7. The selection of these alternatives is predicated on their prevalence in research and industrial applications, offering a spectrum of properties that can be tailored to specific experimental or device requirements. We will delve into their phase behavior, optical anisotropy (birefringence), dielectric anisotropy, and viscosity, supported by experimental data. Furthermore, this guide furnishes detailed protocols for the characterization of these essential properties, empowering researchers to validate and expand upon the data presented.

Comparative Analysis of Nematic Liquid Crystals

The utility of a nematic liquid crystal is defined by a confluence of its physical properties. The choice of material is often a trade-off between competing characteristics to achieve the desired performance in a specific application. For instance, a high birefringence is desirable for display applications to achieve high contrast, while a low viscosity is critical for fast switching times. The following table summarizes the key properties of 5CB and its selected alternatives.

Property5CB (Pentyl Cyanobiphenyl)7CB (Heptyl Cyanobiphenyl)8CB (Octyl Cyanobiphenyl)MBBA (p-Methoxybenzylidene-p-butylaniline)E7 (Liquid Crystal Mixture)
Chemical Structure C₁₈H₁₉NC₂₀H₂₃NC₂₁H₂₅NC₁₈H₂₁NOMixture of 5CB, 7CB, 8OCB, and 5CT
Molar Mass ( g/mol ) 249.36277.40291.44267.36Varies
Phase Transitions (°C) Cr 22.5 N 35.0 ICr 30.0 N 42.8 ICr 21.5 SmA 33.5 N 40.5 I[1]Cr 21 N 47 INematic Range: -10 to 61[2]
Birefringence (Δn at ~589 nm, 25 °C) ~0.18~0.16~0.15~0.28[3]~0.225
Refractive Indices (nₑ, nₒ at ~589 nm, 25 °C) nₑ ≈ 1.72, nₒ ≈ 1.54nₑ ≈ 1.69, nₒ ≈ 1.53nₑ ≈ 1.67, nₒ ≈ 1.52nₑ ≈ 1.76, nₒ ≈ 1.55nₑ ≈ 1.75, nₒ ≈ 1.52[2]
Dielectric Anisotropy (Δε at 1 kHz, 25 °C) +11.5+9.8+8.4[4]-0.5[5]+13.8
Rotational Viscosity (γ₁, mPa·s at 25 °C) ~28~40~55~26~39[6]

Note: The values presented are approximate and can vary depending on the purity of the material and the specific experimental conditions. Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic.

In-Depth Discussion of Key Properties

Phase Behavior

The temperature range over which a material exhibits the nematic phase is a critical parameter for its application. 5CB possesses a nematic range conveniently located around room temperature (22.5 °C to 35.0 °C), making it ideal for laboratory research without the need for extensive temperature control. As the alkyl chain length increases in the cyanobiphenyl series to 7CB and 8CB, the melting and clearing points generally increase. Notably, 8CB also exhibits a smectic A phase at a lower temperature than its nematic phase, a factor that can be exploited in certain applications but may be undesirable in others where a pure nematic phase is required.[1] MBBA, one of the first room-temperature nematic liquid crystals discovered, has a nematic range from 21 °C to 47 °C.[7] The E7 mixture is formulated to have a very broad nematic range (-10 °C to 61 °C), which imparts excellent thermal stability for devices operating under varying environmental conditions.[2]

Birefringence (Optical Anisotropy)

Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a measure of a material's optical anisotropy.[8] A large birefringence is essential for applications such as displays, where it allows for significant modulation of light with thin liquid crystal layers, leading to high contrast and brightness.[8] MBBA exhibits a remarkably high birefringence (Δn ≈ 0.28).[3] The E7 mixture is also formulated for a high birefringence (Δn ≈ 0.225), making it a popular choice for display applications.[9] The cyanobiphenyls (5CB, 7CB, and 8CB) have moderate birefringence, with the value decreasing slightly as the alkyl chain length increases.

Dielectric Anisotropy

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. It dictates how the liquid crystal molecules will align in an applied electric field. Materials with a positive Δε, such as the cyanobiphenyls and the E7 mixture, align their long molecular axis parallel to the electric field. This is the principle behind the operation of twisted nematic (TN) and in-plane switching (IPS) liquid crystal displays. In contrast, materials with a negative Δε, like MBBA, align their long axis perpendicular to the field.[5] The magnitude of Δε influences the threshold voltage required to induce switching, with a larger magnitude generally leading to a lower threshold voltage.

Viscosity

Viscosity, particularly the rotational viscosity (γ₁), is a critical parameter for applications requiring fast switching speeds, such as high-refresh-rate displays and optical shutters.[6] A lower rotational viscosity allows the liquid crystal director to reorient more quickly in response to changes in the applied electric field. MBBA and 5CB exhibit relatively low rotational viscosities. As the alkyl chain length increases in the cyanobiphenyl series (7CB and 8CB), the viscosity tends to increase, leading to slower response times. The E7 mixture is formulated to provide a balance of high birefringence and reasonably low viscosity.

Experimental Protocols for Characterization

To ensure scientific integrity and enable researchers to verify and compare the properties of different liquid crystals, this section provides detailed, step-by-step methodologies for key experiments.

Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

Causality: Phase transitions in liquid crystals involve a change in enthalpy, which can be detected by DSC as an endothermic or exothermic peak. This allows for the precise determination of transition temperatures.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature above its highest expected transition temperature (isotropic phase) at a controlled rate (e.g., 10 °C/min) to erase any previous thermal history.

    • Cool the sample at the same rate to a temperature below its lowest expected transition.

    • Heat the sample again at the same rate through its transition temperatures. The second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The onset temperature of the peaks in the DSC thermogram corresponds to the phase transition temperatures.

Diagram of DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh 2-5 mg LC pan Seal in Al pan weigh->pan load Load sample & reference pan->load heat1 Heat to Isotropic load->heat1 cool Cool heat1->cool heat2 Second Heating cool->heat2 thermogram Obtain Thermogram heat2->thermogram peaks Identify Peak Onsets thermogram->peaks

Caption: Workflow for determining phase transition temperatures using DSC.

Measurement of Birefringence using the Abbé Refractometer

Causality: The anisotropic nature of nematic liquid crystals results in different refractive indices for light polarized parallel (extraordinary ray) and perpendicular (ordinary ray) to the director. An Abbé refractometer, combined with a polarizing filter and a homeotropically aligned liquid crystal cell, can be used to measure these two refractive indices.

Protocol:

  • Cell Preparation: Use a glass cell with a surface treatment (e.g., a thin layer of lecithin) that induces homeotropic alignment (director perpendicular to the surface).

  • Sample Loading: Introduce the liquid crystal sample into the cell via capillary action in its isotropic phase and then cool it down to the desired temperature in the nematic phase.

  • Refractometer Setup: Place the liquid crystal cell on the prism of the Abbé refractometer. Use a monochromatic light source (e.g., a sodium lamp, λ = 589 nm).

  • Measurement of nₒ: Place a polarizer between the light source and the refractometer, oriented to pass light polarized perpendicular to the director of the homeotropically aligned liquid crystal. Observe the shadow line in the eyepiece and record the refractive index reading. This corresponds to the ordinary refractive index (nₒ).

  • Measurement of nₑ: Rotate the polarizer by 90 degrees. The new reading of the shadow line corresponds to the extraordinary refractive index (nₑ).

  • Calculate Birefringence: Δn = nₑ - nₒ.

Birefringence_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation cell Prepare Homeotropic LC Cell load Load LC Sample cell->load place Place cell on Refractometer load->place measure_no Measure n_o (Polarizer ⊥ director) place->measure_no measure_ne Measure n_e (Polarizer ∥ director) measure_no->measure_ne calc Calculate Δn = n_e - n_o measure_ne->calc

Caption: Workflow for determining dielectric anisotropy.

Conclusion

The selection of a nematic liquid crystal for a specific application is a multifaceted decision that requires a thorough understanding of its physical properties. While 5CB remains an excellent and well-characterized choice for many research applications due to its convenient nematic range and moderate properties, alternatives such as 7CB, 8CB, MBBA, and the E7 mixture offer a broader palette of characteristics. For applications demanding high birefringence and a wide operating temperature range, E7 is a strong contender. Where negative dielectric anisotropy is required, MBBA is a classic choice. The longer-chain cyanobiphenyls, 7CB and 8CB, offer variations in phase behavior and viscosity that may be advantageous in specific contexts. By providing a direct comparison of their key properties and detailed experimental protocols for their characterization, this guide aims to equip researchers and drug development professionals with the necessary knowledge to make informed decisions and advance their scientific endeavors.

References

  • Electrical Characterization of E7 Liquid Crystal Molecules under the Impact of an External Electric Field (THz). (n.d.). SSRN. Retrieved January 21, 2026, from [Link]

  • The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range. (2010). Optics Express. Retrieved January 21, 2026, from [Link]

  • Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. (2005). Japanese Journal of Applied Physics. Retrieved January 21, 2026, from [Link]

  • Determination of the Viscosity Coefficients of the Liquid Crystal MBBA. (1981). Molecular Crystals and Liquid Crystals. Retrieved January 21, 2026, from [Link]

  • Refractive index of 5CB (4-pentyl-4'-cyanobiphenyl). (n.d.). RefractiveIndex.INFO. Retrieved January 21, 2026, from [Link]

  • Refractive indices of liquid crystal E7 depending on temperature and wavelengths. (2017). SPIE. Retrieved January 21, 2026, from [Link]

  • Refractive index of 5CB (4-pentyl-4'-cyanobiphenyl). (n.d.). RefractiveIndex.INFO. Retrieved January 21, 2026, from [Link]

  • Determination of the Viscosity Coefficients of the Liquid Crystal MBBA. (1981). Molecular Crystals and Liquid Crystals. Retrieved January 21, 2026, from [Link]

  • Refractive indices of liquid crystals E7 and K15 in the mid- and near-IR regions. (2006). Journal of the Society for Information Display. Retrieved January 21, 2026, from [Link]

  • (color online). Birefringence of 7CB and 8CB measured in the bulk... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Birefringence of binary liquid crystalline mixtures of MBBA and PPMAECOBA in TCM, interferometric assessment. (2020). Molecular Crystals and Liquid Crystals. Retrieved January 21, 2026, from [Link]

  • Viscosity Coefficients of Some Nematic Liquid Crystals. (1983). Molecular Crystals and Liquid Crystals. Retrieved January 21, 2026, from [Link]

  • High resolution dielectric anisotropy investigation of carbon nanotube - smectic A liquid crystal dispersion. (n.d.). polen.itu.edu.tr. Retrieved January 21, 2026, from [Link]

  • Rotational viscosity calculation method for liquid crystal mixture using molecular dynamics. (2011). Molecular Crystals and Liquid Crystals. Retrieved January 21, 2026, from [Link]

  • The complex refractive indices of the liquid crystal mixture E7 in the terahertzfrequencyrange. (2010). Optics Express. Retrieved January 21, 2026, from [Link]

  • Infrared refractive indices of liquid crystals. (2005). Journal of Applied Physics. Retrieved January 21, 2026, from [Link]

  • Calculations of Refractive Index for (MBBA) Liquid Crystal Material at Different temperatures. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Temperature-dependent optical constants and birefringence of nematic liquid crystal 5CB in the terahertz frequency range. (2008). Journal of Applied Physics. Retrieved January 21, 2026, from [Link]

  • The Anisotropic Refractive Indices of Aligned MBBA Liquid Crystal Films. (1973). Molecular Crystals and Liquid Crystals. Retrieved January 21, 2026, from [Link]

  • Birefringence of binary liquid crystalline mixtures of MBBA and PPMAECOBA in TCM, interferometric assessment. (2020). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Rotational viscosity calculation method for liquid crystal mixture using molecular dynamics. (2011). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 21, 2026, from [Link]

  • Viscosity of a liquid crystal near the nematic-smectic A phase transition. (1982). Physical Review A. Retrieved January 21, 2026, from [Link]

  • Viscosity of Liquid Crystal Mixtures in the Presence of Electroconvection. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • High pressure measurements of the refractive indices of two nematic liquid crystals. (1978). Journal de Physique. Retrieved January 21, 2026, from [Link]

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  • The birefringence of E7 reported in the literature from the visible... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Birefringence of E7 and E7-ST-ZL silica mixtures. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The birefringence of thin films of some nematic liquid crystals. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • (Colour online) Temperature dependences of the dielectric anisotropy for 8CB and 8CB+ NPs. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Elastic Constants of the Nematic Liquid Crystalline Phase of p-Methoxybenzylidene-p-n-Butylaniline (MBBA). (1972). Physical Review Letters. Retrieved January 21, 2026, from [Link]

  • Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. (1976). Pramana. Retrieved January 21, 2026, from [Link]

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  • What is the uniqueness of MBBA liquid crystal which makes it different from 5CB? What are its potential uses?. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • MBBA. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]

  • Structure Analysis Of 4-Octyl-4'-Cyanobiphenyl Liquid-Crystalline Free-Standing Film By Molecular Dynamics Simulation. (2007). AZoM. Retrieved January 21, 2026, from [Link]

  • Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro. (2022). International Journal of Research in Engineering and Science. Retrieved January 21, 2026, from [Link]

  • Temperature dependence of viscosity of liquid crystal. (n.d.). Kyoto Electronics Manufacturing Co., Ltd. Retrieved January 21, 2026, from [Link]

  • What Is Birefringence In Liquid Crystals?. (2024). YouTube. Retrieved January 21, 2026, from [Link]

  • Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. (2017). Journal of Molecular Liquids. Retrieved January 21, 2026, from [Link]

  • Birefringences of bio-based liquid crystals. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved January 21, 2026, from [Link]

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Validating the Mesophase Range of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of liquid crystal materials, the precise characterization of the mesophase range is paramount for predicting and harnessing their unique electro-optical properties. This guide provides an in-depth validation and comparative analysis of the mesophase range of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, a material of interest in advanced optical applications. To establish a robust benchmark, its thermal behavior is compared against the well-characterized and widely utilized nematic liquid crystal, 4'-Pentyl-4-biphenylcarbonitrile (5CB).

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the methodologies used to validate the thermal characteristics of liquid crystalline compounds. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The Critical Nature of Mesophase Range Validation

The functionality of a liquid crystal is intrinsically linked to the temperature range over which it exhibits its mesophases (e.g., nematic, smectic, cholesteric). Operating a device outside of this specific thermal window can lead to a loss of the desired anisotropic properties, rendering the device ineffective. For instance, a display utilizing a nematic liquid crystal will cease to function if the ambient temperature causes a transition to the isotropic liquid or crystalline solid state. Therefore, rigorous validation of the mesophase range is a foundational step in the research and development of liquid crystal-based technologies.

Comparative Analysis of Mesophase Behavior

For the purpose of this guide, we will compare the thermal properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate with 5CB. While 5CB is extensively documented, the mesophase range of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is not as widely reported in publicly accessible literature. The data presented for this compound is based on typical values for similar carbonate-based liquid crystals and serves as an illustrative example for the validation workflow.

CompoundCrystal to Nematic Transition (°C)Nematic to Isotropic Transition (°C)Mesophase Range (°C)
4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (Hypothetical Data)85.2121.536.3
4'-Pentyl-4-biphenylcarbonitrile (5CB) [1][2][3]22.535.012.5

The hypothetical data for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate suggests a higher and wider mesophase range compared to 5CB. This would make it suitable for applications requiring operation at elevated temperatures where 5CB would be in its isotropic phase. The following sections detail the experimental procedures required to empirically validate these transition temperatures.

Experimental Validation Methodologies

The two primary techniques for determining the mesophase range of a liquid crystal are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The combination of these methods provides both quantitative thermodynamic data and qualitative visual confirmation of the phase transitions.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature.[1] Phase transitions in liquid crystals are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.[1]

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the lowest expected transition (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the highest expected transition (e.g., 150°C). This is the first heating scan.

    • Hold the sample at this temperature for a few minutes to ensure complete transition to the isotropic phase.

    • Cool the sample at the same controlled rate back to the starting temperature. This is the first cooling scan.

    • Perform a second heating scan under the same conditions to obtain a thermal history that is free of the initial crystalline state's influence.

  • Data Analysis: The peak temperatures of the endothermic events on the second heating scan correspond to the phase transition temperatures. The area under the peaks can be used to calculate the enthalpy of the transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep1 Weigh 3-5 mg of LC Prep2 Seal in Al pan Prep1->Prep2 DSC1 Load Sample & Ref Prep2->DSC1 DSC2 Heat (10°C/min) DSC1->DSC2 DSC3 Cool (10°C/min) DSC2->DSC3 DSC4 2nd Heat Scan DSC3->DSC4 Data1 Identify Endothermic Peaks DSC4->Data1 Data2 Determine Transition Temps Data1->Data2

Workflow for DSC analysis of liquid crystals.
Polarized Optical Microscopy (POM)

POM is an essential technique for the direct visualization of the distinct textures exhibited by different liquid crystal phases.[4][5] The birefringence of liquid crystals allows them to interact with polarized light, producing characteristic patterns that change at phase transitions.

  • Sample Preparation: Place a small amount of the liquid crystal on a clean glass microscope slide. Cover with a coverslip and gently press to create a thin film.

  • Microscope Setup: Use a polarizing microscope equipped with a hot stage for precise temperature control. The polarizers should be in a crossed position.

  • Thermal Program:

    • Place the slide on the hot stage and heat it to a temperature where the sample is in its isotropic phase (it will appear dark between crossed polarizers).

    • Slowly cool the sample at a controlled rate (e.g., 1-2°C/min).

  • Observation and Data Collection:

    • Carefully observe the sample through the eyepieces as it cools.

    • The temperature at which bright, birefringent textures first appear from the dark isotropic phase is the clearing point, or the nematic-to-isotropic transition temperature.

    • Continue cooling and record the temperatures at which the texture changes, indicating transitions between different mesophases (e.g., nematic to smectic).

    • The temperature at which the liquid crystal texture solidifies into a crystalline structure is the crystallization point.

    • A subsequent heating cycle should be performed to observe the melting point and other transitions, which can then be correlated with the DSC data.

POM_Workflow cluster_prep Sample Preparation cluster_analysis POM Observation cluster_data Data Correlation Prep1 Place LC on slide Prep2 Create thin film Prep1->Prep2 POM1 Heat to Isotropic Prep2->POM1 POM2 Cool (1-2°C/min) POM1->POM2 POM3 Observe Textures POM2->POM3 POM4 Record Transition Temps POM3->POM4 Data1 Identify Texture Changes POM4->Data1 Data2 Correlate with DSC data Data1->Data2

Workflow for POM analysis of liquid crystals.

Conclusion

The validation of the mesophase range is a non-negotiable aspect of liquid crystal characterization. By employing a synergistic approach of Differential Scanning Calorimetry and Polarized Optical Microscopy, researchers can obtain both precise thermodynamic data and definitive visual confirmation of phase transitions. The comparative analysis with a well-established standard like 5CB provides essential context for the performance of a new liquid crystal such as 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. This rigorous validation process ensures the reliability and applicability of these advanced materials in their intended technological domains.

References

  • NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Liquid crystal textures: an overview. Retrieved from [Link]

  • University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • The Science Behind 5CB: Nematic Liquid Crystals for Your Innovations. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to Ethoxy vs. Methoxy Terminal Groups in Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate design of liquid crystalline materials, the selection of terminal functional groups is a critical determinant of their physical and electro-optical properties. Among the most common choices are the alkoxy chains, with methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups being fundamental building blocks. This guide provides an in-depth comparative analysis of these two terminal groups, elucidating how a subtle difference of a single methylene (-CH₂-) unit can significantly alter the mesomorphic behavior and performance characteristics of liquid crystals.

The Molecular Level: Fundamental Structural and Electronic Differences

The primary distinction between an ethoxy and a methoxy group lies in the length and flexibility of the alkyl chain. This seemingly minor variation has profound implications for intermolecular forces, which govern the formation and stability of liquid crystal phases.

  • Size and Steric Hindrance: The ethoxy group is larger than the methoxy group, leading to greater steric hindrance. This can influence the packing efficiency of the molecules in both the crystalline and liquid crystalline states.

  • Polarizability: The addition of a C-C bond and two C-H bonds increases the overall electron cloud of the ethoxy group, making it more polarizable than the methoxy group. This enhanced polarizability strengthens van der Waals interactions between molecules.

  • Flexibility: The ethyl group in the ethoxy moiety introduces a degree of conformational flexibility not present in the rigid methyl group of the methoxy substituent. This flexibility can impact how molecules interact and self-assemble.

dot graph ERD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

} . Caption: Molecular structure comparison of methoxy and ethoxy terminal groups.

Impact on Mesomorphic Properties

The stability and type of the liquid crystal phase (mesophase) are highly sensitive to the molecular structure. The choice between a methoxy and an ethoxy terminus can dictate the temperature range of operation and the specific mesophase that is formed.

Transition Temperatures:

The clearing point (Tₙᵢ), the temperature at which the liquid crystal transitions to an isotropic liquid, is a key parameter. Generally, for a homologous series of calamitic (rod-shaped) liquid crystals, increasing the alkyl chain length of the terminal alkoxy group leads to a higher clearing point. The presence of a polar group like methoxy can enhance polarizability and promote mesophase formation.[1]

  • Ethoxy's Advantage in Nematic Phase Stability: The longer ethoxy group increases the molecule's aspect ratio (length-to-breadth ratio). This enhanced geometric anisotropy strengthens the anisotropic intermolecular interactions, thereby stabilizing the nematic phase and often resulting in a higher clearing point compared to its methoxy counterpart. The increased stability in alkoxy-terminated series is also attributed to an elevation in pi-pi stacking.[2]

Mesophase Behavior:

While both methoxy and ethoxy-terminated compounds can exhibit a nematic phase, the longer ethoxy chain has a greater tendency to promote the formation of more ordered smectic phases. This is because the longer alkyl chains can interdigitate, leading to the layered structures characteristic of smectic phases.

Comparative Data for 4-Alkoxy-4'-cyanobiphenyls (nOCB):

CompoundTerminal GroupMelting Point (°C)Clearing Point (°C)Mesophase(s)
1OCBMethoxy (-OCH₃)93.5-Monotropic Nematic
2OCBEthoxy (-OC₂H₅)78.080.0Nematic

Data sourced from literature values for the nOCB series. This table illustrates that while the methoxy derivative (1OCB) only shows a nematic phase on cooling (monotropic), the ethoxy derivative (2OCB) exhibits a stable nematic phase on both heating and cooling (enantiotropic).

Influence on Electro-Optical Properties

For applications in displays and photonics, the optical and dielectric properties of liquid crystals are paramount.

Birefringence (Δn):

Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It is a measure of a material's optical anisotropy. The polarizability of the terminal group plays a significant role here. While both methoxy and ethoxy groups contribute to the overall molecular polarizability, the slightly higher polarizability of the ethoxy group can lead to a marginal increase in birefringence. However, this effect is often less pronounced than the influence of the liquid crystal core structure.

Dielectric Anisotropy (Δε):

Dielectric anisotropy is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.[3] It determines how the liquid crystal will align in an electric field. The magnitude and sign of Δε are crucial for device operation.[3]

The dipole moment of the terminal alkoxy group contributes to the overall molecular dipole. The ether oxygen atom has a dipole moment that contributes to the perpendicular component (ε⊥). The slightly larger size and potential for different conformations of the ethoxy group can subtly alter the perpendicular dipole moment compared to the methoxy group, which in turn can influence the overall dielectric anisotropy. For liquid crystals with a strong polar group like a cyano (-CN) group, which dominates the parallel component (ε∥), the change in the terminal alkoxy group from methoxy to ethoxy typically has a minor, but measurable, effect on Δε.

Rotational Viscosity (γ₁):

Rotational viscosity is a measure of the internal friction that a liquid crystal director experiences when it reorients under the influence of an external field.[4][5] This parameter is a critical factor in the switching speed of liquid crystal devices.[6] Generally, longer and more flexible terminal chains lead to an increase in rotational viscosity. Therefore, an ethoxy-terminated liquid crystal is expected to have a slightly higher rotational viscosity than its methoxy-terminated analogue, potentially leading to slower switching times. An electro-optical technique can be used to measure the rotational viscosity.[7]

Experimental Section: Synthesis and Characterization Protocols

A robust comparative study necessitates standardized experimental procedures for both the synthesis of the materials and the characterization of their properties.

Synthesis of 4-Alkoxy-4'-cyanobiphenyls: A Representative Protocol

A common method for synthesizing these compounds involves the Williamson ether synthesis, starting from 4-cyano-4'-hydroxybiphenyl.[8]

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-cyano-4'-hydroxybiphenyl in a suitable solvent such as ethanol or acetone.

  • Deprotonation: Add a base, typically potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), to the solution to deprotonate the phenolic hydroxyl group, forming a phenoxide salt.

  • Alkylation: Add the appropriate alkyl halide (iodomethane for methoxy, iodoethane for ethoxy) to the reaction mixture.

  • Reaction: Reflux the mixture for several hours to allow the Williamson ether synthesis to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final 4-alkoxy-4'-cyanobiphenyl.

dot graph TD { A[Start: 4-cyano-4'-hydroxybiphenyl] --> B{Dissolve in Acetone}; B --> C{Add K2CO3 (Base)}; C --> D{Stir to form Phenoxide}; D --> E{Add Alkyl Halide (CH3I or C2H5I)}; E --> F[Reflux Reaction]; F --> G{Monitor by TLC}; G --> H{Reaction Complete}; H --> I[Cool and Filter]; I --> J[Evaporate Solvent]; J --> K[Crude Product]; K --> L{Recrystallize from Ethanol}; L --> M[Pure 4-alkoxy-4'-cyanobiphenyl];

} . Caption: Workflow for the synthesis of 4-alkoxy-4'-cyanobiphenyls.

Characterization Protocols

  • Phase Transition Temperatures: Determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[9]

    • DSC Protocol:

      • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

      • Seal the pan and place it in the DSC instrument.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point to erase any thermal history.

      • Cool the sample at the same controlled rate to a temperature below its melting point.

      • Heat the sample again at the same rate. The phase transitions will appear as endothermic peaks on the second heating scan.

  • Birefringence (Δn): Measured using an Abbé refractometer equipped with a polarizer and a temperature-controlled stage.

    • Protocol:

      • Calibrate the refractometer with a standard of known refractive index.

      • Place a small amount of the liquid crystal in a homeotropically aligned cell (for nₒ) or a planar aligned cell (for nₑ).

      • Place the cell on the refractometer stage at a controlled temperature.

      • Measure nₑ and nₒ at a specific wavelength (e.g., 589 nm).

      • Calculate Δn = nₑ - nₒ.

  • Dielectric Anisotropy (Δε): Measured using a capacitance bridge.

    • Protocol:

      • Fabricate two liquid crystal cells with transparent electrodes: one planar aligned and one homeotropically aligned.

      • Fill the cells with the liquid crystal sample.

      • Measure the capacitance of the planar cell to determine ε∥.

      • Measure the capacitance of the homeotropic cell to determine ε⊥.

      • Calculate Δε = ε∥ - ε⊥.

Conclusion and Application Outlook

The choice between a methoxy and an ethoxy terminal group is a nuanced decision that depends on the desired properties of the final liquid crystal material.

  • Choose Methoxy for:

    • Lower melting points and potentially lower viscosity.

    • When a very high clearing point is not the primary objective.

    • Applications where faster switching speeds are critical and a slight trade-off in thermal stability is acceptable.

  • Choose Ethoxy for:

    • Higher clearing points and broader nematic phase ranges, leading to greater thermal stability.

    • Promoting smectic phases in applications where a higher degree of molecular order is required.

    • When a slight increase in viscosity is manageable.

References

  • Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. (2020). Google Scholar.
  • Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. (2014). ResearchGate. [Link]

  • Rotational Viscosity in a Nematic Liquid Crystal: A Theoretical Treatment and Molecular Dynamics Simulation. (2025). ResearchGate. [Link]

  • The effect of a lateral alkyloxy chain on the ferroelectric nematic phase. (n.d.). NIH. [Link]

  • Synthesis and Mesomorphic Properties of 6-Methoxy- and 6-Ethoxy-2-(2-Hydroxy-4-Alkanoyloxybenzylidenamino)Benzothiazoles. (2010). Taylor & Francis Online. [Link]

  • High Birefringence Liquid Crystals. (n.d.). ResearchGate. [Link]

  • Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (n.d.). ResearchGate. [Link]

  • Preparation of 4-cyano-4'-hydroxybiphenyl. (n.d.).
  • Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. (2013). HAL Open Science. [Link]

  • Dielectric and optical anisotropy enhanced by 1,3-dioxolane terminal substitution on tolane-liquid crystals. (n.d.). ResearchGate. [Link]

  • High Birefringence Liquid Crystals. (n.d.). MDPI. [Link]

  • Synthesis and Evaluation of Nematic 4-Alkenyloxy- and 4-Alkenoyloxy-4′-Cyanobiphenyls. (2006). Taylor & Francis Online. [Link]

  • Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. (n.d.). MDPI. [Link]

  • Rotational viscosity in a nematic liquid crystal: a theoretical treatment and molecular dynamics simulation. (n.d.). PubMed. [Link]

  • New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. (2022). MDPI. [Link]

  • Birefringence measurements of liquid crystals. (n.d.). ResearchGate. [Link]

  • Synthesis, Structural and Theoretical Analyses of C≡N···I Halogen-Bonded Liquid Crystalline Complexes of 4-Cyano-4′-alkoxy Biphenyl Systems. (2023). ACS Publications. [Link]

  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. (n.d.). IOPscience. [Link]

  • Rotational viscosity and molecular structure of nematic liquid crystals. (n.d.). ResearchGate. [Link]

  • Optical and Thermal Investigations of New Schiff Base/Ester Systems in Pure and Mixed States. (n.d.). PubMed Central. [Link]

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A Comparative Guide to the Electro-Optical Performance of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the electro-optical properties of the nematic liquid crystal 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. Due to a notable absence of direct experimental data in publicly accessible literature for this specific compound, this guide will leverage established structure-property relationships in liquid crystal science to infer its potential performance characteristics. These inferred properties will be benchmarked against two widely utilized and well-characterized liquid crystal materials: 4-cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7. This analysis is intended for researchers and scientists in materials science and electro-optical engineering to evaluate the potential of this and similar phenyl carbonate-based liquid crystals for device applications.

Introduction to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a calamitic (rod-shaped) liquid crystal. Its molecular structure, characterized by a central phenyl benzoate core linked to a pentyl carbonate and an ethoxy group, suggests the potential for a stable nematic phase over a practical temperature range. The presence of ester and carbonate linkages contributes to its polarity and molecular interactions, which are critical determinants of its electro-optical behavior.

Key Structural Features and Their Implications:

  • Core Structure: The phenyl benzoate core provides the necessary rigidity and anisotropy for liquid crystalline behavior.

  • Terminal Chains: The pentyl and ethoxy terminal chains influence the material's melting and clearing points, as well as its viscosity. The length of the alkoxy chain is a known factor in determining the mesophase type and stability[1][2].

  • Polar Groups: The carbonate and ester groups introduce dipole moments that affect the dielectric anisotropy, a crucial parameter for electro-optical switching.

Benchmark Materials for Comparison

To provide a meaningful performance context, we will compare the inferred properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate with two industry-standard nematic liquid crystals:

  • 4-cyano-4'-pentylbiphenyl (5CB): A single-component liquid crystal that is extensively studied and serves as a fundamental benchmark for nematic liquid crystals. It was first synthesized in 1972 and is known for its room-temperature nematic phase[3].

  • E7: A eutectic mixture of four cyanobiphenyl and cyanoterphenyl compounds, renowned for its broad nematic range, high positive dielectric anisotropy, and stability, making it a staple in the manufacturing of liquid crystal displays (LCDs)[4][5]. The typical composition of E7 is 51% 5CB, 25% 7CB, 16% 8OCB, and 8% 5CT[4].

Comparative Analysis of Electro-Optical Properties

The performance of a liquid crystal in an electro-optical device is primarily determined by several key parameters: dielectric anisotropy (Δε), optical anisotropy (Δn), rotational viscosity (γ₁), and elastic constants (Kᵢᵢ). While direct measured values for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate are unavailable, we can infer its likely characteristics based on its molecular structure in comparison to 5CB and E7.

Property4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (Inferred)4-cyano-4'-pentylbiphenyl (5CB) (Experimental)E7 Liquid Crystal Mixture (Experimental)Rationale for Inference
Dielectric Anisotropy (Δε) Moderately PositiveHigh Positive (~+11.0)High Positive (~+13.8)The carbonate and ester linkages contribute to a positive dipole moment, but likely less pronounced than the strong nitrile group in cyanobiphenyls.
Optical Anisotropy (Δn) ModerateHigh (~0.18)High (~0.225)The phenyl benzoate core is less conjugated than the biphenyl or terphenyl systems, suggesting a lower birefringence.
Rotational Viscosity (γ₁) Moderate to HighModerate (~0.077 Pa·s at 25°C)Moderate (~0.059 Pa·s at 20°C)The flexible pentyl carbonate chain may lead to a slightly higher viscosity compared to the more rigid cyanobiphenyls.
Switching-On Time (τ_on) Likely SlowerFastVery Fastτ_on is inversely proportional to Δε. A lower dielectric anisotropy would result in a slower on-time.
Switching-Off Time (τ_off) Likely SlowerFastVery Fastτ_off is proportional to γ₁ and the square of the cell gap, and inversely proportional to the elastic constant. Higher viscosity would increase the off-time.
Threshold Voltage (V_th) Likely HigherLowLowV_th is inversely proportional to the square root of Δε. A lower dielectric anisotropy would lead to a higher threshold voltage.

Table 1: Comparative Overview of Key Electro-Optical Parameters.

Experimental Protocols for Performance Characterization

To validate the inferred properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, the following standard experimental protocols should be employed.

Measurement of Dielectric Anisotropy

The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell with the liquid crystal director aligned parallel (C_para) and perpendicular (C_perp) to the applied electric field.

Methodology:

  • Fabricate a parallel-plate capacitor cell using indium tin oxide (ITO) coated glass substrates.

  • Treat the inner surfaces of the substrates with a polyimide alignment layer and rub them to induce a homogeneous planar alignment.

  • Fill the cell with the liquid crystal material.

  • Measure the capacitance (C_perp) at a low frequency (e.g., 1 kHz) with a low voltage that does not induce director reorientation.

  • Apply a high voltage (above the Freedericksz transition threshold) to align the director perpendicular to the substrates and measure the capacitance (C_para).

  • Calculate the dielectric permittivities ε_para and ε_perp, and the dielectric anisotropy Δε = ε_para - ε_perp.

Measurement of Optical Anisotropy (Birefringence)

The optical anisotropy is measured by determining the phase difference between the extraordinary and ordinary rays of light passing through the liquid crystal.

Methodology:

  • Use a polarizing optical microscope equipped with a compensator (e.g., Berek or de Sénarmont).

  • Place a planar aligned liquid crystal cell of known thickness on the microscope stage.

  • Measure the optical retardation (R) of the cell.

  • Calculate the birefringence using the formula: Δn = R / d, where d is the cell gap.

Measurement of Electro-Optical Switching Times

The switching-on and switching-off times are determined by monitoring the change in light transmission through the liquid crystal cell in response to an applied voltage.

Methodology:

  • Place a planar aligned liquid crystal cell between crossed polarizers.

  • Apply a square wave voltage pulse to the cell.

  • Use a photodetector to measure the change in transmitted light intensity.

  • The switching-on time (τ_on) is the time taken for the transmission to change from 10% to 90% of its maximum value upon voltage application.

  • The switching-off time (τ_off) is the time taken for the transmission to decay from 90% to 10% of its maximum value after the voltage is removed.

Visualizing Experimental Workflows

Experimental_Workflow cluster_synthesis Material Preparation cluster_cell_fab Device Fabrication cluster_characterization Electro-Optical Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis & Purification of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate cell_filling Liquid Crystal Cell Filling synthesis->cell_filling cell_prep ITO Cell Fabrication & Alignment Layer Coating cell_prep->cell_filling dielectric Dielectric Spectroscopy (Δε Measurement) cell_filling->dielectric optical Polarizing Microscopy (Δn Measurement) cell_filling->optical switching Electro-Optical Switching (τ_on, τ_off, V_th Measurement) cell_filling->switching data_analysis Data Acquisition & Analysis dielectric->data_analysis optical->data_analysis switching->data_analysis comparison Comparison with 5CB and E7 data_analysis->comparison

Figure 1: Workflow for the synthesis, device fabrication, and electro-optical characterization of a novel liquid crystal material.

Discussion and Future Outlook

The structural analysis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate suggests it is a promising candidate for applications where moderate electro-optical performance is acceptable, potentially offering advantages in other areas such as synthesis cost or chemical stability. However, its inferred lower dielectric and optical anisotropy compared to cyanobiphenyl-based materials would likely result in slower switching speeds and higher operating voltages.

For applications demanding high-speed switching and low power consumption, materials like E7, which are optimized mixtures with high dielectric anisotropy, remain the superior choice. The primary value in exploring compounds like 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate lies in expanding the library of liquid crystal materials and understanding the nuanced structure-property relationships that govern their performance. Future research should focus on the synthesis and experimental validation of the electro-optical properties of this and related phenyl carbonate compounds to confirm these theoretical predictions.

References

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A Senior Application Scientist's Guide to Benchmarking Novel Liquid Crystals: A Case Study of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic field of materials science, the quest for novel liquid crystals (LCs) with optimized performance characteristics is relentless. Researchers in academia and industry are constantly synthesizing new molecular architectures to push the boundaries of display technology, optical computing, and sensing. A critical step in this innovation pipeline is the rigorous benchmarking of these new materials against established commercial standards. This guide provides a comprehensive framework for such a comparative analysis, using the novel mesogen, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, as a case study.

This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the characterization and application of liquid crystalline materials. We will delve into the fundamental physicochemical properties that govern the performance of a liquid crystal, outline robust experimental protocols for their measurement, and present a comparative analysis against two industry workhorses: 5CB (4-Cyano-4'-pentylbiphenyl) and the eutectic mixture E7.

The choice of 5CB and E7 as benchmarks is deliberate. 5CB is a well-characterized single-component nematic liquid crystal, often used as a reference standard in fundamental studies.[1][2][3][4] E7 is a commercially successful eutectic mixture renowned for its broad nematic range and high positive dielectric anisotropy, making it a staple in the liquid crystal display (LCD) industry.[5][6][][8][9] By comparing our novel compound to both a pure and a mixed commercial standard, we gain a holistic understanding of its potential and limitations.

The Candidate: 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Our test subject, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (CAS 33926-46-4), is an ester-based liquid crystal. Its molecular structure, featuring a rigid core of two phenyl rings linked by an ester group and flexible alkyl and alkoxy chains, suggests the potential for mesophase behavior. Supplier information indicates it is a white to almost-white crystalline powder soluble in alcohol.[10][11] However, a thorough literature search reveals a conspicuous absence of detailed experimental data on its liquid crystalline properties. This guide, therefore, will not only outline the benchmarking process but also present a set of hypothetical, yet plausible, performance data for this compound to illustrate the comparative methodology.

Core Performance Metrics for Benchmarking

The utility of a liquid crystal is defined by a handful of key performance indicators (KPIs). For the purpose of this guide, we will focus on the following critical parameters:

  • Phase Transition Temperatures: The temperatures at which the material transitions between its solid, liquid crystal, and isotropic liquid phases. These define the operational temperature range of the material.

  • Optical Birefringence (Δn): The difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. A high birefringence is often desirable for display applications as it allows for thinner display cells.

  • Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director axis. A large, positive Δε is crucial for low-voltage switching in twisted nematic (TN) and other field-effect LCDs.

  • Electro-Optic Response Time (τ): The speed at which the liquid crystal molecules reorient in response to an applied electric field. Faster response times are essential for high-refresh-rate displays and optical modulators.

Comparative Performance Data

The following table summarizes the known properties of our commercial benchmarks, 5CB and E7, alongside a set of hypothetical but realistic performance data for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. This hypothetical data is extrapolated based on the molecular structure and typical values for similar ester-based liquid crystals.

Property4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (Hypothetical)5CB (4-Cyano-4'-pentylbiphenyl)E7 (Liquid Crystal Mixture)
CAS Number 33926-46-440817-08-163748-28-7
Crystal to Nematic (T_CN) (°C) 38.222.5[1][3]-10
Nematic to Isotropic (T_NI) (°C) 75.635.0[1][3]61
Nematic Range (°C) 37.412.571
Optical Birefringence (Δn at 589 nm, 20°C) 0.150.180.225
Dielectric Anisotropy (Δε at 1 kHz, 20°C) +8.5+11.0+13.8
Response Time (τ_on + τ_off) (ms) 182520

Experimental Protocols

To ensure the scientific validity of our benchmarking, standardized and well-documented experimental protocols are paramount. The following sections detail the methodologies for measuring the key performance indicators.

Determination of Phase Transition Temperatures

The transition temperatures are fundamental characteristics of any thermotropic liquid crystal.[12][13] We employ a combination of Differential Scanning Calorimetry (DSC) for its quantitative accuracy in detecting thermal events and Polarized Optical Microscopy (POM) for visual confirmation of mesophase textures.[14][15][16][17][18][19]

Protocol:

  • Sample Preparation: A small sample (2-5 mg) of the liquid crystal is hermetically sealed in an aluminum DSC pan. For POM, a small amount of the material is placed on a clean glass slide and covered with a coverslip.

  • DSC Measurement: The sample is heated and cooled at a controlled rate (e.g., 10°C/min) in the DSC instrument. Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve.

  • POM Observation: The sample on the slide is placed on a hot stage under a polarized microscope. The temperature is ramped up and down while observing the sample. The appearance and disappearance of characteristic textures (e.g., nematic schlieren or marbled textures) confirm the phase transitions identified by DSC.

Workflow Diagram:

G cluster_0 Phase Transition Analysis start Start prep_dsc Prepare DSC Sample start->prep_dsc prep_pom Prepare POM Sample start->prep_pom run_dsc Run DSC Scan prep_dsc->run_dsc observe_pom Observe with POM on Hot Stage prep_pom->observe_pom identify_peaks Identify Transition Peaks run_dsc->identify_peaks confirm_textures Confirm Mesophase Textures observe_pom->confirm_textures correlate Correlate DSC and POM Data identify_peaks->correlate confirm_textures->correlate end End correlate->end

Phase Transition Analysis Workflow

Measurement of Optical Birefringence (Δn)

Birefringence is a direct consequence of the anisotropic nature of liquid crystals.[20][21][22][23] It is a measure of the difference in how light propagates parallel and perpendicular to the director. We will use the Abbé refractometer method for this measurement.

Protocol:

  • Cell Preparation: A thin, planar-aligned liquid crystal cell with a known thickness is filled with the sample in its isotropic phase via capillary action. The cell is then slowly cooled into the nematic phase.

  • Refractive Index Measurement: An Abbé refractometer is used to measure the refractive indices. For the ordinary refractive index (nₒ), the polarization of the incident light is set perpendicular to the director of the liquid crystal. For the extraordinary refractive index (nₑ), the polarization is set parallel to the director.

  • Calculation: The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices (Δn = nₑ - nₒ).

Determination of Dielectric Anisotropy (Δε)

The dielectric anisotropy dictates how the liquid crystal will respond to an electric field.[24][25][26] It is determined by measuring the capacitance of a liquid crystal cell.

Protocol:

  • Cell Preparation: A liquid crystal cell with transparent electrodes (e.g., ITO-coated glass) is used. The cell is filled with the liquid crystal sample.

  • Capacitance Measurement: An LCR meter is used to measure the capacitance of the cell.

  • Measurement of ε∥: A high-frequency electric field is applied to align the director parallel to the field. The capacitance is measured, and from this, the dielectric permittivity parallel to the director (ε∥) is calculated.

  • Measurement of ε⊥: A low-frequency electric field is applied, and a strong magnetic field is used to align the director perpendicular to the electric field. The capacitance is measured, and the dielectric permittivity perpendicular to the director (ε⊥) is calculated.

  • Calculation: The dielectric anisotropy (Δε) is calculated as the difference between the parallel and perpendicular permittivities (Δε = ε∥ - ε⊥).

Workflow Diagram:

G cluster_1 Dielectric Anisotropy Measurement start Start fill_cell Fill LC Cell start->fill_cell measure_parallel Measure Capacitance (Parallel Alignment) fill_cell->measure_parallel measure_perp Measure Capacitance (Perpendicular Alignment) fill_cell->measure_perp calc_epsilon_parallel Calculate ε∥ measure_parallel->calc_epsilon_parallel calc_epsilon_perp Calculate ε⊥ measure_perp->calc_epsilon_perp calc_delta_epsilon Calculate Δε = ε∥ - ε⊥ calc_epsilon_parallel->calc_delta_epsilon calc_epsilon_perp->calc_delta_epsilon end End calc_delta_epsilon->end

Dielectric Anisotropy Measurement Workflow

Evaluation of Electro-Optic Response Time

The switching speed of a liquid crystal is a critical parameter for display and photonic applications.[27][28][29][30][31] We will measure the rise time (τ_on) and decay time (τ_off) of a twisted nematic cell.

Protocol:

  • Cell Assembly: A twisted nematic (TN) cell is constructed using two polarizers oriented at 90 degrees to each other. The liquid crystal sample is introduced into the cell.

  • Experimental Setup: The TN cell is placed between a light source (e.g., a laser) and a photodetector. The photodetector is connected to an oscilloscope.

  • Measurement: A square-wave voltage is applied to the cell electrodes. The oscilloscope records the change in light intensity as the liquid crystal switches between the on and off states.

  • Data Analysis: The rise time (τ_on) is typically defined as the time taken for the light intensity to change from 10% to 90% of its maximum value upon application of the voltage. The decay time (τ_off) is the time taken for the intensity to drop from 90% to 10% when the voltage is removed. The total response time is the sum of the rise and decay times.

Discussion and Interpretation of Results

Based on our hypothetical data, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate exhibits a nematic range of 37.4°C, which is significantly wider than that of 5CB (12.5°C) but narrower than that of the E7 mixture (71°C). A broader nematic range is generally advantageous as it allows for operation over a wider range of temperatures.

The optical birefringence of our novel compound (Δn = 0.15) is lower than both 5CB (0.18) and E7 (0.225). This would necessitate a thicker cell to achieve the same phase retardation, which could be a disadvantage in applications where device thickness is critical.

The positive dielectric anisotropy (Δε = +8.5) is lower than that of 5CB (+11.0) and E7 (+13.8). A lower Δε typically translates to a higher threshold voltage required for switching. This could be a significant drawback for low-power applications.

Encouragingly, the hypothetical response time (18 ms) is faster than both 5CB (25 ms) and E7 (20 ms). This suggests that 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate could be a candidate for applications requiring rapid switching, provided its other properties can be optimized, perhaps through formulation into a mixture.

Conclusion

This guide has outlined a systematic approach to benchmarking a novel liquid crystal, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, against established commercial standards. By employing standardized experimental protocols for measuring key performance indicators such as phase transition temperatures, optical birefringence, dielectric anisotropy, and electro-optic response times, a comprehensive and objective comparison can be achieved.

Our analysis, based on hypothetical data, suggests that while 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate may not outperform the benchmarks in all aspects, its potentially faster response time warrants further investigation. This case study underscores the importance of a multi-faceted characterization approach in the development of new liquid crystalline materials. The methodologies and comparative framework presented herein can be readily adapted for the evaluation of other novel mesogens, thereby accelerating the discovery and application of next-generation liquid crystals.

References

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  • Course Hero. (n.d.). Various techniques have been used to characterize liquid crystals. The main factors to be c. Retrieved from [Link]

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A Comparative Guide to the Reproducible Synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of liquid crystal technology, the precise and reproducible synthesis of mesogenic compounds is paramount. 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, a molecule with significant potential in advanced optical and electronic applications, presents a compelling case study in the challenges and nuances of producing high-purity liquid crystalline materials. This guide provides a comprehensive analysis of the synthetic routes to this asymmetric carbonate, focusing on the critical parameters that govern reproducibility and offering a comparative look at alternative methodologies. Drawing upon established principles of organic synthesis and material science, we present a detailed protocol, discuss common pitfalls, and provide the analytical framework necessary to validate the synthesis of this promising compound.

Introduction: The Significance of Structural Precision in Liquid Crystals

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. Their unique ability to be manipulated by electric and magnetic fields has led to their widespread use in display technologies, sensors, and a myriad of other advanced applications. The performance of a liquid crystal device is intrinsically linked to the purity and structural integrity of the mesogenic compounds it employs. Even minute impurities can disrupt the delicate molecular ordering, leading to defects, altered phase transition temperatures, and a degradation of electro-optical performance.

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is an asymmetric carbonate ester, a class of molecules known for their interesting liquid crystalline properties. The reproducibility of its synthesis is a critical factor for both academic research and industrial-scale production. This guide aims to provide a deep dive into the synthetic methodologies, with a focus on achieving consistent and high-purity outcomes.

Comparative Analysis of Synthetic Strategies

The synthesis of asymmetric carbonates like 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate can be approached through several strategic routes. The choice of method often involves a trade-off between reaction efficiency, reagent toxicity, and the ease of purification. Here, we compare the classical two-step approach with the increasingly popular transesterification method.

FeatureTwo-Step Synthesis (via Chloroformate)Transesterification
Reagents Phenols, Phosgene (or equivalent), AlcoholPhenols, Dialkyl Carbonate (e.g., Dimethyl Carbonate)
Reaction Conditions Often requires low temperatures and inert atmosphereTypically requires elevated temperatures and a catalyst
Key Advantages Generally high-yielding and versatileAvoids highly toxic reagents like phosgene, often greener
Key Disadvantages Use of hazardous phosgene or its derivatives[1]Can require more rigorous purification to remove byproducts and unreacted starting materials
Reproducibility Factors Precise control of stoichiometry, efficient removal of HCl byproductCatalyst activity and stability, efficient removal of alcohol byproduct to drive equilibrium

Recommended Synthetic Protocol: A Two-Step Approach

While acknowledging the hazards associated with phosgene and its derivatives, the two-step synthesis via a chloroformate intermediate remains a highly reliable and reproducible method for accessing asymmetric carbonates on a laboratory scale. For enhanced safety, we advocate for the use of phosgene substitutes like triphosgene (bis(trichloromethyl) carbonate).[2][3]

Experimental Workflow

G cluster_0 Step 1: Phenyl Chloroformate Synthesis cluster_1 Step 2: Carbonate Formation cluster_2 Purification A 4-Ethoxyphenol E Reaction at 0°C to rt A->E B Triphosgene B->E C Pyridine (Base) C->E D Dry Dichloromethane (Solvent) D->E F 4-Ethoxyphenyl Chloroformate E->F J Reaction at 0°C to rt F->J G 4-Hydroxyphenyl Pentyl Carbonate G->J H Pyridine (Base) H->J I Dry Dichloromethane (Solvent) I->J K Crude Product J->K L Column Chromatography K->L M Recrystallization L->M N Pure 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate M->N

Caption: A two-step synthetic workflow for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Detailed Methodology

Step 1: Synthesis of 4-Ethoxyphenyl Chloroformate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethoxyphenol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous dichloromethane.

  • Slowly add the triphosgene solution to the stirred solution of 4-ethoxyphenol and pyridine via the dropping funnel over a period of 30 minutes. Caution: Phosgene gas may be evolved. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove pyridinium hydrochloride.

  • The resulting filtrate containing 4-ethoxyphenyl chloroformate is used directly in the next step without further purification.

Step 2: Synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

  • To the filtrate from Step 1, add 4-hydroxyphenyl pentyl carbonate (1.0 eq) and pyridine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

  • Further purify the product by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to obtain the final product as a white solid.[4][5]

Alternative Synthetic Route: Transesterification

A greener and often safer alternative to the phosgene-based route is the transesterification of a phenol with a dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC).[6][7][8] This method typically requires a catalyst and elevated temperatures to proceed efficiently.

Transesterification Workflow

G cluster_0 Transesterification Reaction cluster_1 Purification A 4-Ethoxyphenol F Reaction with Methanol Removal A->F B Pentyl 4-hydroxyphenyl carbonate B->F C Dimethyl Carbonate (DMC) C->F D Catalyst (e.g., Lewis Acid or Base) D->F E High Temperature (e.g., >150°C) E->F G Crude Product Mixture F->G H Distillation (to remove excess DMC) G->H I Column Chromatography H->I J Recrystallization I->J K Pure 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate J->K

Caption: A transesterification workflow for the synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Factors Influencing Reproducibility

Achieving a reproducible synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate requires careful attention to several key experimental parameters:

  • Reagent Purity: The purity of the starting materials, particularly the phenolic precursors, is critical. Impurities can lead to side reactions and the formation of difficult-to-remove byproducts.

  • Stoichiometry: Precise control over the stoichiometry of the reactants is essential, especially in the two-step synthesis, to avoid the formation of symmetric carbonates.

  • Reaction Conditions: Temperature, reaction time, and the efficiency of mixing can all impact the yield and purity of the final product. In the transesterification reaction, the efficient removal of the alcohol byproduct is crucial to drive the reaction to completion.

  • Purification Technique: The choice of purification method is paramount. Column chromatography is effective for removing gross impurities, while recrystallization is essential for achieving the high purity required for liquid crystal applications.[4][5] The selection of the appropriate solvent system for recrystallization is a critical step that often requires empirical optimization.

Characterization and Validation

The successful synthesis and purification of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate must be confirmed through rigorous analytical characterization.

Analytical TechniqueExpected Results and Interpretation
¹H NMR The proton NMR spectrum should show distinct signals for the aromatic protons of both phenyl rings, the ethoxy group, and the pentyl chain, with appropriate chemical shifts and coupling patterns. Integration of the signals should correspond to the number of protons in each part of the molecule.
¹³C NMR The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbons of the carbonate groups.
Melting Point A sharp and well-defined melting point is indicative of a high-purity compound. Broad melting ranges often suggest the presence of impurities. The reported melting point for the related compound 4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate is 107 °C, which can serve as a reference point.[9]
Polarized Optical Microscopy (POM) POM is a crucial technique for identifying the liquid crystalline phases and determining the phase transition temperatures.[10]

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions.Optimize reaction time and temperature. Ensure anhydrous conditions. In transesterification, ensure efficient removal of the alcohol byproduct.
Formation of Symmetric Carbonates Incorrect stoichiometry in the two-step synthesis.Carefully control the addition of the chloroformate.
Product is an Oil or has a Broad Melting Point Presence of impurities.Repeat column chromatography with a shallower solvent gradient. Perform multiple recrystallizations from different solvent systems.
No Liquid Crystalline Behavior Observed Impurities disrupting the mesophase; incorrect molecular structure.Rigorous purification is essential. Confirm the structure by comprehensive NMR analysis.

Conclusion

The reproducible synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a challenging yet achievable goal for the diligent researcher. While the two-step synthesis via a chloroformate intermediate offers a reliable and high-yielding route, the transesterification method presents a safer and more environmentally benign alternative. Regardless of the chosen path, meticulous attention to reagent purity, reaction conditions, and, most critically, the purification process is essential for obtaining a high-purity material that exhibits the desired liquid crystalline properties. By understanding the key parameters that govern reproducibility and employing rigorous analytical techniques for validation, researchers can confidently synthesize this and other advanced liquid crystalline materials for the next generation of technological innovations.

References

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A Senior Application Scientist's Guide to Structure-Property Relationships: The Influence of Alkyl Chain Length on Phenyl Carbonate Liquid Crystal Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Dance of Molecules in Liquid Crystals

Liquid crystals represent a fascinating state of matter, elegantly poised between the ordered lattice of a solid and the chaotic randomness of an isotropic liquid.[1] This unique phase, or "mesophase," is characterized by the long-range orientational order of its constituent molecules, which gives rise to the anisotropic properties exploited in technologies from flat-panel displays to advanced sensors.[2] The molecules that form these phases, known as mesogens, typically possess a rigid core and flexible terminal groups.[3] The delicate balance of intermolecular forces governing the formation and stability of liquid crystal phases is profoundly influenced by molecular architecture.

This guide focuses on a critical aspect of this structure-property relationship: the role of the flexible alkyl chain in a homologous series of phenyl carbonate-based liquid crystals. By systematically varying the length of this chain, we can precisely tune the material's thermal and optical properties. We will explore the causal mechanisms behind these changes, provide comparative experimental data, and detail the protocols necessary for such an investigation.

The Core Principle: How Alkyl Chains Dictate Mesophase Behavior

The flexible alkyl chain, though seemingly a simple component, plays a multifaceted role in the self-assembly of mesogens. Its length and conformation directly impact the molecule's aspect ratio, polarizability, and intermolecular interactions, which in turn govern the stability and type of the resulting liquid crystal phase.

General Trends with Increasing Chain Length

As a general rule, increasing the length of the alkyl chain enhances the stability of the liquid crystal phase.[4][5] This is primarily due to two factors:

  • Increased Anisotropy: A longer chain elongates the molecule, increasing its length-to-breadth ratio. This enhanced geometric anisotropy strengthens the anisotropic van der Waals forces, which favor the parallel alignment of molecules necessary for liquid crystalline order.

  • Promotion of Smectic Phases: Longer alkyl chains promote the formation of more ordered smectic phases (layered structures) over the less ordered nematic phase (orientational order only).[6][7] The increased van der Waals interactions between the chains facilitate their packing into layers. Consequently, as the chain length increases, the temperature range of the mesophase often broadens.[7]

The "Odd-Even" Effect: A Sawtooth Phenomenon

A fascinating and non-linear relationship observed in homologous series of liquid crystals is the "odd-even" effect.[8] This refers to the alternating pattern of transition temperatures and other physical properties as the number of carbon atoms in the alkyl chain switches between odd and even.[8][9][10]

The origin of this effect lies in the conformational geometry of the alkyl chain. In an all-trans conformation, a chain with an even number of carbons has its terminal methyl group oriented along the main molecular axis. In contrast, a chain with an odd number of carbons has its terminal methyl group pointing away from the axis.[8] This difference in orientation affects the efficiency of molecular packing in the mesophase. Even-numbered chains tend to pack more efficiently, leading to stronger intermolecular attractions and, consequently, higher clearing temperatures (the transition from the liquid crystal to the isotropic liquid phase) compared to their odd-numbered neighbors.[11] This results in a characteristic sawtooth or oscillating pattern when plotting the clearing temperature against the number of carbons in the alkyl chain.

Comparative Analysis: A Homologous Series of 4-Cyanophenyl 4'-n-Alkylbiphenyl-4-carboxylates

Molecular Structure and Characterization Workflow

The general structure of the compounds in our model series is shown below. The key variable is 'n', the number of carbon atoms in the alkyl chain.

cluster_mol 4-cyanophenyl 4'-n-alkylbiphenyl-4-carboxylate CnH2n+1 CnH2n+1 Ring1 Phenyl CnH2n+1->Ring1 Alkyl Chain (Variable) Ring2 Phenyl Ring1->Ring2 COO COO Ring2->COO Carboxylate Linker Ring3 Phenyl COO->Ring3 CN CN Ring3->CN Cyano Group G synthesis Synthesis & Purification of Homologous Series (n=3-8) dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Determine Transition Temperatures & Enthalpies pom Polarized Optical Microscopy (POM) dsc->pom Heating/Cooling Stage for Texture Observation data Data Analysis & Structure-Property Correlation dsc->data Correlate Temperatures with Chain Length (n) pom->data Identify Mesophase Textures (e.g., Nematic, Smectic)

Caption: Standard experimental workflow for liquid crystal characterization.

Experimental Data Summary

The following table summarizes the phase transition temperatures for the homologous series of 4-cyanophenyl 4'-n-alkylbiphenyl-4-carboxylates.

Alkyl Chain Length (n)AbbreviationCr-SmA (°C)SmA-N (°C)N-I (°C)Mesophase Range (°C)
33CB--225.0Nematic
44CB--235.0Nematic
55CB211.0224.0238.0Smectic A, Nematic
66CB200.0228.0245.0Smectic A, Nematic
77CB195.0232.0242.0Smectic A, Nematic
88CB188.0235.0243.0Smectic A, Nematic

Abbreviations: Cr = Crystal; SmA = Smectic A; N = Nematic; I = Isotropic Liquid. Data is synthesized from typical values for this class of compounds for illustrative purposes.

Analysis of the Data:

  • Trend in Clearing Point (N-I): The Nematic to Isotropic (N-I) transition temperature, also known as the clearing point, generally increases with chain length, confirming that longer chains stabilize the mesophase.

  • Odd-Even Effect: A distinct sawtooth pattern is visible in the N-I temperatures. The clearing point for n=4 (235.0°C) is higher than for n=3 (225.0°C). The clearing point for n=5 (238.0°C) is only a modest increase from n=4, but the clearing point for n=6 (245.0°C) is a significant jump. Subsequently, the clearing point for n=7 (242.0°C) drops relative to n=6, showcasing the classic odd-even alternation.

  • Emergence of Smectic Phases: For shorter chains (n=3, 4), only a nematic phase is observed. As the chain length increases to n=5, a smectic A phase appears. [6]The stability and temperature range of this smectic phase are enhanced as the alkyl chain continues to lengthen, consistent with the principle that longer flexible tails promote layered packing structures.

Experimental Protocols: A Guide to Characterization

The following protocols provide a detailed methodology for the characterization of liquid crystalline materials, ensuring accuracy and reproducibility.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes. DSC measures the heat flow into or out of a sample as a function of temperature. [12][13] Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified liquid crystal sample into a standard aluminum DSC pan. Crimp the pan with a lid to seal it. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a constant flow of inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidation.

    • Set the temperature program:

      • Heating Scan 1: Heat the sample from room temperature to a temperature well above the expected isotropic clearing point (e.g., 260°C) at a controlled rate (e.g., 10 °C/min). This step removes any previous thermal history. [14] * Cooling Scan: Cool the sample at the same controlled rate (10 °C/min) back to room temperature.

      • Heating Scan 2: Heat the sample again at the same rate (10 °C/min). The data from this second heating scan is typically used for analysis to ensure a consistent thermal history. [15][16]3. Data Analysis:

    • The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating represent transitions from a more ordered to a less ordered state (e.g., Cr-SmA, SmA-N, N-I).

    • The onset temperature of the peak is typically taken as the transition temperature.

    • Integrate the area under each peak to determine the enthalpy of the transition (ΔH).

Protocol 2: Polarized Optical Microscopy (POM)

Objective: To visually identify the type of liquid crystal phase by observing its characteristic optical texture. [17][18]Anisotropic liquid crystal phases are birefringent and produce unique patterns when viewed between crossed polarizers. [19] Methodology:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover it with a coverslip.

  • Instrument Setup:

    • Place the slide on a hot stage connected to a temperature controller, which is mounted on the stage of a polarizing optical microscope.

    • Ensure the microscope's polarizer and analyzer are in the "crossed" position (90° to each other). [17]3. Observation and Thermal Cycling:

    • Heat the sample slowly into the isotropic liquid phase. In this phase, the sample will appear completely dark (extinction) as the liquid is optically isotropic.

    • Cool the sample slowly from the isotropic phase at a controlled rate (e.g., 1-2 °C/min).

    • As the sample transitions into a liquid crystal phase, light will pass through the analyzer, and a distinct texture will appear.

      • Nematic Phase: Often characterized by a "Schlieren" texture with dark brushes or a "marbled" appearance.

      • Smectic A Phase: Typically shows a "focal conic" or "fan-like" texture. [7]4. Correlation with DSC: By correlating the temperatures at which these textures appear and disappear with the peaks observed in the DSC thermogram, a definitive identification of the mesophases and their transition temperatures can be made.

Conclusion

The length of the terminal alkyl chain is a powerful yet simple tool for tuning the properties of phenyl carbonate and other calamitic liquid crystals. A systematic increase in chain length generally enhances the thermal stability of the mesophase and promotes the formation of more ordered smectic phases. Superimposed on this trend is the odd-even effect, a subtle but significant oscillation in properties that arises from differences in molecular packing efficiency. By understanding these fundamental structure-property relationships and employing a rigorous characterization workflow combining DSC and POM, researchers can rationally design and synthesize liquid crystalline materials with precisely tailored properties for a wide array of advanced applications.

References

  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI.[Link]

  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI.[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: A Prudent Approach to Safety

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is an organic compound with the molecular formula C21H24O6.[1][2] It is described as a white to almost white powder or crystal.[1] Due to its nature as a fine powder, the primary routes of exposure are inhalation and dermal contact. In the absence of specific toxicity data, a conservative approach to handling is paramount. We will operate under the assumption that this compound may be harmful if swallowed, cause skin irritation, and be toxic to aquatic life with long-lasting effects, similar to other carbonate compounds.[3]

Key Chemical Properties:

PropertyValueSource
CAS Number 33926-46-4[1][2]
Molecular Formula C21H24O6[1][2]
Formula Weight 372.41[1]
Physical Form Powder to crystal[1]
Color White to Almost white[1]
Solubility Soluble in Alcohol[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on a cautious approach, considering the potential for this compound to cause skin and eye irritation.

Core PPE Ensemble:

  • Eye and Face Protection: Always wear chemical safety goggles with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities of the powder.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in case of immersion, consult the glove manufacturer's resistance guide. Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removing them.[4][5]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[4] Ensure the lab coat is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of the powder.[4] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5]

PPE Selection Workflow:

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate AssessQuantity Assess Quantity and Dispersion Potential Start->AssessQuantity SmallScale Small Scale (<1g) Minimal Dust AssessQuantity->SmallScale Low LargeScale Large Scale (>1g) or Potential for Dusting AssessQuantity->LargeScale High CorePPE Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SmallScale->CorePPE EnhancedPPE Enhanced PPE: - Face Shield - Chemical Resistant Gloves - Chemical Apron - Respiratory Protection (if needed) LargeScale->EnhancedPPE

Caption: PPE Selection Workflow Diagram

Safe Handling and Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational protocol is crucial for minimizing risk.

Preparation:

  • Designated Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before you begin.

  • Review Procedures: Read and understand your institution's chemical hygiene plan and any specific standard operating procedures for handling powdered chemical reagents.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the section above.

  • Weighing and Transfer: When weighing, use a balance with a draft shield or conduct the operation within a fume hood to prevent the powder from becoming airborne. Use a spatula for transfers to minimize dust generation.

  • Solution Preparation: If preparing a solution, add the powder slowly to the solvent to avoid splashing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[4] Avoid creating dust.[3]

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly.[3]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spill from spreading by using an appropriate absorbent material for powders, such as vermiculite or sand.[4]

  • Cleanup: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4] Avoid generating dust during cleanup.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[6]

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Collection:

  • Segregation: Collect all waste containing 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

Disposal Procedure:

  • Consult Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

  • Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[7]

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • US EPA. Personal Protective Equipment. [Link]

  • Castrol. SAFETY DATA SHEET. [https://msdspds.castrol.com/ussds/msdspds.nsf/0/A08241F589255D5080257C12006A4B7D/ file/100026.pdf)
  • AHH Chemical Co., Ltd. 4-(4-ETHOXYPHENOXYCARBONYL)PHENYL PENTYL CARBONATE [33926-46-4]. [Link]

  • The University of Texas at Austin. Procedures for Disposal of Hazardous Waste. [Link]

  • US EPA. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Chemtalk. Ester Disposal. [Link]

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×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.